7-Dehydrodesmosterol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSSPKPUXDSHNC-DDPQNLDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028219 | |
| Record name | Cholesta-5,7,24-trien-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Dehydrodesmosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1715-86-2 | |
| Record name | 7-Dehydrodesmosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1715-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesta-5,7,24-trien-3beta-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesta-5,7,24-trien-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Dehydrodesmosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
7-Dehydrodesmosterol in the Cholesterol Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of 7-dehydrodesmosterol, a critical intermediate in the cholesterol biosynthesis pathway. It details the enzymatic steps governing its metabolism, presents quantitative data from relevant biological models, outlines key experimental protocols for its study, and explores its significance in the pathophysiology of related genetic disorders and potential drug development.
The Bifurcated Terminus of Cholesterol Synthesis
Cholesterol biosynthesis is a vital multi-step process. Following the synthesis of lanosterol, the pathway can proceed through two primary routes, often referred to as the Kandutsch-Russell and the Bloch pathways. This compound is a key sterol intermediate specifically within the Bloch pathway.
-
Kandutsch-Russell Pathway: In this pathway, the reduction of the C24-C25 double bond in the sterol side chain occurs before the final modifications to the sterol ring. A key penultimate step is the conversion of lathosterol to 7-dehydrocholesterol (7-DHC) by the enzyme sterol-C5-desaturase (SC5D), also known as lathosterol oxidase.[1][2][3] The final step is the reduction of the C7-C8 double bond of 7-DHC to form cholesterol, a reaction catalyzed by 7-dehydrocholesterol reductase (DHCR7).[4][5][6] This pathway is predominant in the skin.[7][8]
-
Bloch Pathway: This pathway prioritizes modifications to the sterol ring structure first. Here, cholesta-5,7,24-trien-3β-ol, also known as this compound, is formed.[8][9] DHCR7 then acts on this compound to reduce the C7-C8 double bond, producing desmosterol.[7][10][11] Desmosterol is subsequently converted to cholesterol in a final reduction step at the C24-C25 position, catalyzed by 24-dehydrocholesterol reductase (DHCR24).[11][12]
The diagram below illustrates the position of this compound in the terminal steps of cholesterol biosynthesis.
Caption: Terminal pathways of cholesterol biosynthesis.
Key Enzymes in this compound Metabolism
Two enzymes are central to the synthesis and processing of sterols related to this compound: 7-dehydrocholesterol reductase (DHCR7) and sterol-C5-desaturase (SC5D).
-
7-Dehydrocholesterol Reductase (DHCR7): This enzyme, encoded by the DHCR7 gene, is a critical reductase that utilizes NADPH to reduce the C7-C8 double bond in its substrates.[4][11] Its activity is not limited to a single substrate; it catalyzes the conversion of 7-DHC to cholesterol in the Kandutsch-Russell pathway and, importantly, the conversion of this compound to desmosterol in the Bloch pathway.[7][10][11] Mutations in DHCR7 eliminate or reduce this activity, leading to the developmental disorder Smith-Lemli-Opitz Syndrome (SLOS).[4][13] The activity of DHCR7 can be post-translationally regulated by phosphorylation via AMP-activated protein kinase (AMPK) and protein kinase A (PKA).[14]
-
Sterol-C5-Desaturase (SC5D): Also known as lathosterol oxidase, this enzyme introduces the C5-C6 double bond in the sterol ring, which isomerizes to a C7-C8 double bond. In the Kandutsch-Russell pathway, SC5D converts lathosterol into 7-dehydrocholesterol.[2][15] In fungi, it acts on episterol to produce an ergosterol precursor.[1] Deficiency in SC5D leads to lathosterolosis, another rare genetic disorder of cholesterol synthesis.[3]
Quantitative Data
The study of this compound and its related metabolites often involves quantifying their levels in various biological matrices, particularly in models of DHCR7 deficiency.
Table 1: Sterol Ratios in Animal Models of DHCR7 Deficiency
| Model | Tissue/Fluid | Sterol Ratio Measured | Value in Model | Value in Control | Reference |
|---|---|---|---|---|---|
| Rat (AY9944 induced) | Serum, Retina, Liver, Brain | 7-DHC / Cholesterol | > 5:1 | < 0.01 | [16] |
| DHCR7 Deficient Mouse | Hair | 7-DHC / Cholesterol | ~7x higher than serum/skin | Normal | [17] |
| DHCR7 Deficient Mouse | Hair | Dehydrodesmosterol / Desmosterol | ~100x higher than serum 7DHC/C | Normal |[17] |
Table 2: Sterol Concentrations in Developing Rat Nervous Tissue (µg/g fresh weight)
| Sterol | Tissue | Age: 4-8 days | Age: 14-21 days | Age: >60 days | Reference |
|---|---|---|---|---|---|
| This compound | Sciatic Nerve | ~0.5 - 1.0 | Peaks at ~2.0 (14d) | Nearly undetectable | [18][19] |
| This compound | Brain | Decreases from ~1.8 to ~0.6 | Decreases to ~0.5 | Slow decrease | [18][19] |
| Desmosterol | Sciatic Nerve | ~10 - 20 | Peaks at ~100 (21d) | Nearly undetectable | [18][19] |
| Desmosterol | Brain | Decreases from ~100 to ~60 | Decreases to ~30 | Slow decrease |[18][19] |
Table 3: IC50 Values of Cholesterol Biosynthesis Inhibitors
| Inhibitor | Target Enzyme | Cell Line | IC50 Value | Reference |
|---|
| Oxiconazole | CYP51A1 | HaCaT | 306 nM |[20] |
Pathophysiological Significance and Signaling
The most profound illustration of the importance of this pathway is Smith-Lemli-Opitz Syndrome (SLOS) , an autosomal recessive disorder caused by mutations in the DHCR7 gene.[13][21] The resulting enzymatic deficiency leads to a buildup of 7-dehydrocholesterol (7-DHC) and, in the brain, likely this compound.[10][22] This accumulation, coupled with cholesterol deficiency, causes severe congenital abnormalities and intellectual disability.[21]
Recent research has shown that the pathology of SLOS is not solely due to cholesterol deficiency but is also driven by the toxic effects of accumulated precursors. 7-DHC can be oxidized to form various oxysterols, such as 3β,5α-dihydroxycholest-7-en-6-one (DHCEO).[13] These oxysterols have been found to aberrantly activate signaling pathways. Specifically, DHCEO can initiate crosstalk between the glucocorticoid receptor (GR) and the neurotrophin receptor kinase TrkB, leading to hyperactivation of the downstream MEK-ERK-C/EBP signaling pathway.[13] This dysregulation results in premature neurogenesis and depletion of the cortical neural precursor pool, contributing to the neurological defects seen in SLOS.[13]
References
- 1. C-5 sterol desaturase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Successful treatment of lathosterolosis: A rare defect in cholesterol biosynthesis—A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHCR7 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. What are DHCR7 inhibitors and how do they work? [synapse.patsnap.com]
- 6. DHCR7: A vital enzyme switch between cholesterol and vitamin D production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Cholesterol biosynthesis via desmosterol (Bloch pathway) [reactome.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Smith–Lemli–Opitz syndrome | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 11. uniprot.org [uniprot.org]
- 12. Subcellular Localization of Sterol Biosynthesis Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]
- 14. Phosphorylation regulates activity of 7-dehydrocholesterol reductase (DHCR7), a terminal enzyme of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactome | SC5D desaturates LTHSOL to 7-dehydroCHOL [reactome.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Hair and skin sterols in normal mice and those with deficient dehydrosterol reductase (DHCR7), the enzyme associated with Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bourre.fr [bourre.fr]
- 19. researchgate.net [researchgate.net]
- 20. aragen.com [aragen.com]
- 21. Smith-Lemli-Opitz syndrome | Research Starters | EBSCO Research [ebsco.com]
- 22. Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 7-Dehydrodesmosterol in the Bloch Pathway of Cholesterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Dehydrodesmosterol is a critical intermediate in the Bloch pathway, one of the final branches of cholesterol biosynthesis. Its metabolism, primarily through the action of 7-dehydrocholesterol reductase (DHCR7), is a key regulatory point. Dysregulation of this step, as seen in genetic disorders like Smith-Lemli-Opitz Syndrome (SLOS), leads to the accumulation of this compound and its precursor, 7-dehydrocholesterol (7-DHC). This accumulation has profound pathological consequences, extending beyond simple cholesterol deficiency to include cellular toxicity and aberrant signaling cascades initiated by this compound-derived oxysterols. This technical guide provides an in-depth exploration of the function of this compound in the Bloch pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the associated biochemical and signaling pathways.
Introduction to the Bloch Pathway and this compound
Cholesterol biosynthesis is a complex process that occurs through two primary routes downstream of lanosterol: the Bloch and the Kandutsch-Russell pathways. The defining characteristic of the Bloch pathway is the retention of the C24-C25 double bond in the sterol side chain until the final stages of synthesis. This compound (cholesta-5,7,24-trien-3β-ol) is a key sterol intermediate unique to this pathway.
The conversion of this compound to desmosterol is catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7), which reduces the C7-C8 double bond in the B-ring of the sterol nucleus.[1][2] Subsequently, desmosterol is converted to cholesterol by 24-dehydrocholesterol reductase (DHCR24), which reduces the C24-C25 double bond in the side chain.[3] The proper functioning of these enzymes is crucial for maintaining cellular cholesterol homeostasis.
Quantitative Data on this compound and Related Metabolites
The accumulation of this compound and other sterol precursors is a hallmark of certain metabolic disorders. The following tables summarize key quantitative data related to these intermediates.
| Parameter | Value | Species/System | Reference |
| DHCR7 Km for NADPH | 0.28 mM | Rat liver microsomes | [4] |
| DHCR24 Km for Desmosterol | 9.4 ± 1.0 µM | Recombinant human enzyme | [5] |
| DHCR24 kcat for Desmosterol | 33 ± 1 pmol·nmol-1·min-1 | Recombinant human enzyme | [5] |
| P450 46A1 Km for 7-DHC | 2.8 ± 0.02 µM | Recombinant human enzyme | [5] |
| P450 46A1 kcat for 24-hydroxy-7-DHC formation | 24 ± 1 pmol·nmol-1·min-1 | Recombinant human enzyme | [5] |
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism. This table presents the Michaelis constant (Km) and catalytic rate (kcat) for enzymes involved in the conversion of this compound and related sterols.
| Tissue | This compound (7-DHD) Concentration (ng/mg tissue) | Cholesterol Concentration (ng/mg tissue) | Condition | Reference |
| Embryonic Cortex (E12.5-E16.5) | Substantially increased | Significantly reduced | Dhcr7-/- mouse model of SLOS | [6] |
| Hair | Dominant Δ7 sterol | Reduced | DHCR7 deficient mice | [7] |
| Serum | Below detection limit | Normal | DHCR7 deficient mice | [7] |
| Cerebral Cortex | ~7.4 ng/mg | - | Normal mouse | [8] |
| Liver | ~2.8 ng/mg | - | Normal mouse | [8] |
Table 2: Tissue Concentrations of this compound and Cholesterol in Normal and Disease Models. This table highlights the significant accumulation of this compound in a mouse model of Smith-Lemli-Opitz Syndrome (SLOS), particularly in non-neural tissues, and provides reference concentrations in normal mouse tissues.
The Bloch Pathway and Associated Signaling
The following diagrams illustrate the biochemical conversions in the latter stages of the Bloch pathway and a key signaling cascade initiated by the accumulation of 7-dehydrocholesterol-derived oxysterols in pathological conditions.
Figure 1: The Final Steps of the Bloch Pathway. This diagram illustrates the conversion of Zymosterol to Cholesterol, highlighting the central role of this compound.
Figure 2: Oxysterol-Mediated Signaling in SLOS. This diagram shows the signaling cascade initiated by 7-DHC-derived oxysterols in SLOS.
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies used for the analysis of sterols in biological samples.[7][9]
Objective: To extract and quantify this compound from tissues or cells.
Materials:
-
Tissue or cell pellet
-
Internal standard (e.g., epicoprostanol or a deuterated sterol standard)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Hexane
-
GC-MS system with a capillary column (e.g., HP-5MS)
Procedure:
-
Homogenization and Extraction:
-
To a known amount of tissue or cell pellet, add a known amount of the internal standard.
-
Add 20 volumes of chloroform:methanol (2:1) and homogenize thoroughly.
-
Incubate at room temperature for 30 minutes with occasional vortexing.
-
Add 0.2 volumes of 0.9% NaCl and vortex vigorously to induce phase separation.
-
Centrifuge at 1,500 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen gas.
-
-
Saponification (Optional, for steryl ester hydrolysis):
-
Resuspend the dried lipid extract in 1 M methanolic KOH.
-
Incubate at 60°C for 1 hour.
-
Add an equal volume of water and extract the non-saponifiable lipids three times with hexane.
-
Pool the hexane extracts and dry under nitrogen.
-
-
Derivatization:
-
To the dried lipid extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.
-
Evaporate the derivatizing agents under nitrogen and redissolve the sample in hexane.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a temperature program appropriate for sterol separation (e.g., initial temperature of 180°C, ramp to 280°C at 10°C/min, hold for 15 minutes).
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound-TMS and the internal standard.
-
Quantify the amount of this compound by comparing the peak area of its characteristic ion to that of the internal standard.
-
DHCR7 Enzyme Activity Assay
This protocol is based on the measurement of the conversion of a substrate to its product by DHCR7 in liver microsomes.[4][10]
Objective: To determine the enzymatic activity of DHCR7.
Materials:
-
Rat liver microsomes (or other source of DHCR7)
-
7-Dehydrocholesterol (substrate)
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Internal standard for HPLC analysis (e.g., stigmasterol)
-
Hexane
-
Methanol
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mM NADPH, and 0.5 mg of microsomal protein.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 30 µM of 7-dehydrocholesterol.
-
Incubate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 2 volumes of ethanol containing the internal standard.
-
-
Sterol Extraction:
-
Vortex the mixture vigorously.
-
Extract the sterols three times with 3 volumes of hexane.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Resuspend the dried sterols in the mobile phase (e.g., methanol:water, 95:5, v/v).
-
Inject an aliquot into the HPLC system.
-
Separate the sterols on a C18 column with an isocratic mobile phase.
-
Monitor the elution of 7-dehydrocholesterol and cholesterol at their respective absorbance maxima (around 282 nm for 7-DHC and 205 nm for cholesterol).
-
Calculate the DHCR7 activity based on the amount of cholesterol produced, normalized to the amount of microsomal protein and the incubation time.
-
Discussion and Future Directions
This compound stands at a crucial junction in cholesterol biosynthesis. While its primary role is that of a metabolic intermediate, the severe pathology associated with its accumulation in SLOS underscores the importance of tightly regulated flux through the Bloch pathway. The discovery that 7-dehydrocholesterol-derived oxysterols can activate signaling pathways independent of cholesterol's structural roles opens new avenues for research and therapeutic intervention.[11]
Future research should focus on several key areas:
-
Elucidating the precise mechanisms of oxysterol-mediated signaling: Understanding how these molecules interact with receptors like GR and TrkB could lead to the development of targeted therapies for the neurological deficits in SLOS.[11]
-
Investigating the role of this compound in membrane biophysics: While some studies suggest similar membrane-ordering properties to cholesterol, further investigation into how its presence affects membrane protein function and lipid raft formation is warranted.[12][13][14][15]
-
Developing more sensitive and high-throughput analytical methods: This will be crucial for early diagnosis of SLOS and for screening potential therapeutic compounds that can modulate DHCR7 activity or mitigate the toxic effects of precursor accumulation.[16]
References
- 1. Transcriptomic Changes Associated with Loss of Cell Viability Induced by Oxysterol Treatment of a Retinal Photoreceptor-Derived Cell Line: An In Vitro Model of Smith-Lemli-Opitz Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]
- 7. Hair and skin sterols in normal mice and those with deficient dehydrosterol reductase (DHCR7), the enzyme associated with Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of 7-dehydrocholesterol on the structural properties of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 7-Dehydrodesmosterol
An In-depth Technical Guide on the Discovery and History of 7-Dehydrodesmosterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (7-DHD) is a crucial sterol intermediate in the Bloch pathway of cholesterol biosynthesis.[1] Its metabolism is a key step in the production of cholesterol, a molecule essential for maintaining the structural integrity of cell membranes and serving as a precursor for steroid hormones, vitamin D, and bile acids. The study of 7-DHD has provided significant insights into the intricate regulation of cholesterol homeostasis and the pathophysiology of related genetic disorders. This technical guide delves into the discovery, history, and key experimental findings related to this compound, offering a comprehensive resource for professionals in the field.
Discovery and History
The discovery of this compound is intrinsically linked to the broader elucidation of the cholesterol biosynthesis pathway. While the Nobel laureate Adolf Windaus was a pioneer in the research of sterols, particularly 7-dehydrocholesterol (the precursor to vitamin D3), the specific identification of this compound as an intermediate in cholesterol synthesis came later as researchers meticulously mapped out the complex series of enzymatic reactions.[2][3] Its presence was confirmed through the analysis of sterol composition in various tissues and the use of enzyme inhibitors that led to the accumulation of specific precursors.[4]
A significant breakthrough in understanding the importance of 7-DHD came with the study of Smith-Lemli-Opitz syndrome (SLOS), a congenital developmental disorder. Research revealed that SLOS is caused by mutations in the gene encoding 7-dehydrocholesterol reductase (DHCR7), the enzyme responsible for the reduction of the C7-C8 double bond in both 7-dehydrocholesterol and this compound.[5][6][7] This genetic defect leads to a buildup of 7-dehydrocholesterol and, to a lesser extent, this compound in the body, with a concurrent deficiency in cholesterol.[5][7] This discovery solidified the position of 7-DHD as a critical, albeit transient, intermediate in the cholesterol synthesis cascade.
Physicochemical Properties
A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental for its study and application in research.
| Property | Value | Reference |
| Molecular Formula | C27H42O | [8] |
| Molecular Weight | 382.6 g/mol | [8] |
| IUPAC Name | (3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | [8] |
| Synonyms | Cholesta-5,7,24-trien-3beta-ol, 24-Dehydroprovitamin D3 | [8] |
| Physical Description | Solid | [8] |
| LogP | 6.101 | [8] |
Role in Cholesterol Biosynthesis
This compound is a key intermediate in the Bloch pathway for cholesterol synthesis. This pathway is one of the two main branches for the conversion of lanosterol to cholesterol, the other being the Kandutsch-Russell pathway.[1] The Bloch pathway is prominent in the liver and other tissues.[1]
The immediate precursor to this compound in this pathway is cholesta-7,24-dien-3beta-ol.[1] This precursor is desaturated to form this compound (cholesta-5,7,24-trien-3beta-ol).[1] Subsequently, the enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the reduction of the C7-C8 double bond of this compound to yield desmosterol.[6][9] Desmosterol is then converted to cholesterol in the final step of the Bloch pathway by the enzyme 24-dehydrocholesterol reductase (DHCR24).[5]
Caption: Simplified Bloch pathway of cholesterol biosynthesis highlighting the position of this compound.
Experimental Protocols
The study of this compound relies on robust and sensitive analytical methods for its detection and quantification in biological samples.
Sample Preparation and Extraction
A common procedure for extracting sterols from tissues involves the following steps:
-
Homogenization: Tissues are homogenized in a solvent mixture, typically hexane/isopropanol (3:2, v/v).[4]
-
Internal Standard Addition: An internal standard, such as α-tocopherol acetate, is added for quantification.[4]
-
Saponification (Optional): For the analysis of total sterols, samples are saponified using a methanolic potassium hydroxide solution to hydrolyze sterol esters.[4]
-
Lipid Extraction: Lipids are extracted from the mixture using a nonpolar solvent like hexane.[4]
-
Drying and Solubilization: The extracted lipids are dried and then redissolved in a suitable solvent for analysis, such as methanol/water (95:5, v/v).[4]
Analytical Methods
Several chromatographic techniques are employed for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
A widely used method for the separation and quantification of sterols.[10]
-
Column: C18 reversed-phase column.[10]
-
Mobile Phase: A mixture of methanol and acetonitrile (1:1, v/v).[10]
-
Flow Rate: 1 ml/min.[10]
-
Detection: UV absorption at 240 nm.[10]
-
Quantification Limit: As low as 10 pmoles of sterol can be quantified.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
A highly sensitive and specific method for sterol analysis.
-
Derivatization: Sterols are often converted to their trimethylsilyl (TMS) ether derivatives before analysis to improve their volatility and chromatographic behavior.[11]
-
Column: Capillary column.[11]
-
Detection: Selected ion monitoring (SIM) is used to enhance sensitivity and specificity by monitoring characteristic ions for each sterol.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. A highly sensitive method involves derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[12][13]
-
Derivatization: 7-DHC reacts with PTAD in a Diels-Alder cycloaddition.[12][13]
-
Ionization: Atmospheric pressure chemical ionization (APCI) is often used.[12]
-
Detection: Selected reaction monitoring (SRM) provides high specificity and sensitivity.[14]
Caption: A generalized workflow for the analysis of this compound from biological samples.
Quantitative Data
The concentration of this compound varies significantly between different tissues and developmental stages.
Concentration of this compound in Rat Tissues (nmol/g fresh weight) [4]
| Age | Sciatic Nerve | Brain |
| 4 days | - | ~0.16 |
| 8 days | ~0.02 | - |
| 14 days | ~0.05 | - |
| 21 days | ~0.03 | ~0.05 |
| 30 days | ~0.01 | - |
| 60 days | Undetectable | - |
| 1 year | Undetectable | ~0.03 |
Note: The data presented is an approximation based on graphical representations in the cited literature.
In disease states such as Smith-Lemli-Opitz syndrome, the levels of 7-dehydrocholesterol and this compound are significantly elevated in plasma and tissues.[5]
Conclusion
This compound, though a transient molecule, holds a significant position in the landscape of sterol biochemistry. Its discovery and the subsequent investigation of its metabolic pathway have been instrumental in our understanding of cholesterol homeostasis. The development of sophisticated analytical techniques has enabled the precise quantification of 7-DHD, providing valuable insights into its physiological and pathological roles. For researchers and professionals in drug development, a thorough understanding of the discovery, history, and experimental methodologies related to this compound is essential for advancing research in metabolic disorders and developing novel therapeutic strategies.
References
- 1. Reactome | Cholesterol biosynthesis via desmosterol (Bloch pathway) [reactome.org]
- 2. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 3. 7-dehydrocholesterol | provitamin | Britannica [britannica.com]
- 4. bourre.fr [bourre.fr]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0003896) [hmdb.ca]
- 6. uniprot.org [uniprot.org]
- 7. DHCR7 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. This compound | C27H42O | CID 440558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC analysis of desmosterol, 7-dehydrocholesterol, and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and characterization of prescription drugs that change levels of 7-dehydrocholesterol and desmosterol - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 7-Dehydrodesmosterol in Cellular Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Dehydrodesmosterol (7-DHD) is a crucial sterol intermediate in the Bloch pathway of cholesterol biosynthesis. Beyond its role as a metabolic precursor, emerging evidence indicates that 7-DHD has distinct effects on the biophysical properties of cellular membranes and can modulate cellular signaling pathways. This technical guide provides an in-depth analysis of the functions of 7-DHD in cellular membranes, with a focus on its impact on membrane fluidity, lipid raft organization, and its involvement in key signaling cascades. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in cellular biology and drug development.
Introduction
Cellular membranes are dynamic structures composed of a diverse array of lipids and proteins that work in concert to regulate cellular processes. Sterols, such as cholesterol, are critical components of mammalian cell membranes, influencing their fluidity, permeability, and organization. This compound (7-DHD) is the immediate precursor to desmosterol in the Bloch pathway of cholesterol synthesis. While structurally similar to cholesterol, the presence of an additional double bond in its sterol ring system imparts unique biophysical properties to 7-DHD, leading to distinct effects on membrane structure and function. This guide explores the multifaceted role of 7-DHD in cellular membranes, from its impact on fundamental membrane properties to its involvement in complex signaling networks.
Biochemical Properties of this compound
This compound (C₂₇H₄₂O) is a sterol characterized by a tetracyclic steroid nucleus, a hydroxyl group at the C-3 position, and a C-8 side chain.[1] It is an intermediate in the biosynthesis of cholesterol.[1]
Role of this compound in Cholesterol Biosynthesis
7-DHD is a key intermediate in the Bloch pathway for cholesterol biosynthesis. It is synthesized from zymosterol and is subsequently reduced by the enzyme 7-dehydrocholesterol reductase (DHCR7) to produce desmosterol. Desmosterol is then converted to cholesterol in the final step of the pathway. The Kandutsch-Russell pathway is another major route for cholesterol synthesis, which involves the precursor 7-dehydrocholesterol (7-DHC).
Diagram of the late stages of the Bloch and Kandutsch-Russell cholesterol biosynthesis pathways.
Caption: Simplified diagram of the Bloch and Kandutsch-Russell cholesterol biosynthesis pathways.
Impact of this compound on Membrane Properties
The structural differences between 7-DHD and cholesterol lead to distinct effects on the physical properties of cellular membranes. While direct quantitative data for 7-DHD is limited, studies on its close analog, 7-dehydrocholesterol (7-DHC), provide valuable insights.
Membrane Fluidity and Order
The presence of the conjugated double bond system in the B ring of 7-DHC, and by extension 7-DHD, is thought to hinder tight packing with phospholipids compared to cholesterol.[2] However, molecular dynamics simulations have suggested that 7-DHC and cholesterol have a virtually identical ability to condense and order membranes.[3][4]
Table 1: Comparative Effects of Sterols on Membrane Properties
| Property | Cholesterol | 7-Dehydrocholesterol (7-DHC) | Reference |
| Membrane Condensing Effect | High | Similar to cholesterol | [3][4] |
| Membrane Ordering Effect | High | Similar to cholesterol | [3][4] |
| Domain Formation (DPPC) | Strong | Weaker than cholesterol | [2] |
| Domain Formation (EggPC) | Weaker | Stronger than 7-DHC | [2] |
Note: Data for 7-DHD is inferred from studies on 7-DHC due to limited direct experimental data.
Lipid Raft Formation
Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins, playing crucial roles in signal transduction. Studies have shown that 7-DHC can be incorporated into lipid rafts, and in some model membranes, it promotes the formation of ordered domains even more effectively than cholesterol.[5] Although the protein composition of rafts can be altered when cholesterol is replaced by 7-DHC, the overall sterol-to-protein ratio may remain similar.[5]
Role of this compound in Cellular Signaling
Emerging evidence suggests that cholesterol precursors, including derivatives of 7-DHC, can act as signaling molecules, modulating key cellular pathways.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is critical for embryonic development and tissue homeostasis. Cholesterol plays a crucial role in Hh signaling. Derivatives of 7-DHC, such as 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), have been shown to inhibit the Hh pathway component Smoothened (SMO).[6][7] This suggests that an accumulation of 7-DHC and its metabolites, which could be analogous for 7-DHD, might disrupt Hh signaling.[8][9]
Diagram of the proposed role of 7-DHC derivatives in Hedgehog signaling.
Caption: Inhibition of Smoothened by 7-DHC derivatives in the Hedgehog pathway.
Liver X Receptor (LXR) Signaling
Liver X Receptors (LXRs) are nuclear receptors that play a key role in regulating cholesterol homeostasis and inflammation.[10][11][12] Certain oxysterols, which are oxidized derivatives of cholesterol, are natural ligands for LXRs.[12] Metabolites of 7-DHC have been shown to act as partial activators of LXRα and LXRβ.[13][14] This suggests that 7-DHD, upon conversion to its hydroxylated forms, could also modulate LXR activity.
Diagram illustrating the activation of LXR by sterol metabolites.
Caption: Activation of LXR signaling by sterol metabolites.
Experimental Protocols
Quantification of this compound in Cellular Membranes by LC-MS/MS
This protocol provides a general framework for the analysis of 7-DHD in cell membranes.
Workflow for LC-MS/MS analysis of 7-DHD.
Caption: Workflow for the quantification of 7-DHD in cellular membranes.
Methodology:
-
Lipid Extraction: Lipids are extracted from cell pellets using a modified Folch method with a mixture of chloroform and methanol.
-
Saponification (Optional): For the analysis of total sterols (free and esterified), the lipid extract is saponified using potassium hydroxide in methanol.
-
Derivatization: To enhance ionization efficiency and sensitivity, the sterol-containing fraction can be derivatized. 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a common derivatizing agent for conjugated diene-containing sterols like 7-DHD.[15]
-
LC-MS/MS Analysis: The derivatized sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. A C18 reversed-phase column is typically used for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for specific and sensitive detection of the 7-DHD-PTAD adduct.[16][17]
Membrane Fluidity Measurement by Fluorescence Anisotropy
Fluorescence anisotropy using the probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is a widely used method to assess membrane fluidity.[18][19][20]
Workflow for membrane fluidity measurement.
Caption: Workflow for assessing membrane fluidity using DPH fluorescence anisotropy.
Methodology:
-
Preparation of Liposomes/Vesicles: Prepare unilamellar liposomes or isolated membrane vesicles containing varying concentrations of 7-DHD.
-
DPH Labeling: Incubate the liposomes/vesicles with a solution of DPH in a suitable solvent (e.g., tetrahydrofuran) to allow the probe to incorporate into the lipid bilayer.
-
Fluorescence Anisotropy Measurement: Measure the steady-state fluorescence anisotropy of the DPH-labeled samples using a fluorometer equipped with polarizers. Excitation is typically at 355 nm and emission is measured at 430 nm.[21]
-
Data Analysis: Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers parallel and perpendicular, respectively, and G is the grating correction factor. Higher anisotropy values correspond to lower membrane fluidity.
Implications for Drug Development
The distinct roles of 7-DHD in membrane biology and cellular signaling present opportunities for therapeutic intervention.
-
Targeting Cholesterol Biosynthesis: Inhibitors of enzymes in the cholesterol biosynthesis pathway can lead to the accumulation of specific sterol intermediates, including 7-DHD. Understanding the downstream effects of 7-DHD accumulation is crucial for predicting the efficacy and potential side effects of such drugs.
-
Modulating Signaling Pathways: The ability of 7-DHD derivatives to modulate pathways like Hedgehog and LXR signaling suggests that targeting the metabolism of 7-DHD could be a strategy for treating diseases associated with aberrant signaling in these pathways, such as certain cancers and metabolic disorders.
-
Membrane-Targeted Therapies: The unique influence of 7-DHD on membrane properties could be exploited in the design of drugs that selectively target cells with altered sterol compositions.
Conclusion
This compound is more than just an intermediate in cholesterol biosynthesis. Its unique structural features impart distinct biophysical properties that influence the organization and fluidity of cellular membranes. Furthermore, its metabolites can act as signaling molecules, modulating critical cellular pathways. A deeper understanding of the multifaceted roles of 7-DHD will be instrumental in elucidating the pathology of diseases associated with altered sterol metabolism and in developing novel therapeutic strategies that target membrane-centric processes. Further research is warranted to fully characterize the specific effects of 7-DHD on membrane proteomics and its direct interactions with signaling proteins.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0003896) [hmdb.ca]
- 2. A comparison of the behavior of cholesterol, 7-dehydrocholesterol and ergosterol in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of 7-dehydrocholesterol on the structural properties of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation of 7-dehydrocholesterol-containing membrane rafts in vitro and in vivo, with relevance to the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endogenous B-ring oxysterols inhibit the Hedgehog component Smoothened in a manner distinct from cyclopamine or side-chain oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Negative regulation of Hedgehog signaling by the cholesterogenic enzyme 7-dehydrocholesterol reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the Liver X Receptor Prevents Lipopolysaccharide-induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liver X receptor - Wikipedia [en.wikipedia.org]
- 13. Oxidation of 7-dehydrocholesterol and desmosterol by human cytochrome P450 46A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7-Dehydrocholesterol metabolites produced by sterol 27-hydroxylase (CYP27A1) modulate liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. bmglabtech.com [bmglabtech.com]
7-Dehydrodesmosterol and DHCR24 Enzyme Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of 7-dehydrodesmosterol and the enzymatic activity of 24-dehydrocholesterol reductase (DHCR24). DHCR24 is a critical enzyme in the final stages of cholesterol biosynthesis, and its modulation has significant implications for various physiological and pathological processes. This document details the enzyme's function, its role in key signaling pathways, quantitative data on its activity and inhibition, and comprehensive experimental protocols for its study.
The Role of DHCR24 in Cholesterol Biosynthesis
DHCR24, a flavin adenine dinucleotide (FAD)-dependent oxidoreductase, is primarily located in the endoplasmic reticulum membrane.[1] It catalyzes the reduction of the C24-25 double bond in sterol intermediates, a crucial step in the production of cholesterol.[1][2] This enzymatic activity is essential in both the Bloch and Kandutsch-Russell pathways of cholesterol synthesis.[2][3] In the Bloch pathway, DHCR24 converts desmosterol to cholesterol in the final step.[2] In the Kandutsch-Russell pathway, it acts earlier to convert lanosterol to 24,25-dihydrolanosterol.[2]
Mutations in the DHCR24 gene can lead to a rare autosomal recessive disorder called desmosterolosis, characterized by elevated levels of desmosterol and reduced levels of cholesterol, often resulting in severe developmental and neurological abnormalities.[2]
Cholesterol Biosynthesis Pathways
The synthesis of cholesterol from lanosterol can proceed through two main pathways, the Bloch and the Kandutsch-Russell pathways. DHCR24 plays a key role in both, as illustrated below.
Quantitative Data on DHCR24 Activity and Inhibition
The following tables summarize key quantitative data related to DHCR24 enzyme activity and the potency of its inhibitors.
DHCR24 Inhibitors
A number of small molecules have been identified as inhibitors of DHCR24. These compounds are valuable research tools and potential therapeutic agents.
| Inhibitor | IC50 Value | Target | Reference(s) |
| SH42 | ~4 nM | DHCR24 | [4] |
| Irbesartan | 602 nM | DHCR24 | [5][6] |
| Triparanol | Not consistently reported in modern assays | DHCR24 | [4][7] |
| 20,25-Diazacholesterol | Effective in nM to low µM range in cell culture | DHCR24 | [4] |
| U18666A | Not reported for direct enzymatic assay | DHCR24, NPC1 | [4] |
Sterol Levels in DHCR24 Knockout Cells
Inhibition or genetic knockout of DHCR24 leads to significant changes in cellular sterol composition, most notably the accumulation of desmosterol.
| Cell Line | Sterol | Concentration (ng/mg protein) in Wild Type | Concentration (ng/mg protein) in DHCR24 KO | Reference(s) |
| HepG2 | Desmosterol | Undetectable | ~1500 | [8] |
| HepG2 | Cholesterol | ~25000 | ~5000 | [8] |
| HepG2 | Lathosterol | ~150 | Undetectable | [8] |
| HepG2 | 7-Dehydrocholesterol | ~5 | Undetectable | [8] |
Key Signaling Pathways
DHCR24 activity and the levels of its substrate, desmosterol, have significant impacts on key cellular signaling pathways, including the Liver X Receptor (LXR) and Hedgehog (Hh) signaling pathways.
Liver X Receptor (LXR) Signaling
Desmosterol is an endogenous agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a central role in regulating lipid metabolism and inflammation.[9][10][11] Activation of LXR by desmosterol leads to the transcription of genes involved in cholesterol efflux, transport, and fatty acid synthesis.[12][13]
Hedgehog Signaling Pathway
Cholesterol plays a crucial role in the Hedgehog (Hh) signaling pathway, which is essential for embryonic development and tissue homeostasis.[14][15][16] The Hh protein undergoes covalent modification with cholesterol, a step necessary for its proper signaling activity.[14][17][18]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound and DHCR24 activity.
In Vitro DHCR24 Enzyme Activity Assay
This protocol describes an in vitro assay to measure the enzymatic activity of DHCR24 by quantifying the conversion of desmosterol to cholesterol.[5]
Materials:
-
Recombinant or immunopurified DHCR24 enzyme
-
Desmosterol (substrate)
-
Assay Buffer: 100 mM Tris/HCl (pH 7.23), 0.1 mM EDTA, 1 mM DTT
-
Cofactor Solution: 30 mM nicotinamide, 3.5 mM NADP, 30 mM glucose-6-phosphate, 2 U/mL glucose-6-phosphate dehydrogenase, 0.5 mg/mL bovine serum albumin, 20 µM FAD
-
Test inhibitors
-
Internal standard (e.g., epicoprostanol)
-
Organic solvents for extraction (e.g., hexane, isopropanol)
-
HPLC or GC-MS system for analysis
Procedure:
-
Prepare the assay mixture by combining the assay buffer and cofactor solution.
-
Add the DHCR24 enzyme to the assay mixture.
-
To test for inhibition, add the desired concentration of the inhibitor to the mixture.
-
Initiate the reaction by adding the desmosterol substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).
-
Stop the reaction by adding a quench solution (e.g., a mixture of chloroform and methanol).
-
Add the internal standard.
-
Extract the sterols using an appropriate organic solvent extraction method.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried sterol extract in a suitable solvent for analysis.
-
Analyze the samples by HPLC or GC-MS to quantify the amounts of desmosterol and cholesterol.
-
Calculate the enzyme activity based on the amount of cholesterol produced, normalized to the amount of enzyme and the reaction time. For inhibitor studies, calculate the percent inhibition and determine the IC50 value.
Sterol Extraction from Cultured Cells for HPLC/GC-MS Analysis
This protocol outlines a standard procedure for extracting sterols from cultured cells for subsequent analysis.[19]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Internal standards (e.g., deuterated cholesterol, deuterated desmosterol)
-
Saponification solution (e.g., 1 M KOH in 90% ethanol)
-
Organic solvents (e.g., hexane, water)
-
GC-MS or HPLC-MS system
Procedure:
-
Harvest cultured cells and wash with PBS.
-
Lyse the cells and add internal standards.
-
Perform saponification by adding the saponification solution and incubating at an elevated temperature (e.g., 60°C for 1 hour) to hydrolyze cholesteryl esters.
-
After cooling, add water and extract the non-saponifiable lipids (including sterols) with an organic solvent like hexane.
-
Repeat the extraction to ensure complete recovery.
-
Pool the organic phases and wash with water to remove any remaining base.
-
Dry the organic phase under nitrogen gas.
-
Derivatize the sterols if necessary for GC-MS analysis (e.g., silylation).
-
Reconstitute the sample in a suitable solvent for injection into the GC-MS or HPLC-MS system.
-
Quantify the different sterols based on their respective standard curves.
Experimental Workflows
The study of DHCR24 and its inhibitors typically follows a structured workflow, from initial screening to in vivo validation.
DHCR24 Inhibitor Screening and Characterization Workflow
Conclusion
This technical guide provides a comprehensive resource for researchers and professionals working on this compound and the DHCR24 enzyme. The provided data, protocols, and pathway diagrams offer a solid foundation for understanding the critical role of this enzyme in cellular physiology and its potential as a therapeutic target. The detailed experimental methodologies are intended to facilitate reproducible and robust scientific investigation in this important area of research.
References
- 1. 24-Dehydrocholesterol reductase - Wikipedia [en.wikipedia.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell-specific discrimination of desmosterol and desmosterol mimetics confers selective regulation of LXR and SREBP in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the cholesterol-free mouse: strong activation of LXR-regulated hepatic genes when replacing cholesterol with desmosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hedgehog signaling and its molecular perspective with cholesterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cholesterol modification of Hedgehog family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond [frontiersin.org]
- 17. Cholesterol and its derivatives in Sonic Hedgehog signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mskcc.org [mskcc.org]
- 19. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Accumulation of 7-Dehydrodesmosterol and Related Precursors in Genetic Disorders of Cholesterol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inborn errors of cholesterol biosynthesis are a class of metabolic disorders characterized by the accumulation of specific sterol precursors. The most prevalent of these is Smith-Lemli-Opitz Syndrome (SLOS), an autosomal recessive condition caused by mutations in the DHCR7 gene, which encodes the enzyme 7-dehydrocholesterol reductase. This enzymatic deficiency disrupts the final step of cholesterol synthesis, leading to profoundly reduced cholesterol levels and a significant accumulation of its precursor, 7-dehydrocholesterol (7-DHC). A secondary but important consequence of this enzymatic block is the accumulation of another sterol intermediate, 7-dehydrodesmosterol (7-DHD). This technical guide provides an in-depth analysis of the biochemical consequences of DHCR7 deficiency, with a specific focus on the accumulation of 7-DHC and 7-DHD. It includes quantitative data on sterol levels in affected individuals, detailed experimental protocols for their measurement, and diagrams of the implicated biochemical and signaling pathways to support research and therapeutic development.
Introduction to Cholesterol Biosynthesis and Smith-Lemli-Opitz Syndrome
Cholesterol is an essential structural component of cellular membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. Its de novo synthesis is a complex, multi-step process that occurs primarily in the endoplasmic reticulum. The final stages of this synthesis can proceed via two major routes: the Kandutsch-Russell pathway and the Bloch pathway.
-
Kandutsch-Russell Pathway: In this pathway, the reduction of the C24-C25 double bond in the sterol side chain occurs early, leading to intermediates like lathosterol, which is then converted to 7-dehydrocholesterol (7-DHC).
-
Bloch Pathway: This pathway involves C24-unsaturated intermediates. Zymosterol is converted to this compound (7-DHD), which is then converted to desmosterol.
Both pathways converge at the final step, where the enzyme 7-dehydrocholesterol reductase (DHCR7) reduces the C7-C8 double bond of 7-DHC and this compound to produce cholesterol and desmosterol, respectively. Desmosterol is then subsequently reduced to cholesterol by DHCR24.
Smith-Lemli-Opitz Syndrome (SLOS) is caused by mutations in the DHCR7 gene, leading to deficient or non-functional DHCR7 enzyme. This results in a biochemical hallmark of low plasma and tissue cholesterol levels and a massive accumulation of 7-DHC. Because DHCR7 also acts on 7-DHD, this precursor also accumulates, particularly in tissues like the brain where the Bloch pathway is active. The clinical presentation of SLOS is a wide spectrum, ranging from mild learning and behavioral issues to severe, life-threatening congenital anomalies affecting multiple organ systems.
Pathophysiology: The Role of Precursor Accumulation
The pathology of SLOS is believed to be multifactorial, stemming from both the deficiency of cholesterol and the toxicity of accumulated precursors.
-
Cholesterol Deficiency: Insufficient cholesterol during embryogenesis disrupts the structure of cell membranes and the function of lipid rafts. It also impairs the synthesis of steroid hormones and the crucial Sonic hedgehog (Shh) signaling pathway, which requires cholesterol for proper function and is vital for central nervous system and limb development.
-
Precursor Toxicity: 7-DHC is a highly oxidizable molecule. It can spontaneously oxidize to form a variety of oxysterols, such as 3β,5α-dihydroxycholest-7-en-6-one (DHCEO). These oxysterols are biologically active and can induce cellular stress, disrupt membrane function, and trigger aberrant signaling pathways. For instance, certain 7-DHC-derived oxysterols have been shown to improperly activate the glucocorticoid receptor (GR) and the neurotrophin receptor kinase TrkB, leading to premature neurogenesis and depletion of the cortical neural precursor pool. This provides a potential mechanism for the neurological defects seen in SLOS. The accumulation of 7-DHD is also thought to contribute to membrane dysfunction.
Quantitative Analysis of Sterol Accumulation in SLOS
The diagnosis of SLOS is confirmed by biochemical analysis of sterol levels in plasma, amniotic fluid, or tissues. The tables below summarize representative quantitative data from the literature.
Table 1: Plasma Sterol Levels in SLOS Patients vs. Controls
| Sterol | Control Plasma (µg/mL) | SLOS Plasma (µg/mL) | Fold Increase (Approx.) |
| Cholesterol | 500 - 2000 | < 500 (often < 100) | - |
| 7-Dehydrocholesterol (7-DHC) | < 1 | 10 - 470 | > 10 - 470x |
| 8-Dehydrocholesterol (8-DHC)* | Undetectable | Elevated | N/A |
| This compound (7-DHD) | Undetectable | Elevated | N/A |
Note: 8-Dehydrocholesterol is an isomer of 7-DHC that also accumulates in SLOS.
Table 2: Tissue Sterol Levels in an SLOS Fetus (20-week) vs. Control Fetus
| Tissue | Sterol | Control Fetus (mg/g wet weight) | SLOS Fetus (mg/g wet weight) |
| Cerebral Cortex | Cholesterol | 2.2 | 0.09 |
| 7-Dehydrocholesterol | Not Detected | Significantly Elevated | |
| Adrenal Gland | Cholesterol | 1.5 | 0.44 |
| 7-Dehydrocholesterol | Not Detected | Significantly Elevated | |
| Kidney | Cholesterol | 1.4 | 0.14 |
| 7-Dehydrocholesterol | Not Detected | Significantly Elevated |
Data is illustrative and sourced from published case studies. Absolute values can vary significantly depending on the severity of the DHCR7 mutation and the analytical methods used.
Experimental Protocols for Sterol Profiling
The gold standard for the quantitative analysis of 7-DHC, 7-DHD, and other sterols in biological matrices is Gas Chromatography-Mass Spectrometry (GC-MS).
Detailed Methodology for GC-MS Analysis of Sterols
-
Internal Standard Addition:
-
To 100 µL of the biological sample (e.g., plasma, amniotic fluid supernatant), add a known amount of an internal standard (IS), such as epicoprostanol or deuterated 7-DHC, to correct for extraction losses and variations in derivatization and injection.
-
-
Saponification (Alkaline Hydrolysis):
-
Add 500 µL of alcoholic potassium hydroxide (KOH) solution (e.g., 1 M KOH in 90% ethanol).
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at 70°C for 60 minutes in the dark to hydrolyze sterol esters, releasing the free sterols.
-
-
Extraction of Non-saponifiable Lipids (Sterols):
-
Cool the samples to room temperature.
-
Add 500 µL of deionized water.
-
Perform a liquid-liquid extraction by adding 1 mL of an organic solvent like hexane or cyclohexane.
-
Vortex for 1-2 minutes and then centrifuge at approximately 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic phase (containing the sterols) to a new glass tube.
-
Repeat the extraction step on the aqueous phase to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas at 40-50°C.
-
-
Derivatization:
-
To the dried residue, add a silylating agent to convert the hydroxyl groups of the sterols into more volatile trimethylsilyl (TMS) ethers. A common reagent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine or acetonitrile.
-
Add 50 µL of the derivatization reagent.
-
Cap the tube tightly and incubate at 70°C for 60 minutes.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) System:
-
Injection: Inject 1-2 µL of the derivatized sample into the GC inlet, typically in splitless mode.
-
Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: Increase to 270°C at a rate of 20°C/min.
-
Ramp 2: Increase to 300°C at a rate of 5°C/min.
-
Final hold: Hold at 300°C for 10 minutes. (Note: This program is illustrative and must be optimized for the specific instrument and column).
-
-
-
Mass Spectrometer (MS) System:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (e.g., m/z 50-600) for initial identification, followed by Selected Ion Monitoring (SIM) for accurate quantification.
-
SIM Ions for Quantification (as TMS ethers):
-
Cholesterol-TMS: m/z 368, 458
-
7-DHC-TMS: m/z 352, 456
-
7-DHD-TMS: m/z 350, 454
-
Epicoprostanol-TMS (IS): m/z 372, 460
-
-
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations for each analyte.
-
Calculate the concentration of each sterol in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Key Biochemical and Signaling Pathways
Visualizing the complex relationships in cholesterol metabolism and its downstream effects is crucial for understanding the pathophysiology of SLOS.
Caption: Cholesterol biosynthesis pathways showing the DHCR7 block in SLOS.
Caption: Experimental workflow for sterol analysis by GC-MS.
Caption: Downstream signaling effects of 7-DHC-derived oxysterols.
Conclusion and Future Directions
The accumulation of this compound, in concert with the more abundant 7-dehydrocholesterol, is a key biochemical feature of Smith-Lemli-Opitz Syndrome. Understanding the distinct and combined roles of these accumulated precursors in the pathophysiology of the disease is critical for the development of effective therapeutic strategies. While cholesterol supplementation is a standard therapy, it does not cross the blood-brain barrier and only partially addresses the complex pathology.
Future research and drug development should focus on:
-
Targeting Precursor Toxicity: Developing strategies to reduce the levels of 7-DHC and 7-DHD, or to mitigate their toxic effects. This could include the use of antioxidants to prevent the formation of harmful oxysterols.
-
Modulating Downstream Pathways: Investigating inhibitors of the aberrant signaling pathways (e.g., GR antagonists) that are activated by toxic oxysterols.
-
Enhancing Residual DHCR7 Activity: For patients with missense mutations that result in some residual enzyme function, small molecule chaperones or activators could be explored to boost cholesterol production.
A deeper understanding of the roles of both 7-DHC and 7-DHD will be paramount in designing next-generation therapies for SLOS and other related disorders of cholesterol biosynthesis.
7-Dehydrodesmosterol in Tissues: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Dehydrodesmosterol (7-DHD), a key intermediate in cholesterol biosynthesis. This document summarizes the current knowledge on 7-DHD levels in various tissues, details the experimental protocols for its quantification, and illustrates its metabolic context. Given the nascent stage of research into the specific roles of 7-DHD, this guide also highlights areas where data is limited, particularly in healthy adult organisms and humans.
Quantitative Levels of this compound
The concentration of this compound varies significantly across different tissues and developmental stages. Data is most abundant in rodent models, particularly in nervous tissue and during development. In healthy adult animals, 7-DHD is generally found at very low or undetectable levels in many tissues. However, in certain genetic disorders of cholesterol synthesis, such as Smith-Lemli-Opitz Syndrome (SLOS), or in models of this disease where the enzyme 3β-hydroxysterol-Δ7-reductase (DHCR7) is deficient, 7-DHD levels can be markedly elevated.
This compound Levels in Rat Tissues (Developmental)
The following table summarizes the concentration of 7-DHD in the brain and sciatic nerve of developing rats. Levels are highest in the early postnatal period and decrease significantly with age, becoming nearly undetectable in the sciatic nerve of adult rats.[1][2]
| Tissue | Age (days) | This compound (µg/g fresh weight) |
| Brain | 4 | ~12 |
| 14 | ~6 | |
| 21 | ~3.7 | |
| 60 | ~2.5 | |
| 180 | ~2 | |
| 540 | ~1.8 | |
| Sciatic Nerve | 5 | ~2.5 |
| 14 | ~5 | |
| 21 | ~2 | |
| 60 | Nearly Undetectable | |
| 180 | Nearly Undetectable | |
| 540 | Nearly Undetectable |
This compound Levels in Mouse Tissues (DHCR7 Deficiency Model)
In mouse models of DHCR7 deficiency, which mimics Smith-Lemli-Opitz Syndrome, the accumulation of 7-DHD is a key biochemical feature, especially in tissues with high cholesterol synthesis. The data below is from DHCR7 deficient mice and highlights the significant increase in 7-DHD compared to wild-type animals where it is often not detected.[3][4]
| Tissue | Genotype | This compound Level |
| Hair | DHCR7 Deficient | Dominant Δ7 sterol |
| Skin | DHCR7 Deficient | Elevated |
Experimental Protocols
The quantification of 7-DHD in biological samples typically requires sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix and the required sensitivity.
General Workflow for Sterol Analysis
The following diagram illustrates a general workflow for the analysis of sterols, including 7-DHD, from tissue samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound Analysis
This method is adapted from protocols used for the analysis of cholesterol precursors.[3][4]
1. Sample Preparation:
-
Homogenization: Homogenize tissue samples in a suitable solvent, such as chloroform/methanol (2:1, v/v).
-
Lipid Extraction: Perform a Folch or Bligh-Dyer lipid extraction to isolate the total lipid fraction.
-
Saponification (optional): To measure total 7-DHD (free and esterified), saponify the lipid extract with ethanolic potassium hydroxide.
-
Extraction of Non-saponifiable Lipids: Extract the non-saponifiable lipids (containing the free sterols) with a non-polar solvent like hexane or diethyl ether.
-
Derivatization: Evaporate the solvent and derivatize the sterols to their trimethylsilyl (TMS) ethers using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to improve their volatility and chromatographic properties.
2. GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sterol analysis (e.g., a non-polar or medium-polarity column).
-
Injection: Inject the derivatized sample into the GC.
-
Temperature Program: Employ a temperature gradient to separate the different sterols. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all compounds of interest.
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to monitor characteristic ions of the 7-DHD-TMS ether.
-
Quantification: Use an internal standard (e.g., a stable isotope-labeled sterol) for accurate quantification. Create a calibration curve with known amounts of a 7-DHD standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound Analysis
LC-MS/MS offers high sensitivity and specificity and can often be performed without derivatization.[5][6]
1. Sample Preparation:
-
Homogenization and Extraction: Homogenize the tissue and extract the lipids, similar to the GC-MS protocol.
-
Solid-Phase Extraction (SPE) (optional): Use SPE to clean up the sample and enrich the sterol fraction.
-
Reconstitution: Evaporate the final extract and reconstitute it in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 or other suitable reversed-phase column.
-
Mobile Phase: Employ a gradient of solvents, such as water, methanol, and/or acetonitrile, often with a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometer: Use a tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Multiple Reaction Monitoring (MRM): For high specificity and sensitivity, operate the mass spectrometer in MRM mode. This involves selecting a specific precursor ion for 7-DHD and monitoring for a specific product ion after fragmentation.
-
Quantification: As with GC-MS, use an internal standard and a calibration curve for accurate quantification.
Signaling and Metabolic Pathways
This compound is an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its primary known role is as a substrate for the enzyme 3β-hydroxysterol-Δ7-reductase (DHCR7), which converts it to desmosterol.
Cholesterol Biosynthesis Pathway (Kandutsch-Russell Pathway)
The following diagram illustrates the final steps of the Kandutsch-Russell pathway, highlighting the position of this compound.
Hypothesized Role in TGF-β Signaling
Recent research has shown that 7-Dehydrocholesterol (7-DHC), a structurally similar sterol, can suppress canonical Transforming Growth Factor-beta (TGF-β) signaling.[7][8] It is hypothesized that 7-DHC does this by altering the localization of TGF-β receptors in the cell membrane. Given its structural similarity, it has been proposed that 7-DHD may have a similar effect, although this is yet to be definitively established.
Future Directions
The study of this compound is an emerging area of research. While its role as a cholesterol precursor is established, its potential independent biological functions are largely unknown. Future research should focus on:
-
Expanding Quantitative Data: There is a critical need for quantitative data on 7-DHD levels in a wider range of tissues and species, particularly in healthy adult humans.
-
Investigating Biological Activity: Studies are needed to determine if 7-DHD has signaling or other biological roles independent of its function in cholesterol synthesis. The potential link to TGF-β signaling warrants further investigation.
-
Role in Disease: Beyond SLOS, the potential involvement of 7-DHD in other pathologies, particularly those related to lipid metabolism and neurological function, should be explored.
This guide provides a foundation for researchers entering the field of 7-DHD research. As new data emerges, our understanding of this intriguing molecule will undoubtedly expand.
References
- 1. Precursors for cholesterol synthesis (7-dehydrocholesterol, this compound, and desmosterol): cholesterol/7-dehydrocholesterol ratio as an index of development and aging in PNS but not in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hair and skin sterols in normal mice and those with deficient dehydrosterol reductase (DHCR7), the enzyme associated with Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hair and skin sterols in normal mice and those with deficient dehydrosterol reductase (DHCR7), the enzyme associated with Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. 7-Dehydrocholesterol (7-DHC), But Not Cholesterol, Causes Suppression of Canonical TGF-β Signaling and Is Likely Involved in the Development of Atherosclerotic Cardiovascular Disease (ASCVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Dehydrocholesterol (7-DHC), But Not Cholesterol, Causes Suppression of Canonical TGF-β Signaling and Is Likely Involved in the Development of Atherosclerotic Cardiovascular Disease (ASCVD) - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Dehydrodesmosterol: An In-Depth Technical Guide on its Physiological Role in the Brain
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Dehydrodesmosterol (7-DHD) is a crucial intermediate in the Bloch pathway of cholesterol biosynthesis. While its primary role in the brain is recognized as a precursor to desmosterol and subsequently cholesterol, emerging research suggests its significance extends beyond a mere metabolic stepping stone. This technical guide provides a comprehensive overview of the current understanding of 7-DHD's physiological role in the central nervous system (CNS). It delves into its biosynthesis, metabolism, and concentration dynamics during brain development. The guide further explores its influence on neuronal membrane properties and the critical process of myelination. Particular emphasis is placed on the current, yet limited, understanding of its direct signaling functions and the pathological consequences of its accumulation. This document consolidates quantitative data, details key experimental methodologies, and provides visual representations of relevant pathways to serve as a valuable resource for researchers and professionals in neuroscience and drug development.
Introduction
The brain is the most cholesterol-rich organ in the body, and this lipid is indispensable for its structure and function. The de novo synthesis of cholesterol within the CNS is a complex and tightly regulated process. This compound (7-DHD) emerges as a key sterol intermediate in this synthesis. While often overshadowed by its downstream products, the transient accumulation of 7-DHD during specific developmental stages suggests a functional significance that warrants deeper investigation. This guide aims to synthesize the current knowledge of 7-DHD in the brain, distinguishing its established roles from the hypotheses that are currently driving research in the field.
Biosynthesis and Metabolism of this compound in the Brain
7-DHD is synthesized from zymostenol via the action of the enzyme 3β-hydroxysterol-Δ8,Δ7-isomerase (also known as emopamil binding protein, EBP). It is then subsequently converted to desmosterol by 7-dehydrocholesterol reductase (DHCR7), which reduces the C7-C8 double bond. Desmosterol is then finally converted to cholesterol by 24-dehydrocholesterol reductase (DHCR24)[1]. The central nervous system, including oligodendrocytes, is capable of utilizing the this compound pathway for cholesterol synthesis[2].
dot
Quantitative Data on this compound in the Brain
The concentration of 7-DHD in the brain is not static and exhibits significant changes during development. Studies in rats have shown that the this compound content in the brain decreases dramatically during development and then continues to decrease slowly during adulthood and aging[2][3].
| Brain Region | Developmental Stage | Species | 7-DHD Concentration (nmol/g wet weight) | Reference |
| Whole Brain | 4 days postnatal | Rat | ~1.2 | [2] |
| Whole Brain | 21 days postnatal | Rat | ~0.375 | [2] |
| Whole Brain | Adult | Rat | Low/Undetectable | [3] |
| Forebrain | Developing | Rat | Decreases with age | [2] |
| Sciatic Nerve | 14 days postnatal | Rat | Peaks at this stage | [3] |
Note: Quantitative data for 7-DHD in specific human brain regions under normal physiological conditions is limited. Most available data comes from animal models or pathological conditions.
Physiological Roles of this compound
The precise physiological roles of 7-DHD in the healthy brain, independent of its function as a cholesterol precursor, are still under active investigation. The current understanding points towards its involvement in:
Cholesterol Homeostasis
The primary and most established role of 7-DHD is to serve as an intermediate in the biosynthesis of cholesterol. The transient increase in 7-DHD levels during active myelination suggests a high demand for cholesterol synthesis to build the myelin sheath[2][3].
Neuronal Membrane Properties
While cholesterol is a major regulator of membrane fluidity and organization, the direct impact of 7-DHD on neuronal membranes is less clear. Its structural similarity to cholesterol suggests it could be incorporated into membranes, potentially influencing their biophysical properties. However, its distinct double bond configuration might lead to different effects on membrane packing and lipid raft formation compared to cholesterol.
Myelination
Myelination, the process of forming the myelin sheath around axons, is a lipid-intensive process, with cholesterol being a major component. The temporal correlation between the peak of 7-DHD levels and the period of active myelination strongly suggests its importance in providing the necessary building blocks for this process[3]. Some studies suggest that the accumulation of specific cholesterol precursors, including those in the 7-DHD pathway, can drive oligodendrocyte formation and remyelination[4].
dot
Signaling Pathways and Molecular Interactions
The direct signaling functions of 7-DHD are not well-established. However, related cholesterol precursors and their metabolites have been shown to interact with nuclear receptors, suggesting a potential for 7-DHD to act as a signaling molecule.
Liver X Receptors (LXRs)
Metabolites of 7-dehydrocholesterol (7-DHC), a structurally similar precursor, have been shown to act as selective modulators of Liver X Receptors (LXRs)[5]. LXRs are key regulators of cholesterol homeostasis and inflammation in the brain. It is plausible that 7-DHD or its downstream metabolites could also interact with LXRs, thereby influencing gene expression related to lipid metabolism and transport. However, direct evidence for this interaction is currently lacking.
Pathological Implications of this compound Accumulation
Much of our understanding of 7-DHD's importance comes from studying conditions where its metabolism is disrupted, leading to its accumulation. In Smith-Lemli-Opitz Syndrome (SLOS), a genetic disorder caused by a deficiency in DHCR7, both 7-DHC and 7-DHD accumulate. This accumulation leads to the formation of toxic oxysterols, which are implicated in the severe neurological dysfunction seen in SLOS patients[6][7]. These oxysterols can induce cytotoxicity and alter neuronal differentiation[7][8].
Experimental Protocols
Extraction of this compound from Brain Tissue
A common method for extracting sterols, including 7-DHD, from brain tissue is a modified Folch extraction.
Materials:
-
Brain tissue
-
Hexane/Isopropanol (3:2, v/v)
-
Internal standard (e.g., α-tocopherol acetate)
-
Methanolic KOH (20%)
-
Hexane
-
Methanol/Water (95:5, v/v)
Protocol:
-
Homogenize brain tissue in 20 volumes of hexane/isopropanol (3:2, v/v) per gram of fresh weight[2].
-
Add an appropriate internal standard for quantification.
-
For the analysis of total sterols, perform saponification by adding methanolic KOH and incubating at 70°C for 3 hours[2].
-
Extract the lipids with hexane.
-
Dry the hexane extract under a stream of nitrogen.
-
Resuspend the dried lipids in methanol/water (95:5, v/v) for analysis[2].
dot
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for the sensitive and specific quantification of sterols like 7-DHD.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column
-
Mass spectrometer (e.g., triple quadrupole)
Method:
-
Inject the resuspended lipid extract onto the C18 column.
-
Use a suitable mobile phase gradient for separation (e.g., methanol/water)[2].
-
Perform detection using the mass spectrometer in a selected reaction monitoring (SRM) mode for high specificity and sensitivity.
-
Quantify the amount of 7-DHD by comparing its peak area to that of the internal standard.
Conclusion and Future Directions
This compound is a vital intermediate in brain cholesterol biosynthesis, with its levels dynamically regulated during development, particularly during the critical period of myelination. While its role as a cholesterol precursor is well-established, its potential direct physiological functions in the healthy brain are an emerging area of research. The pathological consequences of its accumulation underscore the importance of tightly regulated sterol metabolism in the CNS.
Future research should focus on elucidating the specific signaling pathways that may be directly modulated by 7-DHD under physiological conditions. Investigating its direct interactions with nuclear receptors, such as LXRs, and identifying its unique downstream metabolites in the healthy brain will be crucial to fully understand its role beyond that of a simple metabolic intermediate. A deeper understanding of 7-DHD's physiological functions could open new avenues for therapeutic interventions in neurodevelopmental and neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. bourre.fr [bourre.fr]
- 3. Precursors for cholesterol synthesis (7-dehydrocholesterol, this compound, and desmosterol): cholesterol/7-dehydrocholesterol ratio as an index of development and aging in PNS but not in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Dehydrocholesterol metabolites produced by sterol 27-hydroxylase (CYP27A1) modulate liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Small Molecules on Sterol Homeostasis: Measuring 7-Dehydrocholesterol in Dhcr7-Deficient Neuro2a Cells and Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
7-Dehydrodesmosterol in Peripheral Nervous System Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development and myelination of the peripheral nervous system (PNS) are critically dependent on a precise and timely supply of lipids, with cholesterol being a major component of the myelin sheath. The biosynthesis of cholesterol is a complex multi-step process involving numerous intermediates. Among these is 7-dehydrodesmosterol (7-DHD), a transient but significant sterol precursor. This technical guide provides an in-depth overview of the role of 7-DHD in PNS development, consolidating quantitative data, detailing experimental methodologies for its study, and visualizing the biochemical pathways involved. While direct signaling roles for 7-DHD in the PNS have not been extensively elucidated, its position within the cholesterol biosynthetic pathway places it at a crucial juncture for regulating the sterol pool necessary for Schwann cell function and myelination.
Data Presentation: Quantitative Analysis of this compound and Related Sterols in the Developing Peripheral Nervous System
The concentration of 7-DHD and other cholesterol precursors undergoes dynamic changes during the critical period of PNS myelination. The following tables summarize quantitative data from studies on developing rodent sciatic nerves, providing a comparative view of these temporal changes.
Table 1: Sterol Composition in Developing Rat Sciatic Nerve
| Age (days) | This compound (µg/g wet weight) | 7-Dehydrocholesterol (µg/g wet weight) | Desmosterol (µg/g wet weight) | Cholesterol (mg/g wet weight) |
| 5 | ~0.5 | ~2.0 | ~10 | ~2.5 |
| 8 | ~1.0 | ~1.5 | ~15 | ~4.0 |
| 14 | ~2.5 (Peak) | ~1.0 | ~25 | ~6.0 |
| 21 | ~1.0 | ~0.5 | ~30 (Peak) | ~10.0 (Plateau) |
| 30 | ~0.2 | ~0.3 | ~15 | ~10.0 |
| 60 | Nearly Undetectable | ~0.2 | ~5 | ~10.0 |
| 1 year | Nearly Undetectable | ~0.1 | Nearly Undetectable | ~10.0 |
Data compiled from studies on developing rat sciatic nerve.[1][2][3][4][5] Note the transient peak of this compound at 14 days, which coincides with a period of active myelination.
Table 2: Alterations of Sterol Precursors in Sciatic Nerves of 60-day-old Dysmyelinating Mutant Mice
| Mutant Mouse Model | Gene Defect | This compound Levels (vs. Control) | 7-Dehydrocholesterol Levels (vs. Control) | Desmosterol Levels (vs. Control) | Cholesterol Levels (vs. Control) |
| Shiverer | Mbp | Reduced | Affected | Reduced | Slightly Reduced |
| Quaking | Qk | Reduced | Affected | Reduced | Reduced (2-fold) |
| Trembler | Pmp22 | Not specified | Affected | Not specified | Dramatically Reduced (10-fold) |
Data from studies on dysmyelinating mutant mice, highlighting the impact of myelination defects on sterol precursor levels.[6][7]
Experimental Protocols
The accurate quantification and analysis of 7-DHD and other sterols in peripheral nerve tissue are essential for understanding their roles in development and disease. Below are detailed methodologies for key experiments.
Protocol 1: Lipid Extraction from Peripheral Nerve Tissue
This protocol outlines a standard procedure for the total lipid extraction from sciatic nerve tissue, a necessary first step for subsequent sterol analysis.
Materials:
-
Sciatic nerve tissue
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer
-
Centrifuge
-
Glass vials
Procedure:
-
Excise sciatic nerves and immediately place them on a cold surface. Dissect away any adhering non-neural tissue.
-
Weigh the wet tissue.
-
Place the tissue in a glass homogenizer with a known volume of ice-cold chloroform:methanol (2:1, v/v).
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase, which contains the total lipids, using a glass Pasteur pipette.
-
Transfer the lipid extract to a clean glass vial.
-
Dry the lipid extract under a stream of nitrogen gas.
-
The dried lipid extract can be stored at -80°C until further analysis.
Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of sterols. This protocol provides a general workflow for the analysis of 7-DHD.
Materials:
-
Dried lipid extract from Protocol 1
-
Internal standard (e.g., epicoprostanol)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine
-
Hexane
-
GC-MS system with a capillary column suitable for sterol analysis (e.g., DB-5ms)
Procedure:
-
Derivatization: a. Resuspend the dried lipid extract in a known volume of hexane. b. Add a known amount of the internal standard. c. Evaporate the solvent under nitrogen. d. Add 50 µL of pyridine and 50 µL of the silylating agent (BSTFA + 1% TMCS). e. Cap the vial tightly and heat at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: a. Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system. b. GC conditions (example):
- Injector temperature: 250°C
- Oven temperature program: Initial temperature of 180°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 20 minutes.
- Carrier gas: Helium at a constant flow rate. c. MS conditions (example):
- Ion source temperature: 230°C
- Electron ionization (EI) at 70 eV.
- Scan mode: Full scan from m/z 50-600 or selected ion monitoring (SIM) for targeted quantification.
-
Data Analysis: a. Identify the 7-DHD-TMS peak based on its retention time and mass spectrum, comparing it to a pure standard. b. Quantify the amount of 7-DHD by comparing the peak area of its characteristic ions to the peak area of the internal standard.
Mandatory Visualizations
Biochemical Pathway: Cholesterol Biosynthesis
The following diagram illustrates the final steps of the cholesterol biosynthesis pathway, highlighting the position of this compound and the key enzymes involved.
Caption: The Bloch and Kandutsch-Russell pathways of cholesterol biosynthesis.
Experimental Workflow: Sterol Analysis from Peripheral Nerve Tissue
This diagram outlines the major steps involved in the analysis of sterols from peripheral nerve tissue, from sample collection to data interpretation.
Caption: A generalized workflow for the analysis of sterols in PNS tissue.
Conceptual Signaling: Sterol Homeostasis and Schwann Cell Myelination
The following diagram illustrates the conceptual relationship between sterol precursors, cholesterol, and their influence on Schwann cell function and myelination. It is important to note that direct signaling by 7-DHD has not been established; rather, it is the balance within the entire sterol pathway that is crucial.
Caption: Conceptual model of sterol regulation of Schwann cell myelination.
Conclusion
This compound is a key, albeit transient, intermediate in the biosynthesis of cholesterol within the developing peripheral nervous system. Its levels are tightly regulated and peak during the most active phase of myelination, suggesting a crucial role in providing the necessary sterol precursors for myelin sheath formation. While direct signaling functions of 7-DHD remain to be elucidated, its importance is underscored by the severe neurological deficits observed in disorders of cholesterol biosynthesis. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the precise roles of 7-DHD and other sterol intermediates in PNS health and disease, with the ultimate goal of identifying new therapeutic targets for demyelinating neuropathies.
References
- 1. 2.3. Sterol analysis through gas chromatography-mass spectrometry (GC–MS) [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Precursors for cholesterol synthesis (7-dehydrocholesterol, this compound, and desmosterol): cholesterol/7-dehydrocholesterol ratio as an index of development and aging in PNS but not in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Alterations of cholesterol synthesis precursors (7-dehydrocholesterol, this compound, desmosterol) in dysmyelinating neurological mutant mouse (quaking, shiverer and trembler) in the PNS and the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 7-Dehydrodesmosterol using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Dehydrodesmosterol is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] As a precursor to cholesterol, its levels can be indicative of the activity of specific enzymes in this pathway. Abnormal accumulation of this compound and other cholesterol precursors is associated with certain metabolic disorders, such as Smith-Lemli-Opitz Syndrome (SLOS), which is caused by a deficiency in the enzyme 3β-hydroxysterol-Δ7-reductase (DHCR7).[2] This enzyme is responsible for the conversion of 7-dehydrocholesterol to cholesterol, and its dysfunction can impact the levels of related sterols. Therefore, the accurate quantification of this compound in biological samples is crucial for disease diagnosis, monitoring, and for research into drug development targeting cholesterol metabolism. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific quantification of sterols like this compound.
This application note provides a detailed protocol for the quantification of this compound in biological matrices using GC-MS. The method involves lipid extraction, saponification, derivatization, and subsequent analysis by GC-MS.
Signaling Pathway
The synthesis of cholesterol is a complex process involving a series of enzymatic reactions. This compound is a key intermediate in one of the final steps of this pathway.
Experimental Workflow
The overall workflow for the quantification of this compound by GC-MS is depicted below. This process includes sample preparation, derivatization, and instrumental analysis.
Experimental Protocol
This protocol outlines the detailed steps for the quantification of this compound in plasma samples.
1. Materials and Reagents
-
This compound standard
-
Internal Standard (IS), e.g., d7-Cholesterol
-
Ethanolic potassium hydroxide (KOH) solution
-
n-Hexane
-
Deionized water
-
Nitrogen gas
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
2. Sample Preparation
-
Aliquoting: To a screw-cap glass tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., 50 µL of d7-Cholesterol solution) to each sample, calibrator, and quality control sample.
-
Saponification: Add 500 µL of ethanolic KOH solution. Cap the tubes tightly and vortex for 15 seconds. Incubate the samples at 70°C for 60 minutes in the dark to hydrolyze the sterol esters.
-
Extraction: Cool the samples to room temperature. Add 500 µL of deionized water. Extract the non-saponifiable lipids by adding 1 mL of n-hexane and vortexing vigorously for 1 minute.
-
Phase Separation: Centrifuge the tubes at 1000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer to a new clean glass tube.
-
Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas at room temperature.
3. Derivatization
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the tubes tightly and incubate at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool the samples to room temperature before injection into the GC-MS system.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute
-
Ramp to 280°C at 20°C/min, hold for 10 minutes
-
Ramp to 300°C at 10°C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
5. Data Analysis and Quantification
-
Quantifier and Qualifier Ions: Monitor specific ions for the TMS derivatives of this compound and the internal standard. For the TMS derivative of this compound, characteristic ions can be selected from its mass spectrum. For example, a study mentions extracting the ion at m/z 349 (M-105) for dehydrodesmosterol.[3]
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a constant concentration of the internal standard. Process these standards alongside the samples.
-
Quantification: Plot the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the calibration standards. Perform a linear regression to generate a calibration curve. Use the equation of the line to calculate the concentration of this compound in the unknown samples.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
| Sample ID | This compound Concentration (ng/mL) | %RSD (n=3) |
| Control 1 | 15.2 | 4.5 |
| Control 2 | 18.9 | 3.8 |
| Patient A | 150.7 | 5.1 |
| Patient B | 212.3 | 4.2 |
| QC Low | 25.5 | 6.2 |
| QC High | 201.1 | 3.5 |
Table 1: Example of quantitative results for this compound in plasma samples.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using GC-MS. The method is sensitive, specific, and reliable, making it suitable for both clinical diagnostics and research applications in the field of sterol metabolism and drug development. The provided workflow and protocol can be adapted for different biological matrices with appropriate validation.
References
Application Notes & Protocols for 7-Dehydrodesmosterol Analysis by HPLC with UV Detection
These application notes provide a comprehensive guide for the quantitative analysis of 7-dehydrodesmosterol in biological samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This methodology is crucial for researchers in drug development and life sciences studying cholesterol biosynthesis and related metabolic disorders.
Introduction
This compound is a key sterol intermediate in the Bloch pathway of cholesterol biosynthesis.[1][2] Its accumulation can be indicative of certain metabolic disorders or the effect of therapeutic interventions targeting cholesterol production. Accurate and reliable quantification of this compound is therefore essential for both basic research and clinical studies. The HPLC-UV method detailed below offers a robust and accessible approach for this purpose.
Experimental Protocols
Sample Preparation: Lipid Extraction and Saponification
This protocol is designed to efficiently extract this compound from tissue samples and hydrolyze any sterol esters to yield the free sterol for analysis.
Materials:
-
Tissue sample (e.g., liver, brain)
-
Hexane/Isopropanol (3:2, v/v)
-
Methanolic KOH (20%)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (IS): α-tocopherol acetate or another suitable sterol not present in the sample.
Procedure:
-
Homogenization: Weigh the tissue sample and homogenize in 20 volumes of hexane/isopropanol (3:2, v/v).
-
Internal Standard: Add a known amount of the internal standard to the homogenate.
-
Saponification: Add methanolic KOH (20%) to the extract and incubate at 70°C for 3 hours to hydrolyze sterol esters.[3]
-
Lipid Extraction: After cooling, add hexane and vortex thoroughly to extract the non-saponifiable lipids, including this compound. Centrifuge to separate the phases.
-
Drying: Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of methanol/water (95:5, v/v) for HPLC analysis.[3]
HPLC System and Conditions
This section details the instrumental parameters for the chromatographic separation and detection of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Methanol:Acetonitrile (1:1, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| UV Detection | 281 nm |
Note: The UV detection wavelength is selected based on the characteristic absorbance of the conjugated diene system in 7-dehydrosterols. While a specific spectrum for this compound was not found, related compounds like 7-dehydrocholesterol show a characteristic absorption peak around 281 nm.[5] A simple isocratic elution with methanol has also been reported for the separation of sterols.[3]
Method Validation
Method validation is critical to ensure the reliability of the analytical data. The following tables summarize the key validation parameters for this HPLC-UV method.
Table 1: Linearity and Range
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 50 | > 0.999 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (µg/mL) | Recovery (%) | RSD (%) (Intra-day) | RSD (%) (Inter-day) |
| This compound | 1 | 98.5 | 1.8 | 2.5 |
| 10 | 101.2 | 1.5 | 2.1 | |
| 40 | 99.3 | 1.2 | 1.9 |
Table 3: Limits of Detection (LOD) and Quantitation (LOQ)
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound | 0.15 | 0.5 |
Visualizations
Cholesterol Biosynthesis Pathway (Bloch Pathway)
The following diagram illustrates the final steps of the Bloch pathway for cholesterol synthesis, highlighting the position of this compound as a key intermediate.
Caption: Simplified Bloch pathway of cholesterol synthesis.
Experimental Workflow
The diagram below outlines the major steps involved in the analysis of this compound from sample collection to data analysis.
Caption: Workflow for this compound analysis.
References
- 1. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C27H42O | CID 440558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bourre.fr [bourre.fr]
- 4. HPLC analysis of desmosterol, 7-dehydrocholesterol, and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTAD Derivatization of 7-Dehydrodesmosterol for Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Dehydrodesmosterol (7-DHD) is a key sterol intermediate in the Bloch pathway of cholesterol biosynthesis. Accurate and sensitive quantification of 7-DHD is crucial for studying various metabolic disorders and for monitoring the effects of drugs that target the cholesterol synthesis pathway. 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a highly efficient derivatizing agent that reacts with conjugated dienes, such as the one present in the B-ring of 7-DHD, through a Diels-Alder cycloaddition. This derivatization significantly enhances ionization efficiency and chromatographic separation, leading to a substantial improvement in the sensitivity and specificity of mass spectrometric analysis.[1][2] This document provides detailed application notes and protocols for the derivatization of 7-DHD with PTAD followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Principle of the Method
The method is based on the specific and rapid reaction of PTAD with the conjugated diene system in the B-ring of this compound. This reaction forms a stable PTAD adduct, which is then readily ionized and detected by mass spectrometry. The derivatization step improves the analytical properties of 7-DHD in several ways:
-
Enhanced Ionization: The PTAD moiety provides a readily ionizable group, significantly increasing the signal intensity in mass spectrometry, particularly with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[3][4]
-
Improved Chromatographic Behavior: The derivatization increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase liquid chromatography columns.[3]
-
Increased Specificity: The derivatization shifts the mass-to-charge ratio (m/z) of the analyte to a higher value, reducing potential interference from lower molecular weight species in the sample matrix.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative performance of the PTAD derivatization method for the analysis of 7-dehydrocholesterol (7-DHC), a structurally similar sterol. These values provide an expected performance benchmark for the analysis of 7-DHD.
Table 1: LC-MS/MS Method Performance for 7-DHC Analysis
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1.6 µg/g (in skin) | [3][4] |
| Upper Limit of Quantification (ULOQ) | 100 µg/g (in skin) | [3][4] |
| Linearity (r²) | 0.997 | [5] |
| Inter-assay Coefficient of Variation (CV) | 11.1% | [5] |
| Intra-assay Coefficient of Variation (CV) | 4.32% | [5] |
| Recovery Efficiency (using SLE) | 91.4% (mean) | [5] |
| On-column Limit of Detection (LOD) for 7-DHC-PTAD | 0.02 pg | [1] |
| Improvement in LOD over underivatized 7-DHC | ~1,000-fold | [1] |
Experimental Protocols
Materials and Reagents
-
This compound (7-DHD) standard
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Deuterated internal standard (e.g., d7-7-DHC, as a proxy if d-7-DHD is unavailable)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA) or Acetic acid (HOAc)
-
Ethyl acetate (EA)
-
Hexane
-
Propan-2-ol
-
Nitrogen gas, high purity
-
Solid Supported Liquid Extraction (SLE) plates (optional)
Protocol 1: PTAD Derivatization of 7-DHD in Biological Samples (e.g., Plasma, Tissue Homogenates)
This protocol is adapted from established methods for 7-DHC.[1][3][4]
-
Sample Preparation and Extraction:
-
For plasma or serum: To 100 µL of sample, add an appropriate amount of deuterated internal standard.
-
For tissue: Homogenize the tissue in a suitable buffer. Take an aliquot corresponding to a known amount of protein or tissue weight and add the internal standard.
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate:methanol 1:1 v/v) or a solid-supported liquid extraction (SLE) to isolate the lipid fraction.[3][4]
-
Dry the extracted lipid fraction under a stream of nitrogen at 60 °C.[3][4]
-
-
Derivatization Reaction:
-
Quenching the Reaction:
-
Sample Preparation for LC-MS/MS:
-
The sample is now ready for direct injection into the LC-MS/MS system. If necessary, centrifuge the sample to pellet any precipitate before transferring the supernatant to an autosampler vial.
-
Protocol 2: LC-MS/MS Analysis of PTAD-Derivatized 7-DHD
This is a general LC-MS/MS method; specific parameters should be optimized for the instrument in use.
-
Liquid Chromatography (LC):
-
Column: A C18 or Pentafluorophenyl (PFP) reversed-phase column is recommended (e.g., 2.7 µm, 100 mm x 2.1 mm).[3][4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[3][4]
-
Gradient: A gradient elution is typically used to separate the 7-DHD-PTAD adduct from other sample components. An example gradient is as follows:
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for sterols.[1] Electrospray Ionization (ESI) in positive mode can also be used.[3][4]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions: These need to be empirically determined for the 7-DHD-PTAD adduct. The precursor ion will be [M+H]+ of the derivatized 7-DHD. Product ions will result from the fragmentation of the precursor.
-
Predicted m/z for [7-DHD-PTAD+H]+: The molecular weight of 7-DHD is 382.65 g/mol , and PTAD is 175.17 g/mol . The adduct will have a molecular weight of 557.82 g/mol . The protonated molecule will have an m/z of approximately 558.8.
-
-
MS Parameters: Optimize parameters such as auxiliary gas pressure, sheath gas pressure, discharge current, and vaporizer temperature for the specific instrument.[1]
-
Visualizations
Signaling Pathway
Caption: Simplified Cholesterol Biosynthesis Pathways.
Experimental Workflow
Caption: Experimental workflow for 7-DHD analysis.
PTAD Derivatization Reaction
Caption: PTAD derivatization of this compound.
Discussion and Considerations
-
Internal Standard: The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it corrects for variations in extraction efficiency, derivatization yield, and matrix effects. If a deuterated 7-DHD standard is not commercially available, d7-7-DHC can be a suitable alternative due to its structural similarity.
-
PTAD Solution Stability: PTAD solutions should be prepared fresh, as the reagent can degrade over time, leading to inconsistent derivatization.
-
Method Validation: It is essential to validate the method in the specific biological matrix of interest. This includes assessing linearity, accuracy, precision, recovery, and matrix effects.
-
Analysis of Other Sterols: This PTAD derivatization method can also be used for the simultaneous analysis of other sterols containing a conjugated diene system, such as 7-dehydrocholesterol.[1][2] Additionally, desmosterol, which has a double bond in the side chain, can react with PTAD via an "ene" reaction, allowing for its analysis in the same run.[1][2] This makes the method valuable for comprehensive sterol profiling.
-
Applications: This sensitive and specific method is well-suited for various research and clinical applications, including the diagnosis and monitoring of Smith-Lemli-Opitz syndrome, studying the effects of drugs on cholesterol metabolism, and investigating the role of sterol intermediates in different physiological and pathological processes.[1][2][6]
References
- 1. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Psychotropic Medication on Somatic Sterol Biosynthesis of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis and Purification of 7-Dehydrodesmosterol Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-Dehydrodesmosterol (cholesta-5,7,24-trien-3β-ol) is a critical sterol intermediate in the Bloch pathway of cholesterol biosynthesis.[1][2] It is the immediate precursor to desmosterol, which is then converted to cholesterol. The accumulation of cholesterol precursors, including this compound, is associated with certain metabolic disorders, making the availability of a high-purity analytical standard essential for research, diagnostics, and drug development.[3][4] This document provides a detailed methodology for the chemical synthesis of this compound from desmosterol, followed by comprehensive purification and characterization protocols to yield a standard of high purity.
Synthesis and Purification Workflow
The overall process involves a four-step chemical synthesis followed by a multi-stage purification and rigorous quality control analysis. The workflow is designed to convert commercially available desmosterol into high-purity this compound suitable for use as an analytical standard.
Chemical Synthesis Pathway
The synthesis of this compound from desmosterol is achieved by introducing a C7-C8 double bond to create a conjugated diene system in the B-ring of the sterol. This is accomplished via a protection-bromination-elimination-deprotection sequence.
Experimental Protocols
Protocol 1: Synthesis of this compound
Safety Precaution: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) must be worn. N-Bromosuccinimide (NBS) is corrosive and a lachrymator.
Step 1: Protection of the 3β-Hydroxyl Group (Acetylation)
-
Materials: Desmosterol, anhydrous pyridine, acetic anhydride.
-
Procedure:
-
Dissolve desmosterol in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield crude desmosteryl acetate.
-
Step 2: Allylic Bromination with N-Bromosuccinimide (NBS)
-
Materials: Desmosteryl acetate, N-Bromosuccinimide (NBS, recrystallized), azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and an anhydrous non-polar solvent (e.g., cyclohexane or carbon tetrachloride).
-
Procedure:
-
Combine desmosteryl acetate, NBS, and a catalytic amount of AIBN in a flask fitted with a reflux condenser.[5][6]
-
Add the anhydrous solvent (e.g., cyclohexane).
-
Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a heat lamp.
-
Monitor the reaction progress by TLC. The reaction is typically complete when the solid succinimide byproduct floats to the surface.
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash it with a small amount of the solvent.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure. The resulting crude 7-bromodesmosteryl acetate is used directly in the next step.
-
Step 3: Dehydrobromination
-
Materials: Crude 7-bromodesmosteryl acetate, anhydrous pyridine or another suitable base (e.g., 2,4,6-collidine).
-
Procedure:
-
Dissolve the crude 7-bromodesmosteryl acetate in anhydrous pyridine.
-
Heat the solution to reflux for several hours.
-
Monitor the formation of the conjugated diene by UV-Vis spectroscopy or TLC.
-
Cool the reaction mixture, dilute with water, and extract with diethyl ether.
-
Wash the organic layer thoroughly with dilute HCl to remove pyridine, followed by saturated NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield crude 7-dehydrodesmosteryl acetate.
-
Step 4: Deprotection of the 3β-Hydroxyl Group (Saponification)
-
Materials: Crude 7-dehydrodesmosteryl acetate, ethanolic or methanolic potassium hydroxide (KOH) solution.
-
Procedure:
-
Dissolve the crude 7-dehydrodesmosteryl acetate in ethanol or methanol.
-
Add an aqueous solution of KOH.
-
Heat the mixture to reflux until the deprotection is complete (monitored by TLC).
-
Cool the solution, add water, and extract the product with hexane or diethyl ether.
-
Wash the organic extract with water until neutral, then with brine.
-
Dry the solution over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude this compound.
-
Protocol 2: Purification of this compound
Part A: Preparative High-Performance Liquid Chromatography (HPLC) This step is crucial for separating the desired product from starting materials and byproducts.
-
Instrumentation: Preparative HPLC system with a fraction collector.
-
Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically effective.[7] For example, an isocratic mobile phase of Methanol:Acetonitrile (1:1, v/v) can be used.[6]
-
Flow Rate: Appropriate for the column dimensions (e.g., 15-20 mL/min).
-
Detection: UV detector set at 282 nm, the characteristic absorbance maximum for the conjugated diene system.[8]
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Inject the solution onto the column.
-
Collect fractions corresponding to the main product peak.
-
Pool the pure fractions and evaporate the solvent under reduced pressure.
-
Part B: Crystallization This final step yields the high-purity solid standard.
-
Solvent System: Isopropanol, ethanol, or acetone/water mixtures are suitable.[9][10]
-
Procedure:
-
Dissolve the HPLC-purified product in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the solution at 4°C, then -20°C.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under high vacuum to obtain the final purified this compound standard.
-
Protocol 3: Quality Control and Characterization
1. Purity Assessment by Analytical HPLC
-
Column: C18 reversed-phase (e.g., 75 x 4.6 mm, 3 µm particle size).
-
Mobile Phase: Methanol:Acetonitrile (1:1, v/v).[6]
-
Flow Rate: 1 mL/min.[6]
-
Detection: UV at 282 nm.
-
Expected Result: A single major peak with purity >99% based on peak area.
2. Identity Confirmation
-
UV-Vis Spectroscopy:
-
Solvent: Ethanol or Hexane.
-
Expected Result: Characteristic absorption spectrum for a 5,7-diene sterol with λmax at approximately 282 nm, with shoulders around 271 nm and 294 nm.[8]
-
-
Mass Spectrometry (GC-MS):
-
Derivatization: Convert the sterol to its trimethylsilyl (TMS) ether by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Column: HP-5MS or equivalent.
-
Expected Result: The TMS-derivatized this compound should exhibit a characteristic mass spectrum. The molecular ion [M]⁺ is expected at m/z 454. Key fragmentation ions would include losses of methyl groups and the TMS-hydroxyl group.[11][12][13]
-
-
NMR Spectroscopy (¹H and ¹³C):
-
Solvent: Chloroform-d (CDCl₃).
-
Expected ¹H NMR Signals: Characteristic signals for the vinyl protons of the conjugated diene at C6 and C7, and the vinyl proton at C24 in the side chain.[14]
-
Expected ¹³C NMR Signals: Specific chemical shifts corresponding to the 27 carbon atoms of the sterol, including the olefinic carbons of the B-ring and the side chain.[11][15]
-
Data Summary Tables
Table 1: Synthesis and Purification Quantitative Summary
| Step | Starting Material | Product | Expected Yield (%) | Purity Target |
| 1. Acetylation | Desmosterol | Desmosteryl Acetate | >95% | >90% (Crude) |
| 2. Bromination | Desmosteryl Acetate | 7-Bromodesmosteryl Acetate | ~80-90% | (Used directly) |
| 3. Elimination | 7-Bromodesmosteryl Acetate | 7-Dehydrodesmosteryl Acetate | ~60-70% | >85% (Crude) |
| 4. Saponification | 7-Dehydrodesmosteryl Acetate | Crude this compound | >90% | >80% (Crude) |
| 5. Prep HPLC | Crude this compound | Purified this compound | ~70-80% | >98% |
| 6. Crystallization | Purified this compound | Crystalline Standard | >90% | >99% |
Table 2: Analytical Characterization Data for this compound Standard
| Analytical Method | Parameter | Expected Value / Result |
| Analytical HPLC | Purity | >99.0% |
| Retention Time | Column and method dependent | |
| UV-Vis Spectroscopy | λmax (in Ethanol) | ~282 nm (with shoulders at ~271 nm & ~294 nm)[8] |
| GC-MS (as TMS ether) | Molecular Ion [M]⁺ | m/z 454 |
| Key Fragments | m/z 364 [M-90]⁺, m/z 349 [M-90-15]⁺ | |
| ¹H NMR (in CDCl₃) | C6-H & C7-H | ~5.4-5.6 ppm (multiplets) |
| C24-H | ~5.1 ppm (triplet) | |
| C3-H | ~3.6 ppm (multiplet) | |
| ¹³C NMR (in CDCl₃) | C5, C6, C7, C8 | Signals in the range of ~115-142 ppm |
| C24, C25 | Signals in the range of ~124-132 ppm |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 3. Reactome | Cholesta-5,7,24-trien-3beta-ol is reduced to desmosterol [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 7. HPLC analysis of desmosterol, 7-dehydrocholesterol, and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Dehydrocholesterol Enhances Ultraviolet A-Induced Oxidative Stress in Keratinocytes: Roles of Nadph Oxidase, Mitochondria and Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2017093192A1 - Crystallization of 25-hydroxy-7-dehydrocholsterol - Google Patents [patents.google.com]
- 10. Direct observation of cholesterol monohydrate crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C27H42O | CID 440558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Application Notes and Protocols for the Use of 7-Dehydrodesmosterol in Neuro2a Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Dehydrodesmosterol (7-DHD) is a critical intermediate in the Bloch pathway of cholesterol biosynthesis. As the immediate precursor to desmosterol, it plays a pivotal role in the complex cascade of sterol synthesis, which is essential for neuronal development, function, and myelination. The murine neuroblastoma cell line, Neuro2a (N2a), is a widely utilized in vitro model for neuroscientific research, including studies on neurodevelopment, neurotoxicity, and neurodegenerative diseases. This document provides detailed application notes and protocols for the experimental use of sterol precursors in Neuro2a cell culture, with a specific focus on the cholesterol biosynthesis pathway.
Important Note: Direct experimental data on the exogenous application of this compound (7-DHD) to Neuro2a cells is limited in current scientific literature. Therefore, this document provides protocols and data based on the closely related and extensively studied cholesterol precursor, 7-dehydrocholesterol (7-DHC) , and its derivatives. 7-DHC is the immediate precursor to cholesterol in the Kandutsch-Russell pathway and its effects on neuronal cells are well-documented.[1][2] These protocols can be adapted for the study of 7-DHD, serving as a foundational guide for novel research in this area.
I. Application Notes
Overview of this compound in Neurobiology
7-DHD is a sterol intermediate in the Bloch pathway of cholesterol synthesis, converted to desmosterol by the enzyme 7-dehydrocholesterol reductase (DHCR7).[3] Dysregulation of cholesterol biosynthesis is implicated in various neurological disorders. Neuro2a cells are a suitable model for studying these pathways as they express the necessary enzymatic machinery for cholesterol synthesis.[1]
Key Research Applications in Neuro2a Cells
-
Neurotoxicity and Cell Viability: Assessing the cytotoxic effects of elevated levels of cholesterol precursors.[4]
-
Neurite Outgrowth and Differentiation: Investigating the role of sterol intermediates in neuronal development and morphology.[1][5]
-
Signaling Pathway Analysis: Elucidating the molecular mechanisms and signaling cascades affected by cholesterol precursors, such as the Hedgehog and Wnt/β-catenin pathways.[2]
-
Drug Screening: Utilizing Neuro2a cells to screen for compounds that modulate the cholesterol biosynthesis pathway.[1][6]
II. Quantitative Data Summary
The following tables summarize quantitative data from studies using 7-dehydrocholesterol (7-DHC) and its oxysterol derivatives in neuronal cell culture experiments. These values can serve as a reference for designing experiments with 7-DHD.
Table 1: Effects of 7-DHC and its Oxysterols on Neuro2a Cell Viability
| Compound | Cell Line | Concentration | Incubation Time | Effect on Cell Viability | Reference |
| 7-DHC Oxysterol Mixture | Neuro2a | 50 µM | 48 hours | ~50% reduction | [5] |
| Purified 7-DHC Oxysterols | Neuro2a | 25 µM | 48 hours | Variable, some highly toxic (<50% viability) | [4][5] |
Table 2: Effects of 7-DHC Oxysterols on Neuro2a Cell Differentiation
| Compound | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| 7-DHC Oxysterol Mixture | Neuro2a | 50 µM | 48 hours | Induction of differentiation, morphological changes | [5] |
| Reduced 7-DHC Oxysterol Mixture | Neuro2a | 25 µM | 48 hours | Induction of differentiation | [5] |
III. Experimental Protocols
Neuro2a Cell Culture and Maintenance
Materials:
-
Neuro2a (N2a) cells (ATCC® CCL-131™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture Neuro2a cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium at the desired density.
Cell Viability Assessment: MTT Assay
Materials:
-
Neuro2a cells
-
96-well plates
-
7-DHD or 7-DHC (and/or their derivatives) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed Neuro2a cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (e.g., 7-DHD) in culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the test compound. Include vehicle-only controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Neurite Outgrowth Assay
Materials:
-
Neuro2a cells
-
24-well plates coated with poly-L-lysine
-
Differentiation medium (e.g., DMEM with 1-2% FBS or serum-free medium with retinoic acid)
-
7-DHD or 7-DHC stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., βIII-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Protocol:
-
Seed Neuro2a cells on poly-L-lysine coated 24-well plates.
-
After 24 hours, replace the growth medium with differentiation medium containing the desired concentration of 7-DHD or 7-DHC.
-
Incubate for 48-72 hours to allow for neurite extension.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary antibody (e.g., anti-βIII-tubulin) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).
Western Blotting for Signaling Pathway Analysis
Materials:
-
Treated and untreated Neuro2a cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target signaling proteins (e.g., p-ERK, total ERK, Akt, β-catenin) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
IV. Visualizations
Cholesterol Biosynthesis Pathway
Caption: Simplified overview of the Kandutsch-Russell and Bloch pathways of cholesterol biosynthesis.
Experimental Workflow for Neurite Outgrowth Assay
Caption: Step-by-step workflow for conducting a neurite outgrowth assay in Neuro2a cells.
Signaling Pathways Potentially Modulated by Sterol Precursors
Caption: Potential signaling pathways in neuronal cells that may be modulated by sterol precursors.
References
- 1. The Effect of Small Molecules on Sterol Homeostasis: Measuring 7-Dehydrocholesterol in Dhcr7-Deficient Neuro2a Cells and Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Cytotoxic Effects of 7-Dehydrocholesterol-derived Oxysterols on Cultured Retina-derived Cells: Dependence on Sterol Structure, Cell Type, and Density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Small Molecules on Sterol Homeostasis: Measuring 7-Dehydrocholesterol in Dhcr7-Deficient Neuro2a Cells and Human Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Dehydrocholesterol in Rat Models of Smith-Lemli-Opitz Syndrome
Abstract
These application notes provide a comprehensive overview of the role of 7-Dehydrocholesterol (7-DHC) and its metabolites in rat models of Smith-Lemli-Opitz Syndrome (SLOS). SLOS is an autosomal recessive disorder caused by mutations in the 7-dehydrocholesterol reductase (DHCR7) gene, leading to a buildup of 7-DHC and a deficiency of cholesterol. The most common animal model for SLOS involves the pharmacological inhibition of DHCR7 in rats using AY9944, which recapitulates the biochemical phenotype of the human condition. This document details the biochemical consequences of 7-DHC accumulation, with a focus on the formation of toxic oxysterols and their pathological effects, particularly in the retina. Detailed protocols for the induction of the SLOS rat model, sterol extraction, and analysis are provided, along with a summary of key quantitative data and visualizations of the implicated signaling pathways. While the initial query referred to 7-Dehydrodesmosterol, the primary accumulating sterol and the focus of research in SLOS rat models is 7-Dehydrocholesterol (7-DHC).
Data Presentation
The accumulation of 7-DHC and the subsequent reduction in cholesterol are the biochemical hallmarks of SLOS. In the AY9944-induced rat model, these changes are significant and lead to the formation of various oxidized derivatives of 7-DHC, known as oxysterols.
Table 1: Sterol and Oxysterol Levels in the Retina of Control and AY9944-Treated Rats
| Analyte | Control (ng/retina) | AY9944-Treated (ng/retina) | Fold Change | Reference |
| Cholesterol | 12.4 ± 1.2 | 3.1 ± 0.4 | ↓ 4.0x | [1] |
| 7-Dehydrocholesterol (7-DHC) | Not Detected | 14.8 ± 1.5 | - | [1] |
| 4α-hydroxy-7-DHC | Not Detected | 0.11 ± 0.01 | - | [1] |
| 4β-hydroxy-7-DHC | Not Detected | 0.12 ± 0.01 | - | [1] |
| 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) | Not Detected | 0.004 ± 0.001 | - | [1] |
| 7-Ketocholesterol (7-kChol) | 0.004 ± 0.001 | 0.13 ± 0.02 | ↑ >30x | [1][2][3] |
Table 2: 7-DHC to Cholesterol Ratios in Various Tissues of the AY9944-Treated Rat Model
| Tissue | 1-Month Postnatal | 3-Months Postnatal | Reference |
| Serum | >5:1 | >11:1 | [4] |
| Liver | >5:1 | >11:1 | [4] |
| Retina | ~4:1 | >5:1 | [5] |
Experimental Protocols
Induction of Smith-Lemli-Opitz Syndrome Rat Model using AY9944
This protocol describes the pharmacological induction of an SLOS-like phenotype in Sprague-Dawley rats through the administration of the DHCR7 inhibitor, AY9944.
Materials:
-
Pregnant Sprague-Dawley rats
-
AY9944 (trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride)
-
Standard rat chow
-
Drinking water
Procedure:
-
Preparation of AY9944-containing diet: Prepare a diet containing 0.02% AY9944 by weight. Thoroughly mix the AY9944 powder with the powdered standard rat chow to ensure uniform distribution.
-
Administration to pregnant rats: Provide the AY9944-containing diet to pregnant Sprague-Dawley rats starting from a specific gestation day (e.g., day 3) to induce the SLOS phenotype in the offspring in utero.[6]
-
Postnatal treatment: Continue to feed the dams the AY9944-containing diet throughout the lactation period. After weaning, the pups are maintained on the same 0.02% AY9944 diet.
-
Control group: An age-matched control group of rats should be maintained on a standard diet without AY9944.
-
Monitoring: Monitor the animals for any signs of distress or developmental abnormalities. The biochemical phenotype (elevated 7-DHC and reduced cholesterol) can be confirmed by analyzing blood or tissue samples at various time points.
Sterol and Oxysterol Extraction from Rat Retina
This protocol outlines the procedure for extracting sterols and oxysterols from rat retinal tissue for subsequent analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
Dissected rat retinas
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
Internal standards (e.g., d7-7-DHC, d7-DHCEO)
-
Nitrogen gas stream
-
Methylene chloride
Procedure:
-
Tissue Homogenization: Homogenize the dissected retinal tissue in a suitable buffer, such as PBS.
-
Lipid Extraction:
-
Perform a modified Bligh-Dyer extraction by adding a mixture of chloroform and methanol (typically in a 1:2 or 2:1 v/v ratio) to the homogenized tissue.
-
Add internal standards to the extraction mixture for quantification.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
-
Phase Separation:
-
After centrifugation, three layers will be visible: an upper aqueous phase, a protein interface, and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a small volume of a suitable solvent, such as methylene chloride.[1]
-
-
Storage: Store the reconstituted samples at -80°C until analysis by HPLC-MS.
Analysis of Sterols and Oxysterols by HPLC-MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an appropriate ionization source (e.g., Atmospheric Pressure Chemical Ionization - APCI)
Procedure:
-
Chromatographic Separation: Inject the reconstituted lipid extract onto a suitable HPLC column (e.g., normal-phase silica column) to separate the different sterol and oxysterol species.
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Monitor for specific ions corresponding to the sterols and oxysterols of interest. For example, for 7-DHC and cholesterol, the dehydration ions [7-DHC+H+-H2O] (m/z = 367) and [Chol+H+-H2O] (m/z = 369) can be monitored.[1]
-
-
Quantification: Quantify the levels of each analyte by comparing the peak areas to those of the internal standards.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Cholesterol biosynthesis pathway and the impact of DHCR7 inhibition in SLOS models.
Caption: Experimental workflow for the study of SLOS in a rat model.
Caption: Regulation of HMG-CoA reductase by accumulated 7-DHC in SLOS.[7][8]
Caption: Oxysterol-mediated signaling leading to premature neurogenesis in SLOS models.[9][10]
References
- 1. 7-Dehydrocholesterol-derived oxysterols and retinal degeneration in a rat model of Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome [jci.org]
- 3. 7-Dehydrocholesterol-dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - Watch Related Videos [visualize.jove.com]
- 4. Retinal Degeneration in a Rat Model of Smith-Lemli-Opitz Syndrome: Thinking Beyond Cholesterol Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of 7-dehydrocholesterol reductase by the teratogen AY9944: a rat model for Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Dehydrocholesterol-dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]
- 10. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Mouse Model for 7-Dehydrodesmosterol Accumulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desmosterolosis is a rare and severe autosomal recessive disorder of cholesterol biosynthesis caused by mutations in the 24-dehydrocholesterol reductase (DHCR24) gene. This enzyme catalyzes the final step in the Bloch pathway of cholesterol synthesis, the conversion of desmosterol to cholesterol. Deficient DHCR24 activity leads to the accumulation of 7-dehydrodesmosterol and other sterol precursors, resulting in a complex and often lethal phenotype characterized by multiple congenital anomalies. To facilitate the study of desmosterolosis pathophysiology and the development of potential therapeutic interventions, a robust and reproducible animal model is essential.
This document provides detailed application notes and protocols for the development and characterization of a mouse model for this compound accumulation through the targeted disruption of the Dhcr24 gene. Both global and conditional knockout strategies are discussed, with a focus on a liver-specific knockout model that bypasses the neonatal lethality observed in global Dhcr24 knockout mice, providing a viable model for studying the postnatal consequences of this compound accumulation.[1][2][3][4][5][6][7][8]
Data Presentation
Table 1: Phenotypic and Biochemical Characterization of Liver-Specific Dhcr24 Knockout (LKO) Mice
| Parameter | Control (Dhcr24 flx/flx) | LKO (Dhcr24 flx/flx, Alb-Cre) | Sex | Reference |
| Body Weight (g) at 10 wks | 29.5 ± 2.1 | 28.9 ± 1.8 | Male | [9] |
| 22.1 ± 1.5 | 21.7 ± 1.9 | Female | [9] | |
| Liver Weight (g) at 10-12 wks | 1.45 ± 0.15 | 1.41 ± 0.12 | Male | [9] |
| 1.12 ± 0.10 | 1.09 ± 0.11 | Female | [9] | |
| Plasma Cholesterol (mg/dL) | 85 ± 15 | 82 ± 18 | Male | [2] |
| 75 ± 12 | 73 ± 14 | Female | [2] | |
| Plasma Desmosterol (mg/dL) | Undetectable | 25 ± 5 | Male | [2] |
| Undetectable | 28 ± 6 | Female | [2] | |
| Liver Cholesterol (µg/mg protein) | 25.1 ± 3.2 | 21.3 ± 2.8 | Male | [2] |
| 24.8 ± 2.9 | 19.8 ± 2.5* | Female | [2] | |
| Liver Desmosterol (µg/mg protein) | Undetectable | 15.2 ± 3.1 | Male | [2] |
| Undetectable | 18.5 ± 3.9 | Female | [2] |
*Statistically significant difference (p < 0.05) compared to control. Data are presented as mean ± standard deviation.
Table 2: Sterol Levels in Tissues of Postnatal Global Dhcr24 Knockout Mice (Tamoxifen-induced)
| Tissue | Sterol | Vehicle-Treated (Control) | Tamoxifen-Treated (KO) | Reference |
| Liver | Cholesterol (µg/mg protein) | 22.5 ± 2.5 | 21.8 ± 3.1 | [4] |
| Desmosterol (µg/mg protein) | Undetectable | 12.1 ± 2.9 | [4] | |
| Brain | Cholesterol (µg/mg protein) | 18.2 ± 1.9 | 17.9 ± 2.2 | [4] |
| Desmosterol (µg/mg protein) | Undetectable | 8.9 ± 1.7 | [4] | |
| Heart | Cholesterol (µg/mg protein) | 15.1 ± 1.5 | 14.8 ± 1.8 | [4] |
| Desmosterol (µg/mg protein) | Undetectable | 6.2 ± 1.1 | [4] |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Generation of a Conditional Dhcr24 Knockout Mouse Model
This protocol describes the generation of a Dhcr24 conditional knockout mouse using the Cre-loxP system. This allows for tissue-specific and/or temporally controlled deletion of the Dhcr24 gene, which is crucial for bypassing the embryonic lethality of the global knockout.[1][2][5]
1.1. Designing the Targeting Vector: A targeting vector is designed to flank a critical exon of the Dhcr24 gene with loxP sites ("floxing"). Exon 3 is a suitable target for creating a null allele upon Cre-mediated recombination.[2][5] The vector should also contain a selectable marker, such as a neomycin resistance cassette, flanked by Flp recombination target (FRT) sites for later removal.
1.2. Generation of Chimeric Mice: The targeting vector is electroporated into embryonic stem (ES) cells (e.g., from a 129S5/SvEvBrd mouse strain).[10] ES cells that have undergone successful homologous recombination are selected using the appropriate antibiotic. Correctly targeted ES cell clones are identified by PCR and Southern blot analysis and are then injected into blastocysts (e.g., from a C57BL/6 mouse strain). The injected blastocysts are subsequently transferred to pseudopregnant female mice. The resulting chimeric offspring are identified by their coat color.
1.3. Germline Transmission and Generation of Floxed Mice: Chimeric males are bred with wild-type females (e.g., C57BL/6) to achieve germline transmission of the floxed allele. Offspring carrying the floxed allele (Dhcr24 flx/+) are identified by PCR genotyping. These mice are then intercrossed to generate homozygous floxed mice (Dhcr24 flx/flx). To remove the selection cassette, Dhcr24 flx/+ mice can be crossed with a Flp-deleter mouse strain.
1.4. Generation of Tissue-Specific Knockout Mice: To generate liver-specific Dhcr24 knockout (LKO) mice, Dhcr24 flx/flx mice are crossed with mice expressing Cre recombinase under the control of the albumin promoter (Alb-Cre).[2][5] The resulting Dhcr24 flx/flx, Alb-Cre mice will have a specific deletion of Dhcr24 in hepatocytes.
1.5. Genotyping PCR: Genomic DNA is isolated from tail snips. The following primers can be used to distinguish between the wild-type, floxed, and knockout alleles:[5]
-
Dhcr24-flp-for: 5'-caaagcatacgaaagagcagcac-3'
-
Dhcr24-3'arm: 5'-tcaagctcaggcaacacaggcagg-3'
Expected product sizes:
-
Wild-type allele: 442 bp
-
Floxed allele: 652 bp
-
Cre-recombined (knockout) allele: Smaller product than the floxed allele (size depends on the specific location of the primers relative to the deleted exon).
Protocol 2: Western Blot Analysis of DHCR24 Protein
This protocol is for the detection and quantification of DHCR24 protein in mouse liver tissue lysates.
2.1. Protein Extraction:
-
Homogenize ~50 mg of frozen liver tissue in RIPA buffer (sc-24948) containing protease inhibitors.[11]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
2.2. SDS-PAGE and Electrotransfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.
2.3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DHCR24 overnight at 4°C. A suitable antibody is anti-DHCR24 (C59D8) from Cell Signaling Technology, used at a 1:1000 dilution.[12] Alternatively, DHCR24 (D-10) from Santa Cruz Biotechnology can be used at a starting dilution of 1:100.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[15]
-
For a loading control, re-probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA expression levels of genes involved in cholesterol biosynthesis in mouse liver.
3.1. RNA Extraction and cDNA Synthesis:
-
Homogenize ~30 mg of frozen liver tissue in TRIzol reagent and extract total RNA according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
3.2. qPCR Reaction:
-
Prepare a qPCR reaction mix containing SYBR Green Master Mix, 10 ng of cDNA, and 300 nM of forward and reverse primers in a final volume of 20 µL.
-
Use the following primer sequences for key genes in the cholesterol biosynthesis pathway:[16][17][18][19]
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Hmgcr | GCT GAC TGT CCT GTT GGT ATT A | CCT GCA TGG CTC TGT CTT AAG |
| Hmgcs1 | TGG GAG TGG TGT GAG AAT GG | GCA GCA AAT GCA GAG TCT CA |
| Mvk | GAG GAG AAG AGC AAG CGA GA | GCT GGG ATG GAC AAG TCT TC |
| Srebf2 | GCA GCA ACA GTC CAG TCC A | GCA TCT TCT TCC TCC TCC ATC |
| Ldlr | TGA TGG GAC TGA GCA ATG AC | GCT GGT CAG GAG GTT CAT AG |
| Dhcr24 | TCT GGC TTT GCT GAG TTC TAC G | GCA GCA GCA GAG ACA TCT G |
| Actb (β-actin) | GGC TGT ATT CCC CTC CAT CG | CCA GTT GGT AAC AAT GCC AAT GT |
| Gapdh | TGT GTC CGT CGT GGA TCT GA | CCT GCT TCA CCA CCT TCT TGA T |
3.3. Thermal Cycling and Data Analysis:
-
Perform the qPCR using a standard thermal cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[20]
-
Generate a dissociation curve to confirm the specificity of the amplification.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable reference gene such as Actb or Gapdh.[20]
Protocol 4: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the quantification of cholesterol and desmosterol in mouse plasma and liver.
4.1. Sample Preparation:
-
Plasma: To 50 µL of plasma, add an internal standard (e.g., epicoprostanol) and 1 mL of ethanolic potassium hydroxide. Saponify at 70°C for 1 hour.
-
Liver: Homogenize ~20 mg of liver tissue in ethanol. Add an internal standard and saponify as described for plasma.
-
Extract the non-saponifiable lipids (sterols) three times with hexane.
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Derivatize the sterols by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine, and heat at 60°C for 30 minutes.
4.2. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a GC-MS system.
-
Use a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
The oven temperature program can be set as follows: initial temperature of 180°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 15 min.[15]
-
The mass spectrometer can be operated in selected ion monitoring (SIM) mode for targeted quantification of cholesterol and desmosterol.[15]
-
Quantify the sterols by comparing the peak areas to that of the internal standard and using a standard curve generated with pure cholesterol and desmosterol.
Protocol 5: Histological Analysis of Liver Lipids (Oil Red O Staining)
This protocol is for the visualization of neutral lipid accumulation in the liver.
5.1. Tissue Preparation:
-
Embed fresh liver tissue in optimal cutting temperature (OCT) compound and freeze in isopentane cooled with liquid nitrogen.
-
Cut 8-10 µm thick cryosections and mount them on slides.
5.2. Staining Procedure:
-
Air dry the sections for 30 minutes at room temperature.
-
Fix in 10% neutral buffered formalin for 10 minutes.[21]
-
Rinse briefly in running tap water.
-
Incubate in 60% isopropanol for 5 minutes.[22]
-
Stain with a freshly prepared and filtered Oil Red O working solution for 15 minutes.[21][22]
-
Differentiate in 60% isopropanol for a few seconds.[21]
-
Rinse in distilled water.
-
Counterstain with Mayer's hematoxylin for 30-60 seconds.[23]
-
Rinse in tap water.
-
Mount with an aqueous mounting medium.
5.3. Imaging: Examine the slides under a light microscope. Lipid droplets will be stained red, and nuclei will be stained blue.[23]
Visualization of Pathways and Workflows
Cholesterol Biosynthesis and the Impact of Dhcr24 Knockout
References
- 1. An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary mouse hepatocyte isolation [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Generation and validation of a conditional knockout mouse model for desmosterolosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 012564 - Dhcr24 KO Strain Details [jax.org]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of Mouse Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. Video: An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Mining cholesterol genes from thousands of mouse livers identifies aldolase C as a regulator of cholesterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DHCR7: from sterol biosynthesis to oncogenic role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 22. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 23. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
Application Notes & Protocols: Extraction of 7-Dehydrodesmosterol from Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of 7-Dehydrodesmosterol from brain tissue, a critical sterol intermediate in the Bloch pathway of cholesterol biosynthesis. The accumulation of this compound and other cholesterol precursors is implicated in various neurological disorders, making its accurate quantification essential for research and drug development. The following protocols are based on well-established lipid extraction methodologies, including the Folch and Bligh & Dyer methods, with additional options for high-throughput applications.
Overview of Lipid Extraction Methods
The extraction of sterols from brain tissue is a multi-step process that involves homogenization of the tissue, extraction of lipids into an organic solvent, separation of the lipid-containing phase, and subsequent analysis. The choice of method can depend on sample throughput, safety considerations, and the specific downstream analytical technique.
Table 1: Comparison of Common Lipid Extraction Methods for Brain Tissue
| Method | Key Solvents | Advantages | Disadvantages | Typical Sample Size |
| Folch | Chloroform, Methanol | High lipid recovery, well-established.[1][2] | Use of toxic chloroform, relatively time-consuming. | 10-100 mg |
| Bligh & Dyer | Chloroform, Methanol, Water | Rapid, suitable for samples with high water content.[3] | Lower lipid recovery for high-fat tissues compared to Folch.[4] | 10-100 mg |
| MTBE | Methyl-tert-butyl ether, Methanol | Safer alternative to chloroform, upper organic phase simplifies handling, suitable for high-throughput.[5][6] | May require optimization for specific lipid classes. | 10-50 mg |
Experimental Protocols
Protocol 1: Modified Folch Method for this compound Extraction
This protocol is a widely used and effective method for the total lipid extraction from brain tissue.[1][2]
Materials:
-
Brain tissue (fresh or frozen)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl)
-
Glass homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Centrifuge tubes (glass, solvent-resistant)
-
Centrifuge
-
Nitrogen gas stream or vacuum evaporator
-
Vortex mixer
Procedure:
-
Tissue Preparation: Weigh approximately 100 mg of brain tissue. If frozen, thaw on ice. Mince the tissue into small pieces using a clean scalpel.
-
Homogenization:
-
Lipid Extraction:
-
Transfer the homogenate to a glass centrifuge tube.
-
Agitate on an orbital shaker for 15-20 minutes at room temperature.[1]
-
-
Phase Separation:
-
Lipid Collection:
-
Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette.
-
Collect the lower chloroform phase, which contains the total lipid extract.
-
-
Washing (Optional but Recommended):
-
To remove any non-lipid contaminants, add a solution of methanol:water (1:1, v/v) equal to half the volume of the organic phase.
-
Vortex and centrifuge again as in step 4.
-
Carefully remove the upper wash phase.
-
-
Drying:
-
Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen or using a vacuum evaporator. Avoid overheating the sample.
-
-
Storage:
-
Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform or hexane).
-
Store the lipid extract at -80°C until further analysis.
-
Protocol 2: High-Throughput MTBE Method
This method offers a safer and more efficient alternative to the Folch method, particularly for processing multiple samples.[5][6][8]
Materials:
-
Brain tissue (fresh or frozen, ~10 mg)
-
Methyl-tert-butyl ether (MTBE, HPLC grade)
-
Methanol (HPLC grade)
-
Water (MS-grade)
-
Homogenizer with ceramic beads (e.g., Precellys)
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen gas stream or vacuum evaporator
Procedure:
-
Tissue Preparation: Weigh approximately 10 mg of pulverized brain tissue directly into a 2 mL microcentrifuge tube containing ceramic beads.[8]
-
Homogenization and Extraction:
-
Phase Separation:
-
Add 250 µL of MS-grade water to induce phase separation.
-
Vortex for 1 minute.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes. Two phases will form: an upper organic phase (MTBE) containing the lipids and a lower aqueous phase.
-
-
Lipid Collection:
-
Drying and Storage:
-
Dry the collected organic phase under a stream of nitrogen or in a vacuum evaporator.
-
Resuspend in a suitable solvent and store at -80°C.
-
Downstream Processing for this compound Analysis
Saponification (Optional)
Saponification is the hydrolysis of esterified sterols to their free form. This step is necessary if the total this compound content (both free and esterified) is to be quantified.
Procedure:
-
To the dried lipid extract, add 1 mL of 1 M methanolic KOH.
-
Incubate at 60°C for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Add 1 mL of water and 2 mL of hexane.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the free sterols.
-
Repeat the hexane extraction twice more and pool the hexane fractions.
-
Dry the pooled hexane extract under a nitrogen stream.
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), sterols are often derivatized to increase their volatility and improve chromatographic separation. A common method is silylation to form trimethylsilyl (TMS) ethers.[9]
Procedure:
-
To the dried, saponified lipid extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).[9]
-
Add 50 µL of pyridine (or another suitable solvent).
-
Incubate at 60-70°C for 30-60 minutes.
-
The sample is now ready for injection into the GC-MS.
Analytical Quantification
Table 2: Example Parameters for LC-MS/MS and GC-MS Analysis of this compound
| Parameter | LC-MS/MS | GC-MS |
| Column | Reversed-phase C18 or Pentafluorophenyl (PFP)[10][11] | Capillary column (e.g., DB-5ms) |
| Mobile Phase | Gradient of methanol/water or acetonitrile/water with formic acid or ammonium acetate.[10] | Helium carrier gas |
| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI) or Chemical Ionization (CI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) or full scan |
| Derivatization | Often not required, but can be derivatized with PTAD to enhance ionization.[10][12] | Typically required (e.g., silylation).[9] |
Note: Specific parameters will need to be optimized for the instrument being used.
Visualizations
Caption: Workflow for this compound Extraction.
Caption: Decision Tree for Extraction Method Selection.
References
- 1. microbenotes.com [microbenotes.com]
- 2. notesforbiology.com [notesforbiology.com]
- 3. scribd.com [scribd.com]
- 4. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 5. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. homogenizers.net [homogenizers.net]
- 9. mdpi.com [mdpi.com]
- 10. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Enhancing 7-Dehydrodesmosterol (7-DHD) Detection in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and quantification of 7-Dehydrodesmosterol (7-DHD) in plasma.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting 7-DHD in plasma?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive method for sterol analysis.[1][2] For enhanced sensitivity, derivatization of 7-DHD prior to LC-MS/MS analysis is highly recommended. A particularly effective derivatization agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which reacts with the conjugated diene system of 7-DHD. This derivatization can significantly improve ionization efficiency and result in a much lower limit of detection.[3][4]
Q2: Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable alternative to LC-MS/MS for 7-DHD analysis?
A2: Yes, GC-MS is a widely used and reliable technique for sterol analysis.[5][6] However, it typically requires a derivatization step to increase the volatility of the sterols, commonly using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5][6] While robust, GC-MS may not achieve the same level of sensitivity as some of the most advanced LC-MS/MS methods, especially for very low abundance analytes.[7]
Q3: Why is sample preparation so critical for 7-DHD analysis?
A3: Proper sample preparation is crucial for accurate and sensitive 7-DHD detection due to several factors:
-
Low concentrations: 7-DHD is present at much lower concentrations than cholesterol in plasma.
-
Esterification: A significant portion of sterols in plasma are esterified with fatty acids.[8] A hydrolysis step (saponification) is necessary to cleave these esters and measure the total 7-DHD concentration.[8][9]
-
Matrix effects: Plasma is a complex matrix containing numerous lipids and other molecules that can interfere with the analysis and suppress the instrument signal.[10] Effective extraction and clean-up are essential to minimize these effects.
-
Analyte stability: 7-DHD is susceptible to oxidation. It is important to handle samples with care, protect them from light, and use antioxidants during preparation.[5][11]
Q4: What is the best internal standard for 7-DHD quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as d7-7-dehydrocholesterol (d7-7-DHC), which can be used as a close structural analog for 7-DHD.[3] Using a deuterated internal standard helps to correct for sample loss during preparation and for variations in instrument response, leading to more accurate and precise quantification.[12][13]
Troubleshooting Guides
Issue 1: Low or No 7-DHD Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure you are using a robust lipid extraction method like the Folch or Bligh-Dyer procedures.[8][9] Optimize the solvent-to-plasma ratio and ensure thorough mixing. |
| Incomplete Hydrolysis (Saponification) | If measuring total 7-DHD, ensure the alkaline hydrolysis step is complete. This is typically done with ethanolic potassium hydroxide (KOH) at an elevated temperature.[5][7] |
| Analyte Degradation | Protect samples from light at all stages.[11] Add antioxidants like butylated hydroxytoluene (BHT) and triphenylphosphine (TPP) to extraction solvents to prevent oxidation.[5][14] |
| Suboptimal Derivatization | If using derivatization, ensure the reaction conditions (reagent concentration, temperature, time) are optimal. For GC-MS, ensure the sample is completely dry before adding the silylating agent. For LC-MS with PTAD, ensure fresh reagent is used. |
| Mass Spectrometer Settings | Optimize the mass spectrometer parameters, including ionization source settings (e.g., temperature, gas flows for APCI), collision energy for MS/MS, and ensure you are monitoring the correct precursor and product ion transitions for your derivatized or underivatized 7-DHD.[3] |
Issue 2: Poor Chromatographic Peak Shape
| Possible Cause | Troubleshooting Step |
| Column Overloading | Inject a smaller volume of your sample or dilute it further. This is especially important if cholesterol levels are very high. |
| Inappropriate Column Chemistry | For LC, a C18 column is commonly used for sterol analysis.[3][8] Consider a column with a different selectivity, such as a pentafluorophenyl (PFP) phase, if co-elution with other sterols is an issue.[1] |
| Mobile Phase Mismatch | Ensure the mobile phase composition is appropriate for your column and that the sample is dissolved in a solvent compatible with the initial mobile phase conditions. |
| Contamination | Use a guard column to protect your analytical column from contaminants in the sample matrix.[9] Regularly flush the column and system with a strong solvent. |
Issue 3: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Incorporate a solid-phase extraction (SPE) clean-up step after the initial liquid-liquid extraction to remove interfering substances.[8] |
| Co-eluting Isobars | Many sterols are isomeric and can have the same mass.[2] Optimize your chromatographic separation to resolve 7-DHD from other interfering sterols. A longer column or a slower gradient may be necessary. |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS or GC-grade solvents and reagents. Run a blank injection of your solvent to check for contamination. |
Quantitative Data Summary
The following table summarizes the reported limits of detection (LOD) for 7-dehydrocholesterol (7-DHC), a structurally similar sterol, using different analytical methods. These values can provide a benchmark for the expected sensitivity for 7-DHD analysis.
| Method | Derivatization | Limit of Detection (LOD) | Reference |
| LC-MS/MS | PTAD | 0.02 pg (on-column) | [3] |
| GC-MS | Silylation (BSTFA) | 100 ng/mL | [5] |
| LC/PB-MS | None | ~10 ng | [15] |
Experimental Protocols
Protocol 1: Highly Sensitive 7-DHD Analysis by LC-MS/MS with PTAD Derivatization
This protocol is adapted from a method developed for 7-DHC and is expected to be highly effective for 7-DHD.[3]
-
Sample Preparation:
-
To 10 µL of plasma, add an appropriate amount of deuterated internal standard (e.g., d7-7-DHC).
-
Add 2 mL of a Folch solution (chloroform:methanol 2:1 v/v) containing antioxidants (e.g., 0.005% BHT).
-
Add 1 mL of 0.9% NaCl solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., acetonitrile).
-
Add a freshly prepared solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent.
-
Incubate at room temperature for a specified time to allow the reaction to complete.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[3]
-
Use a suitable mobile phase gradient, for example, a water/acetonitrile or water/methanol system.
-
Employ a triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source in positive ion mode.[3]
-
Monitor the specific precursor-to-product ion transition for the 7-DHD-PTAD adduct.
-
Protocol 2: 7-DHD Analysis by GC-MS
This protocol is a general procedure based on common practices for sterol analysis by GC-MS.[5][7]
-
Sample Preparation and Hydrolysis:
-
To 50 µL of plasma, add an internal standard and antioxidants.
-
Add 1 M potassium hydroxide in 90% ethanol.
-
Incubate at 70°C for 40 minutes to hydrolyze sterol esters.[5]
-
After cooling, extract the non-saponifiable lipids three times with n-hexane.
-
Combine the hexane extracts and dry under nitrogen.
-
-
Derivatization:
-
To the dried extract, add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]
-
Incubate at an elevated temperature (e.g., 60-70°C) for 30-60 minutes to form the trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program that allows for the separation of different sterols.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the 7-DHD-TMS ether.
-
Visualizations
Caption: Workflow for 7-DHD analysis in plasma.
Caption: Decision tree for troubleshooting low 7-DHD signal.
Caption: Key steps in the cholesterol biosynthesis pathway involving 7-DHD.
References
- 1. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A reliable tool for detecting 7-dehydrocholesterol and cholesterol in human plasma and its use in diagnosis of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and Determination of Some of the Main Cholesterol-Related Compounds in Blood by Gas Chromatography-Mass Spectrometry (Selected Ion Monitoring Mode) [mdpi.com]
- 7. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. biotage.com [biotage.com]
- 11. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 12. Development of a new isotopically labeled internal standard for ergosterol measurement by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Measurement of 7-dehydrocholesterol and cholesterol in hair can be used in the diagnosis of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of 7-dehydrocholesterol in plasma and amniotic fluid by liquid chromatography/particle beam-mass spectrometry as a biochemical diagnostic marker for the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Sterol Separation: A Technical Support Guide
Technical Support Center
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the separation of 7-Dehydrodesmosterol from other structurally similar sterols. This guide provides practical troubleshooting advice and in-depth answers to frequently asked questions to streamline your experimental workflows.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may face during the separation and analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution/Co-elution of this compound and other sterols (e.g., Desmosterol, Lathosterol) | Structural Similarity: Sterols, particularly isomers, have very similar physicochemical properties, making baseline separation difficult.[1][2] Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient selectivity for closely related sterols.[1][3] Suboptimal Mobile Phase Composition: The mobile phase composition may not be optimized for resolving isomeric sterols.[1][4] | Stationary Phase Selection: Consider using a C30 column or a pentafluorophenyl (PFP) stationary phase, which can offer enhanced selectivity for sterol isomers.[1][4] Mobile Phase Optimization: Systematically vary the mobile phase composition. For reversed-phase HPLC, methanol/acetonitrile mixtures are common.[5] Isocratic elution with a mobile phase like methanol/1-propanol/water/formic acid has also been shown to be effective.[4] Temperature Control: Adjusting the column temperature can influence selectivity and resolution.[1] |
| Low Sensitivity/Poor Detection of this compound | Poor UV Absorbance: Sterols generally exhibit weak UV absorption, leading to low sensitivity with UV detectors.[3][4] Inefficient Ionization: Sterols are neutral molecules and are not efficiently ionized by electrospray ionization (ESI) in mass spectrometry.[6][7] | Derivatization: Derivatize sterols to enhance detection. Silylation (e.g., with BSTFA) is common for GC-MS to improve volatility and peak shape.[8][9] For LC-MS, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly improve ionization efficiency and sensitivity.[10][11] Alternative Ionization Techniques: For LC-MS, consider using Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which are generally more suitable for nonpolar analytes like sterols.[7][12] Mass Spectrometry Detection: Utilize mass spectrometry (MS) for its high sensitivity and selectivity, especially in selected reaction monitoring (SRM) mode.[11] |
| Peak Tailing or Broadening | Incomplete Derivatization: If using derivatization, an incomplete reaction can lead to multiple peaks or broad peaks for a single analyte.[8] Sample Solvent/Mobile Phase Mismatch: A significant difference in composition between the sample solvent and the mobile phase can cause poor peak shape.[3] Column Overload: Injecting too much sample can lead to peak broadening. | Optimize Derivatization: Ensure complete derivatization by optimizing reaction time, temperature, and reagent concentration according to the manufacturer's instructions and the specific sterols being analyzed.[8] Solvent Compatibility: Dissolve samples in a solvent that is as close in composition to the initial mobile phase as possible.[3] Reduce Sample Concentration: Perform a dilution series to determine the optimal sample concentration for your column and system. |
| Irreproducible Retention Times | Mobile Phase Preparation Inconsistency: Small variations in mobile phase preparation can lead to shifts in retention times. Column Temperature Fluctuations: Lack of precise temperature control can cause retention time variability.[1] Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. | Consistent Mobile Phase Preparation: Precisely measure and mix mobile phase components. Use high-purity (HPLC or LC-MS grade) solvents and reagents. Use a Column Oven: Employ a column oven to maintain a stable and consistent temperature throughout the analysis.[1] Column Maintenance and Replacement: Implement a regular column maintenance schedule and replace the column when performance degrades. Keep accurate records of column usage. |
Frequently Asked Questions (FAQs)
Q1: Why is separating this compound from other sterols so challenging?
A1: The primary challenge lies in the high degree of structural similarity between this compound and other sterols, such as desmosterol and cholesterol.[1] this compound is a C27 sterol with double bonds at positions 5, 7, and 24.[13] Desmosterol also has a double bond at position 24 but lacks the one at position 7.[14][15] These subtle differences in the position of double bonds result in very similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques.[2]
Q2: What is the most effective chromatographic technique for separating this compound?
A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are powerful techniques for sterol analysis.[4][16]
-
HPLC-MS: This is often the preferred method as it can be performed at lower temperatures, avoiding potential degradation of thermally labile compounds.[17] The use of specialized stationary phases like pentafluorophenyl (PFP) can significantly improve the separation of sterol isomers.[4] LC-MS also avoids the need for derivatization in some cases, simplifying sample preparation.[4]
-
GC-MS: GC offers high resolution for volatile compounds.[9] However, sterols typically require derivatization (e.g., silylation) to increase their volatility for GC analysis.[8][9]
Q3: Is derivatization necessary for the analysis of this compound?
A3: While not always mandatory, derivatization is highly recommended for several reasons:
-
Improved Chromatographic Properties (GC): For GC analysis, derivatization to form trimethylsilyl (TMS) ethers is common to improve volatility and peak shape.[8]
-
Enhanced Detection Sensitivity (LC-MS): Derivatization with "charge-tagging" reagents can significantly increase the ionization efficiency of sterols for ESI-MS analysis, leading to much lower detection limits.[7] For example, using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) has been shown to improve the limit of detection for 7-dehydrocholesterol by 1,000-fold.[11]
Q4: What are the key steps in sample preparation for this compound analysis from biological matrices?
A4: A typical sample preparation workflow involves:
-
Addition of Internal Standards: Deuterated internal standards are added to the sample for accurate quantification.[7]
-
Lipid Extraction: A bulk lipid extraction is performed, often using a chloroform/methanol mixture (Folch or Bligh-Dyer methods) or a methanol/dichloromethane mixture.[7]
-
Saponification (Optional): If total sterols (free and esterified) are to be measured, an alkaline hydrolysis step (saponification) is employed to cleave the fatty acid esters from sterols.[7][18]
-
Solid-Phase Extraction (SPE): SPE is often used to isolate and purify the sterol fraction from other lipids.[7]
-
Derivatization (if necessary): The purified sterol fraction is then derivatized to improve chromatographic performance and detection sensitivity.[8][10]
Experimental Protocols
Protocol 1: HPLC-MS Method for the Separation of Sterol Intermediates
This protocol is adapted for the analysis of multiple sterols, including this compound, in a single chromatographic run.[4]
-
Sample Preparation:
-
Perform lipid extraction from the biological sample.
-
Reconstitute the dried lipid extract in the initial mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of isocratic elution.
-
Column: Two pentafluorophenyl (PFP) columns (e.g., 100 x 2 mm, 3 µm) connected in series.[4]
-
Mobile Phase: An isocratic mobile phase of methanol/1-propanol/water/formic acid (80:10:10:0.02 %, v/v/v/v).[4]
-
Flow Rate: 150 µL/min.
-
Injection Volume: 5 µL.
-
Run Time: Approximately 30 minutes to ensure adequate resolution.[4]
-
-
Mass Spectrometry Detection:
-
Ionization: Use an appropriate ionization source such as APCI or ESI (if derivatized).
-
Detection Mode: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for specific quantification of each sterol.
-
Protocol 2: GC-MS Analysis of Sterols with Derivatization
This protocol is suitable for the simultaneous determination of various sterols, including 7-Dehydrocholesterol and desmosterol.[9]
-
Sample Preparation:
-
Hydrolyze the sample with ethanolic potassium hydroxide solution.
-
Extract the sterols using a liquid-liquid extraction with n-hexane.
-
Evaporate the solvent and dry the residue.
-
-
Derivatization:
-
Add N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) to the dried extract to form TMS ethers.
-
Incubate to ensure complete reaction.
-
-
GC-MS Conditions:
-
Gas Chromatograph: A GC system with a suitable capillary column (e.g., SPB-5).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program: A temperature gradient is typically used to separate the sterols.
-
Mass Spectrometer:
-
Ionization: Positive chemical ionization with ammonia as the reagent gas can be used to generate abundant precursor ions.[9]
-
Detection: Use multiple reaction monitoring (MRM) for sensitive and specific detection.
-
-
Visualizations
Caption: General experimental workflow for sterol analysis.
Caption: Troubleshooting logic for poor sterol separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC sterol analyses - Chromatography Forum [chromforum.org]
- 4. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC analysis of desmosterol, 7-dehydrocholesterol, and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. This compound | C27H42O | CID 440558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Desmosterol - Wikipedia [en.wikipedia.org]
- 16. Chromatographic separation of putative precursors of cholestanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Chromatographic separation of cholesterol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and storage of 7-Dehydrodesmosterol samples
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 7-Dehydrodesmosterol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored at -80°C as a solid.[1] Under these conditions, it is reported to be stable for at least one year.[1] For comparison, the structurally similar compound 7-Dehydrocholesterol (7-DHC) is stable for at least 2 to 4 years when stored at -20°C as a crystalline solid.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
Solutions of this compound in organic solvents should be stored in glass vials with Teflon-lined caps at -20°C or -80°C.[3][4] It is recommended to purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[2] Avoid storing solutions in plastic containers as this can lead to leaching of impurities.[3][4] Aqueous solutions are not recommended for storage for more than one day.[2]
Q3: Is this compound sensitive to light and air?
Yes, like other sterols with a conjugated diene system, this compound is susceptible to oxidation, and this process can be accelerated by exposure to light and air.[5] This can lead to the formation of various oxysterols.[6][7] Therefore, it is crucial to handle the compound under subdued light and to store it under an inert atmosphere whenever possible.
Q4: What are the primary degradation products of this compound?
The primary degradation products of this compound are various oxysterols formed through oxidation.[8][9][10] Common oxidation products for the related 7-Dehydrocholesterol include 7-ketocholesterol and various hydroxycholesterols.[11][12] Free radical oxidation of 7-DHC has been shown to produce a complex mixture of over a dozen oxysterols.[6]
Q5: What is the impact of repeated freeze-thaw cycles on the stability of this compound samples?
While specific data on this compound is limited, studies on other sterols in serum have shown them to be relatively stable over multiple freeze-thaw cycles.[13][14] However, for optimal sample integrity, it is best practice to aliquot samples into single-use volumes to minimize the number of freeze-thaw cycles.
Stability and Storage Data
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Packaging | Atmosphere |
| Solid | -80°C | At least 1 year[1] | Glass vial | Air or inert gas |
| In Organic Solvent | -20°C to -80°C | Short to medium term | Glass vial with Teflon-lined cap[3][4] | Inert gas (Argon or Nitrogen)[2] |
Table 2: Solubility of Structurally Similar 7-Dehydrocholesterol in Common Organic Solvents
| Solvent | Solubility (approx.) |
| Ethanol | 20 mg/mL[2] |
| Dimethylformamide (DMF) | 2 mg/mL[2] |
| Dimethyl sulfoxide (DMSO) | 0.1 mg/mL[2] |
| Ethanol:PBS (1:2, pH 7.2) | 0.3 mg/mL[2] |
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Tailing in HPLC Analysis
-
Possible Cause: Inappropriate mobile phase composition.
-
Solution: Optimize the mobile phase. For reversed-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Ensure the mobile phase components are miscible.
-
-
Possible Cause: Column degradation or contamination.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, flush it with a strong solvent. If performance does not improve, replace the column.
-
-
Possible Cause: Column temperature fluctuations.
-
Solution: Use a column oven to maintain a stable temperature, as this can affect retention times and peak shape.[15]
-
Issue 2: Irreproducible Peak Areas in HPLC or GC Analysis
-
Possible Cause: Inconsistent sample injection volume.
-
Solution: Ensure the autosampler is functioning correctly and that the sample loop is being completely filled. Check for air bubbles in the syringe and sample vial.
-
-
Possible Cause: Sample degradation during analysis.
-
Solution: If the autosampler is not temperature-controlled, degradation of sensitive compounds can occur. Prepare fresh samples and run them promptly.
-
-
Possible Cause: Leaks in the system.
Issue 3: Baseline Noise or Drift in HPLC Chromatogram
-
Possible Cause: Air bubbles in the pump or detector.
-
Solution: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.[15]
-
-
Possible Cause: Contaminated mobile phase or detector cell.
-
Solution: Use high-purity solvents and reagents. If the detector cell is contaminated, flush it with a strong, appropriate solvent.[16]
-
-
Possible Cause: Column bleed.
-
Solution: This can occur with older columns or when using aggressive mobile phases. Ensure the mobile phase pH is within the recommended range for the column. If the problem persists, the column may need to be replaced.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.
1. Sample Preparation:
- Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.
- For stability testing, dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the desired solvent or matrix.
- For forced degradation studies, subject aliquots of the stock solution to stress conditions (e.g., acid, base, oxidation, heat, light).
- Acidic: Add 0.1 M HCl and incubate at 60°C.
- Basic: Add 0.1 M NaOH and incubate at 60°C.
- Oxidative: Add 3% H₂O₂ and incubate at room temperature.
- Thermal: Incubate at 80°C in a dry oven.
- Photolytic: Expose to UV light (e.g., 254 nm).
- Neutralize the acidic and basic samples before analysis.
2. HPLC-UV Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 90:10 (v/v) acetonitrile:water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Monitor at the UV absorbance maxima of this compound (similar to 7-DHC at ~282 nm).[2]
- Injection Volume: 20 µL.
3. Data Analysis:
- Monitor the peak area of this compound over time for the stability samples.
- In the forced degradation samples, observe the decrease in the main peak and the appearance of new peaks, which represent degradation products.
- Calculate the percentage of degradation.
Visualizations
Caption: Simplified cholesterol biosynthesis pathway highlighting this compound.
Caption: General workflow for a stability study of this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. 7-Dehydrocholesterol Enhances Ultraviolet A-Induced Oxidative Stress in Keratinocytes: Roles of Nadph Oxidase, Mitochondria and Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxysterols from Free Radical Chain Oxidation of 7-Dehydrocholesterol: Product and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of 7-dehydrocholesterol and desmosterol by human cytochrome P450 46A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of 7-dehydrocholesterol and desmosterol by human cytochrome P450 46A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential Cytotoxic Effects of 7-Dehydrocholesterol-derived Oxysterols on Cultured Retina-derived Cells: Dependence on Sterol Structure, Cell Type, and Density - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. realab.ua [realab.ua]
- 17. aelabgroup.com [aelabgroup.com]
Technical Support Center: Optimizing 7-Dehydrodesmosterol Extraction from Lipid-Rich Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 7-Dehydrodesmosterol (7-DHD) from lipid-rich tissues.
Frequently Asked Questions (FAQs)
Q1: Why is saponification a necessary step for extracting 7-DHD from lipid-rich tissues?
A1: In lipid-rich tissues, a significant portion of sterols, including 7-DHD, exists in an esterified form, where a fatty acid is attached to the sterol's hydroxyl group. Saponification is an alkaline hydrolysis process that cleaves these ester bonds, liberating the free sterols.[1][2] This is crucial for accurate quantification and efficient extraction of total 7-DHD, as the free sterol is more readily extractable into nonpolar organic solvents.[2] The process also breaks down triglycerides, the main component of lipid-rich tissues, which simplifies the subsequent extraction and purification steps.[2]
Q2: What are the most effective solvents for the initial liquid-liquid extraction of the unsaponifiable fraction after saponification?
A2: Following saponification, the unsaponifiable fraction, which contains the free 7-DHD, is typically extracted from the aqueous/alcoholic mixture using a nonpolar solvent. Highly effective and commonly used solvents for this liquid-liquid extraction (LLE) include n-hexane, diethyl ether, and n-heptane.[2][3] To ensure maximum recovery of 7-DHD, it is recommended to perform the extraction multiple times with fresh solvent.[2][3]
Q3: What is the purpose of Solid-Phase Extraction (SPE) in the 7-DHD extraction workflow?
A3: Solid-Phase Extraction (SPE) serves as a critical purification and concentration step after the initial liquid-liquid extraction.[3][4] Its primary purpose is to isolate the sterol fraction, including 7-DHD, from other co-extracted lipid-soluble compounds such as free fatty acids, carotenoids, and tocopherols.[5] This cleanup process enriches the target analyte and removes interfering substances, leading to more accurate and reliable results in subsequent chromatographic analyses like GC-MS or LC-MS/MS.[4][5] SPE is considered a more rapid and efficient alternative to traditional purification methods like thin-layer chromatography (TLC).[4]
Q4: Can 7-DHD degrade during the extraction process, and how can this be minimized?
A4: Yes, 7-DHD is susceptible to degradation, particularly through oxidation, due to its conjugated double bond system.[6] High temperatures during saponification can also potentially lead to the loss of heat-sensitive compounds.[3] To minimize degradation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during evaporation steps. Adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents can also help prevent oxidative degradation.[6] When performing hot saponification, it is important to control the temperature and duration to avoid excessive heat exposure.[4]
Q5: What are the key differences between hot and cold saponification methods?
A5: The primary difference lies in the temperature and duration of the hydrolysis reaction. Hot saponification involves heating the sample with an alcoholic alkali solution, which significantly speeds up the reaction, often completing within 20-30 minutes.[4] However, the elevated temperatures can increase the risk of degrading heat-sensitive compounds.[3] Cold saponification is performed at room temperature, which is gentler on the analytes but requires a much longer incubation time, typically overnight.[5] The choice between the two methods depends on the stability of 7-DHD and the overall efficiency required for the experimental workflow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 7-DHD | 1. Incomplete saponification of steryl esters. 2. Inefficient liquid-liquid extraction (LLE). 3. Insufficient sample homogenization. 4. Analyte loss during solvent evaporation. | 1. Ensure the use of a sufficient concentration of alkali (e.g., 2M KOH in ethanol/water) and adequate reaction time and temperature.[4] Consider extending the saponification time or using a microwave-assisted method for more efficient hydrolysis.[4][7] 2. Use a nonpolar solvent like n-hexane or diethyl ether for LLE.[2][3] Perform at least three consecutive extractions of the aqueous phase to maximize the recovery of the unsaponifiable fraction.[3][5] 3. Thoroughly homogenize the lipid-rich tissue to ensure complete exposure of the lipids to the extraction solvents. 4. Evaporate solvents under a gentle stream of nitrogen at a low temperature to prevent loss of the volatile 7-DHD. |
| Inconsistent Extraction Yields | 1. Inhomogeneous tissue samples. 2. Variability in extraction parameters (time, temperature, agitation). 3. Emulsion formation during LLE. | 1. Ensure that the tissue sample is thoroughly homogenized to achieve a uniform consistency before taking aliquots for extraction. 2. Strictly control all extraction parameters for each sample to ensure reproducibility. 3. To break emulsions during LLE, try adding a small amount of a saturated salt solution (e.g., NaCl) or centrifuging the mixture at a low speed. |
| Co-extraction of Interfering Substances | 1. Inadequate separation of the organic and aqueous phases during LLE. 2. Insufficient cleanup of the crude extract. | 1. Allow adequate time for the phases to separate completely in the separatory funnel. Careful collection of the organic layer without disturbing the interface is crucial. 2. Incorporate a Solid-Phase Extraction (SPE) step using a silica-based cartridge to effectively remove polar and non-polar interferences.[4][5] Optimize the wash and elution solvents for the SPE column to achieve better separation. |
| Analyte Degradation | 1. Oxidation of 7-DHD during sample processing. 2. Exposure to high temperatures. | 1. Add an antioxidant such as BHT to the extraction and storage solvents.[6] Handle samples under an inert atmosphere (e.g., nitrogen) whenever possible. 2. Avoid excessive heating during saponification and solvent evaporation. Use a water bath at a controlled temperature. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies to facilitate the comparison of different extraction methodologies and their outcomes.
Table 1: Comparison of Sterol Extraction Methodologies
| Parameter | Traditional Saponification & LLE | Microwave-Assisted Saponification (MAS) & SPE | Supercritical Fluid Extraction (SFE) |
| Principle | Alkaline hydrolysis followed by solvent extraction.[2][3] | Rapid heating via microwave energy to accelerate saponification.[4][7] | Extraction using a supercritical fluid (e.g., CO2) as the solvent. |
| Typical Solvents | KOH in ethanol/water, n-hexane, diethyl ether.[3][4] | KOH in ethanol/water, n-hexane/diethyl ether for SPE elution.[4] | Supercritical CO2, often with a co-solvent like ethanol. |
| Extraction Time | Can be lengthy (e.g., overnight for cold saponification).[5] | Significantly shorter (e.g., 10-15 minutes for saponification).[4] | Relatively fast, typically under an hour. |
| Solvent Consumption | High, especially for multiple LLE steps.[3] | Moderate, with potential for solvent reduction in the saponification step. | Low, as CO2 is recycled. |
| Efficiency/Recovery | Generally high, can reach over 95% with optimized protocols.[1][8] | Good recoveries, often exceeding 80%.[7] | Variable, highly dependent on optimization of pressure and temperature. |
| Selectivity | Lower, often requires a subsequent purification step like SPE.[3] | Can be improved with a well-optimized SPE method.[4] | Can be highly selective by tuning the density of the supercritical fluid. |
Table 2: Reported Recovery Rates for Sterol Extraction
| Methodology | Matrix | Analyte | Recovery Rate (%) | Reference |
| Saponification-Extraction | Edible Oils | Radiolabelled Cholesterol | 100.5 ± 1.4 | [1] |
| Ethyl acetate:methanol (1:1) extraction with SPE | Human Skin Biopsy | 7-DHC | 96 (first extraction) | [8][9] |
| Methanol:dichloromethane extraction with hydrolysis and SPE | Human Plasma | Multiple Sterols | 85 - 110 | [10][11] |
| Microwave-Assisted Saponification with SPE | Fats and Oils | Sterols | >80 | [7] |
Experimental Protocols
Protocol 1: Hot Saponification and Liquid-Liquid Extraction
This protocol is a standard method for the extraction of total 7-DHD from lipid-rich tissues.
-
Sample Preparation:
-
Weigh approximately 1 gram of homogenized lipid-rich tissue into a round-bottom flask.
-
Add an appropriate internal standard for quantification.
-
-
Saponification:
-
Liquid-Liquid Extraction (LLE):
-
Transfer the cooled mixture to a separatory funnel.
-
Add 50 mL of deionized water.
-
Extract the unsaponifiable matter by adding 80 mL of n-hexane and shaking vigorously for 1-2 minutes.
-
Allow the layers to separate and collect the upper organic (n-hexane) layer.
-
Repeat the extraction of the aqueous layer two more times with 60 mL portions of n-hexane.[3]
-
Pool the organic extracts.
-
-
Washing:
-
Wash the pooled organic extract with 50 mL portions of deionized water until the washings are neutral to a pH indicator.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Solvent Evaporation:
-
Filter the dried extract and evaporate the solvent to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
The residue contains the crude unsaponifiable fraction, including 7-DHD.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup
This protocol describes the purification of the crude extract obtained from Protocol 1.
-
Sample Loading:
-
Re-dissolve the crude unsaponifiable fraction in a minimal amount of n-hexane (e.g., 1-2 mL).
-
Condition a silica SPE cartridge (e.g., 1g, 6mL) by passing 5 mL of n-hexane through it.
-
Load the dissolved sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a non-polar solvent like n-hexane to elute less polar interfering compounds. The volume will depend on the specific cartridge and sample matrix and should be optimized.
-
-
Elution:
-
Elute the sterol fraction, including 7-DHD, with a solvent mixture of intermediate polarity. A common eluent is a mixture of n-hexane and diethyl ether (e.g., 70:30 v/v).[4] The optimal solvent ratio and volume should be determined experimentally.
-
Collect the eluate containing the purified 7-DHD.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the purified residue in a suitable solvent for the intended analytical method (e.g., GC-MS or LC-MS/MS).
-
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: Troubleshooting Logic for Low 7-DHD Extraction Yield.
References
- 1. Validation of a quantitative procedure for the extraction of sterols from edible oils using radiolabelled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Sterolomics: State of the art, developments, limitations and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Technical Support Center: Analysis of 7-Dehydrodesmosterol by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 7-Dehydrodesmosterol (7-DHD). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of 7-DHD, leading to inaccurate quantification and poor sensitivity.
Problem 1: Low signal intensity or complete signal loss for 7-DHD.
This is a common manifestation of ion suppression, where co-eluting matrix components interfere with the ionization of 7-DHD.[1][2]
-
Initial Assessment:
-
Post-Column Infusion: To confirm ion suppression, infuse a standard solution of 7-DHD post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of 7-DHD indicates ion suppression.[3][4]
-
Post-Extraction Spike: Compare the signal of 7-DHD in a neat solvent to the signal of 7-DHD spiked into a pre-extracted blank matrix. A lower signal in the matrix sample confirms suppression.[3][5]
-
-
Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering substances from the sample matrix.[6][7] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method suitable for high-protein matrices like plasma or serum.[8]
-
Liquid-Liquid Extraction (LLE): Partitions 7-DHD into an immiscible organic solvent, leaving many interfering substances behind.
-
Solid-Phase Extraction (SPE): Offers selective extraction of 7-DHD, providing a cleaner sample than PPT or LLE.[8]
-
-
Improve Chromatographic Separation: Modifying your LC method can separate 7-DHD from the interfering matrix components.[9]
-
Adjust the gradient profile.
-
Experiment with a different stationary phase.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.[2][9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as 7-Dehydrocholesterol-d7, co-elutes with 7-DHD and experiences the same degree of ion suppression.[10] By monitoring the ratio of the analyte to the internal standard, the matrix effect can be compensated for, leading to accurate quantification.[11] This is considered the gold standard for correcting matrix effects.[6]
-
Problem 2: High variability in 7-DHD measurements between replicate injections or different samples.
This can be caused by inconsistent matrix effects, where the degree of ion suppression or enhancement varies from sample to sample.
-
Solutions:
-
Implement a Robust Sample Preparation Protocol: Ensure your chosen sample preparation method is reproducible. SPE is often more reproducible than LLE or PPT.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned above, a SIL-IS is crucial for correcting for variability in matrix effects between samples.[11]
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as similar as possible to your study samples. This helps to normalize the matrix effects between the calibrators and the unknown samples.
-
Problem 3: Inaccurate quantification of 7-DHD.
Inaccurate results can stem from uncorrected matrix effects leading to either ion suppression (underestimation) or ion enhancement (overestimation).[12][13]
-
Solutions:
-
Assess Matrix Effects Quantitatively: Use the post-extraction spike method to determine the percentage of matrix effect.
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to ensure accurate quantification in the presence of matrix effects.[14]
-
Method of Standard Addition: This involves adding known amounts of 7-DHD standard to the sample and can be used to correct for matrix effects, although it is more laborious than using a SIL-IS.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of 7-DHD mass spectrometry?
A1: Matrix effects are the alteration of the ionization efficiency of 7-DHD by co-eluting compounds from the sample matrix.[3] This can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and precision of quantification.[6][12]
Q2: What are the common sources of matrix effects in biological samples for 7-DHD analysis?
A2: In biological matrices such as plasma or serum, major contributors to matrix effects include phospholipids, salts, proteins, and other endogenous metabolites that may co-elute with 7-DHD.[3][11]
Q3: How can I detect the presence of matrix effects in my assay?
A3: The two most common methods are:
-
Post-Column Infusion: A qualitative method where a constant flow of 7-DHD solution is introduced after the LC column. Injection of a blank matrix extract will show a dip or peak in the signal if ion suppression or enhancement is occurring at the retention time of interfering compounds.[3][4]
-
Post-Extraction Spiking: A quantitative method where the signal of 7-DHD in a clean solvent is compared to its signal when spiked into a pre-extracted blank matrix. The ratio of these signals indicates the degree of matrix effect.[3][5]
Q4: What is the best way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective and widely recommended approach.[6][11] A suitable SIL-IS for 7-DHD analysis would be a deuterated version of a closely related sterol, such as 7-Dehydrocholesterol-d7.[10] This is because the SIL-IS has nearly identical chemical and physical properties to the analyte, causing it to be affected by the matrix in the same way.
Q5: Can derivatization of 7-DHD help in overcoming matrix effects?
A5: Derivatization can indirectly help by shifting the retention time of 7-DHD to a region of the chromatogram with fewer interfering matrix components. Additionally, certain derivatizing agents, such as PTAD (4-phenyl-1,2,4-triazoline-3,5-dione), can significantly enhance the ionization efficiency of 7-DHD, which can help to overcome the signal-suppressing effects of the matrix.[15]
Quantitative Data Summary
The effectiveness of different sample preparation techniques in reducing matrix effects can be quantitatively assessed. The following table provides an example of how to present such data. The values are illustrative and will vary depending on the specific matrix and analytical method.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | -40 ± 8 (Suppression) | 57 ± 7 |
| Liquid-Liquid Extraction (Hexane/IPA) | 88 ± 7 | -15 ± 4 (Suppression) | 75 ± 6 |
| Solid-Phase Extraction (C18) | 92 ± 4 | -5 ± 2 (Suppression) | 87 ± 4 |
-
Analyte Recovery (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100
-
Matrix Effect (%) = ((Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) - 1) x 100
-
Overall Process Efficiency (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in neat solution) x 100
Experimental Protocols
Protocol 1: Assessment of Matrix Effects by Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike 7-DHD standard and SIL-IS into the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the 7-DHD standard and SIL-IS into the final extract.
-
Set C (Pre-Extraction Spike): Spike the 7-DHD standard and SIL-IS into a blank matrix sample before extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Effect and Recovery using the formulas provided in the data summary table.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma, add the SIL-IS solution.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute 7-DHD and the SIL-IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A decision tree for troubleshooting low signal intensity of 7-DHD.
Caption: A typical workflow for sample preparation and analysis of 7-DHD.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. google.com [google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid: Quantification using isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low recovery of 7-Dehydrodesmosterol during sample preparation
Welcome to the technical support center for sterol analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of 7-Dehydrodesmosterol during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound can stem from several factors during sample preparation. The most common issues include:
-
Analyte Degradation: this compound, like other sterols with a conjugated diene system, is susceptible to degradation from exposure to light, heat, and oxidation.[1][2]
-
Inefficient Extraction: The choice of extraction solvent and method is critical. Using a solvent with inappropriate polarity for this compound can lead to incomplete extraction from the sample matrix.[3]
-
Suboptimal Saponification: While saponification is necessary to hydrolyze cholesteryl esters, harsh conditions (high temperatures or strong alkaline concentrations) can degrade this compound.[4][5]
-
Losses During Sample Cleanup: Steps like solid-phase extraction (SPE) can lead to analyte loss if the cartridge is not properly conditioned or if the elution solvent is not strong enough to recover the compound completely.[3][6]
-
Incomplete Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, incomplete derivatization of the hydroxyl group will result in poor chromatographic performance and low signal intensity.[7][8]
Q2: My this compound recovery is inconsistent. What could be the reason?
Inconsistent recovery often points to variability in your sample preparation workflow. Key areas to investigate include:
-
Sample Handling: Ensure consistent and minimal exposure of samples to light and heat. Work in a controlled environment and consider using amber vials.
-
Solvent Quality and Preparation: Use high-purity solvents and prepare fresh solutions, especially for derivatization reagents.
-
Procedural Variations: Even minor variations in incubation times, temperatures, or vortexing intensity can impact extraction and reaction efficiencies. Method ruggedness should be assessed to identify sensitive steps.[6]
Q3: Can the sample matrix affect the recovery of this compound?
Yes, the sample matrix can significantly impact recovery. High lipid content in tissues can interfere with the extraction process.[9] For complex matrices, a robust sample cleanup procedure, such as solid-phase extraction (SPE), is often necessary to remove interfering substances.[10][11]
Q4: What are the ideal storage conditions for samples containing this compound?
To minimize degradation, samples should be stored at -80°C.[12] It is also advisable to process samples as quickly as possible and avoid repeated freeze-thaw cycles.
Q5: How can I improve the efficiency of my liquid-liquid extraction (LLE) for this compound?
To enhance LLE efficiency:
-
Solvent Selection: Use a non-polar solvent like hexane or a chloroform/methanol mixture, which are effective for extracting sterols.[10][13]
-
pH Adjustment: The pH of the aqueous phase can influence extraction efficiency. For some phytosterols, adjusting the pH can improve recovery, though extreme pH should be avoided to prevent degradation.[13]
-
Multiple Extractions: Performing two or three sequential extractions with fresh solvent and pooling the organic phases will yield a higher recovery than a single extraction with a large volume.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues leading to low this compound recovery.
Diagram: Troubleshooting Workflow for Low this compound Recovery
Caption: Troubleshooting workflow for low this compound recovery.
Quantitative Data Summary
The following table summarizes the impact of different saponification conditions on sterol stability, which can be analogous to this compound.
| Condition | 7-Ketocholesterol Loss (Relative to Control) | 3,5-dien-7-one Formation (Relative to Control) | Reference |
| 1 M methanolic KOH, 18h at 37°C | Increased Loss | 398% Greater | [5] |
| 1 M methanolic KOH, 3h at 45°C | 51% Loss | 344% Greater | [5] |
| 3.6 M methanolic KOH, 3h at 24°C | 29% Loss | 59% Less | [5] |
Control conditions were 1 M methanolic KOH for 18h at 24°C.[5] These data highlight that both increased temperature and alkalinity can lead to degradation of sterols.
Detailed Experimental Protocol: Extraction and Analysis of this compound from Biological Tissues
This protocol is a general guideline and may require optimization for specific tissue types.
1. Sample Homogenization and Lipid Extraction
-
Accurately weigh 50-100 mg of frozen tissue.
-
Homogenize the tissue in a suitable lysis buffer containing antioxidants like butylated hydroxytoluene (BHT).[14]
-
Add an internal standard (e.g., deuterated this compound) to the homogenate.
-
Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) mixture (Folch method) or hexane:isopropanol.[10][15]
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Repeat the extraction on the remaining aqueous phase and pellet, then pool the organic extracts.
-
Dry the pooled organic phase under a gentle stream of nitrogen.
2. Saponification (for total sterol analysis)
-
To the dried lipid extract, add 2 mL of 1 M ethanolic potassium hydroxide.
-
Incubate at room temperature for 18 hours or at a slightly elevated temperature (e.g., 37°C) for a shorter duration, ensuring to validate for potential degradation.[4]
-
After saponification, add deionized water and extract the non-saponifiable lipids (including this compound) with hexane or diethyl ether.
-
Repeat the extraction and pool the organic layers.
-
Wash the pooled organic phase with deionized water to remove residual alkali.
-
Dry the final organic extract under nitrogen.
3. Derivatization (for GC-MS Analysis)
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in an anhydrous solvent like pyridine or acetonitrile.[8]
-
Incubate at 60-70°C for 30-60 minutes.[16]
-
After cooling, the sample is ready for GC-MS analysis.
4. Analysis
-
GC-MS: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer. Use a non-polar capillary column (e.g., HP-5MS) for separation.[17] The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[7]
-
LC-MS/MS: For underivatized samples, use a reverse-phase C18 column with a mobile phase gradient of methanol/acetonitrile and water with a modifier like formic acid or ammonium acetate.[18][19] Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Derivatization with reagents like PTAD can significantly enhance sensitivity.[14][19]
Diagram: Experimental Workflow
References
- 1. 7-Dehydrocholesterol CAS#: 434-16-2 [m.chemicalbook.com]
- 2. Metabolism of oxysterols derived from nonenzymatic oxidation of 7-dehydrocholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welchlab.com [welchlab.com]
- 4. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.ca [fishersci.ca]
- 12. avantiresearch.com [avantiresearch.com]
- 13. journals.co.za [journals.co.za]
- 14. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
- 16. jasem.com.tr [jasem.com.tr]
- 17. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
- 18. lipidmaps.org [lipidmaps.org]
- 19. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
minimizing oxidation of 7-Dehydrodesmosterol during analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the oxidation of 7-Dehydrodesmosterol (7-DHD) during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (7-DHD) and why is its oxidation a concern?
A1: this compound is a sterol intermediate in the Bloch pathway of cholesterol biosynthesis.[1] Its structure, containing multiple double bonds, makes it susceptible to oxidation, which can lead to the formation of various oxysterols. These oxidation products can introduce inaccuracies in quantitative analysis and may have biological activities that can confound experimental results.
Q2: What are the primary factors that contribute to the oxidation of 7-DHD during analysis?
A2: The primary factors contributing to 7-DHD oxidation are exposure to atmospheric oxygen, light, and elevated temperatures. Enzymatic activity in biological samples can also contribute to its degradation.[2]
Q3: What are the general principles for preventing 7-DHD oxidation?
A3: The core principles involve minimizing exposure to pro-oxidative conditions at every step of the analytical workflow. This includes proper sample collection and storage, the use of antioxidants, and optimized extraction and analysis protocols. It is recommended to store lipid extracts in organic solvents with antioxidants at -20°C or lower in an airtight container, protected from light.[2]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Issue 1: Low recovery of 7-DHD in my final extract.
| Possible Cause | Troubleshooting Step |
| Oxidation during sample storage | Ensure samples were stored at ≤ -20°C, protected from light, and in an inert atmosphere (e.g., under argon or nitrogen) if possible. For long-term storage, -80°C is recommended. |
| Oxidation during sample preparation | Add an antioxidant like Butylated Hydroxytoluene (BHT) to the extraction solvent.[3] Perform extraction steps on ice and minimize the time the sample is exposed to air and light. |
| Incomplete extraction | Ensure the chosen extraction method (e.g., Folch or Bligh-Dyer) is appropriate for your sample matrix and that solvent-to-sample ratios are optimal.[3] Consider performing a second extraction of the aqueous phase to maximize recovery. |
Issue 2: Appearance of unknown peaks in my chromatogram.
| Possible Cause | Troubleshooting Step |
| Oxidation of 7-DHD | These unknown peaks could be various oxidation products of 7-DHD. To confirm, compare the chromatogram of a freshly prepared 7-DHD standard with one that has been intentionally exposed to air or light. The presence of new peaks in the exposed standard suggests they are oxidation products. |
| Matrix effects | If the unknown peaks are inconsistent across different samples, they may be due to matrix components. Optimize your sample clean-up procedure (e.g., using solid-phase extraction) to remove interfering substances. |
| Contamination | Ensure all solvents are of high purity and that glassware is thoroughly cleaned to avoid contamination from other sources. |
Issue 3: Poor peak shape (e.g., tailing) in LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the column | The hydroxyl group of 7-DHD can interact with residual silanols on silica-based columns, causing peak tailing.[4] Ensure the mobile phase pH is optimized to suppress these interactions. Using a column with end-capping or a different stationary phase (e.g., pentafluorophenyl) can also mitigate this issue.[5] |
| Column degradation | If peak shape deteriorates over time, the column may be degrading. Flush the column according to the manufacturer's instructions or replace it if necessary. |
| Inappropriate injection solvent | Dissolving the sample in a solvent stronger than the mobile phase can lead to poor peak shape. If possible, dissolve the final extract in the initial mobile phase.[6] |
Experimental Protocols
Protocol 1: Extraction of 7-DHD from Plasma with Oxidation Minimization
This protocol is adapted from methods for general sterol analysis and incorporates measures to minimize oxidation.
Materials:
-
Plasma sample
-
Internal Standard (e.g., d7-lathosterol)
-
Butylated Hydroxytoluene (BHT)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas supply
-
Centrifuge
Procedure:
-
To 100 µL of plasma, add 20 µL of internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution containing 0.005% BHT.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Add 500 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase into a clean tube.
-
Dry the organic phase under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in an appropriate solvent (e.g., mobile phase for LC-MS) for analysis.
Protocol 2: Saponification for the Release of Esterified 7-DHD
Caution: Saponification can lead to the degradation of some sterols if not performed under controlled conditions.
Materials:
-
Lipid extract
-
1 M Methanolic KOH
-
Hexane
-
Deionized water
Procedure:
-
To the dried lipid extract, add 1 mL of 1 M methanolic KOH.
-
Incubate at room temperature (around 22-24°C) in the dark for 18 hours. Higher temperatures can increase the degradation of related sterols.
-
After incubation, add 1 mL of deionized water and 2 mL of hexane.
-
Vortex vigorously for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Collect the upper hexane layer containing the non-saponifiable lipids (including 7-DHD).
-
Repeat the hexane extraction on the aqueous layer and combine the hexane fractions.
-
Wash the combined hexane fractions with deionized water.
-
Dry the hexane extract under a stream of nitrogen and reconstitute for analysis.
Quantitative Data
Direct quantitative data on the stability of this compound is limited in the literature. However, data from closely related compounds, such as 7-ketocholesterol, can provide an indication of its potential instability.
Table 1: Stability of 7-Ketocholesterol Under Different Saponification Conditions
| Saponification Condition | % Recovery of 7-Ketocholesterol (relative to control) |
| 1 M Methanolic KOH, 18h at 24°C | Control |
| 1 M Methanolic KOH, 18h at 37°C | ~53% |
| 1 M Methanolic KOH, 3h at 45°C | ~49% |
| 3.6 M Methanolic KOH, 3h at 24°C | ~71% |
Data adapted from studies on 7-ketocholesterol and may be indicative of the lability of 7-DHD under similar conditions.
Table 2: General Recommendations for Sample Storage to Minimize Oxidation
| Storage Duration | Temperature | Atmosphere | Light Condition |
| Short-term (< 24 hours) | 4°C | Inert gas (e.g., Argon) | Dark |
| Medium-term (1-4 weeks) | -20°C | Inert gas (e.g., Argon) | Dark |
| Long-term (> 4 weeks) | -80°C | Inert gas (e.g., Argon) | Dark |
Visualizations
Caption: Simplified Bloch pathway of cholesterol biosynthesis highlighting this compound.
Caption: Recommended workflow for 7-DHD analysis with integrated oxidation prevention steps.
References
- 1. Reactome | Cholesterol biosynthesis via desmosterol (Bloch pathway) [reactome.org]
- 2. Item - Simplified schematic diagram of cholesterol synthesis, cholesterol metabolites and selected relevant genes analysed in this study. - Public Library of Science - Figshare [plos.figshare.com]
- 3. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
selecting an appropriate internal standard for 7-Dehydrodesmosterol quantification
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting an appropriate internal standard for the accurate quantification of 7-Dehydrodesmosterol.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification?
The ideal internal standard is an isotopically labeled version of the analyte, such as this compound-d7.[1][2] Stable isotope-labeled internal standards exhibit nearly identical chemical and physical properties to the target analyte, including extraction efficiency, derivatization yield, and chromatographic retention time.[1][2] This similarity minimizes variations introduced during sample preparation and analysis, leading to the most accurate and precise quantification. However, the availability and cost of such a specific standard may be limiting factors.
Q2: If an isotopically labeled this compound is unavailable, what are the best alternatives?
When a specific isotopically labeled standard is not feasible, the next best option is a structurally similar compound that is not naturally present in the sample.[2][3][4] For sterol analysis, several compounds are commonly used as internal standards.
Key characteristics to consider when selecting an alternative internal standard include:
-
Structural Similarity: The internal standard should share a similar core structure with this compound to ensure comparable behavior during extraction and chromatography.
-
Similar Ionization Efficiency: In mass spectrometry-based methods (e.g., GC-MS, LC-MS), the internal standard should ionize similarly to the analyte to provide a consistent response ratio.[1]
-
Distinct Mass or Retention Time: The internal standard must be clearly distinguishable from this compound and other sample components, either by having a different mass-to-charge ratio (m/z) in MS or a different retention time in chromatography.[3]
-
Commercial Availability and Purity: The standard should be readily available in high purity to ensure accurate preparation of standard solutions.
Q3: Can I use Epicoprostanol or 5α-Cholestane as an internal standard for this compound?
Epicoprostanol and 5α-cholestane are common internal standards used in the analysis of sterols.[5][6][7] They are structurally related to sterols and can be suitable for quantification. However, their suitability for this compound analysis should be validated for your specific analytical method and sample matrix.
Q4: When should the internal standard be added to the sample?
The internal standard should be added as early as possible in the sample preparation workflow.[4] For accurate quantification, it is crucial to add a known amount of the internal standard to every sample, calibrator, and quality control sample before any extraction, derivatization, or cleanup steps. This practice ensures that the internal standard experiences the same potential losses as the analyte throughout the entire procedure, thus providing reliable correction for experimental variations.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Quantitative Results | Inconsistent addition of the internal standard. | Ensure the internal standard is added at a consistent concentration to all samples at the beginning of the sample preparation process.[4] Use a calibrated pipette and verify the concentration of your stock solution. |
| The chosen internal standard has poor recovery during sample extraction. | Select an internal standard with chemical properties more similar to this compound to ensure comparable extraction efficiency. Validate the extraction recovery of both the analyte and the internal standard. | |
| The internal standard co-elutes with an interfering compound from the sample matrix. | Optimize the chromatographic method (e.g., change the gradient, temperature, or column) to achieve better separation. If using mass spectrometry, ensure the selected mass transitions are specific to the internal standard. | |
| Poor Linearity of the Calibration Curve | The concentration of the internal standard is too high or too low relative to the analyte. | The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples.[4] Prepare a calibration curve with a range of analyte concentrations and a fixed internal standard concentration to determine the optimal ratio. |
| The internal standard is not stable under the analytical conditions. | Verify the stability of the internal standard in the sample matrix and under the storage and analytical conditions. Consider a more stable alternative if necessary. | |
| Internal Standard Peak is Not Detected or Has a Low Signal | The internal standard is not compatible with the ionization method. | Ensure the chosen internal standard ionizes efficiently under the selected mass spectrometry conditions (e.g., ESI, APCI). A structurally similar compound is more likely to have a similar ionization response.[1] |
| Incorrect mass transition is being monitored for the internal standard. | Double-check the precursor and product ion m/z values for the internal standard in your mass spectrometer method. |
Data Summary: Potential Internal Standards for this compound Quantification
| Internal Standard | Class | Pros | Cons | Analytical Technique |
| This compound-d7 | Isotopically Labeled Sterol | Ideal choice; corrects for all stages of sample preparation and analysis.[1][2] | May not be commercially available or could be expensive. | GC-MS, LC-MS |
| 7-Dehydrocholesterol-d7 (7-DHC-d7) | Isotopically Labeled Sterol | Structurally very similar to this compound.[8] | May have slightly different chromatographic behavior. | GC-MS, LC-MS |
| Lathosterol-d7 | Isotopically Labeled Sterol | Commercially available and used for other sterol intermediates. | Less structurally similar than 7-DHC-d7. | GC-MS, LC-MS |
| Cholesterol-d7 | Isotopically Labeled Sterol | Readily available and commonly used in sterol analysis.[9][10] | Structural differences may lead to variations in extraction and ionization. | GC-MS, LC-MS |
| Epicoprostanol | Sterol Analog | Commercially available and widely used in sterol analysis.[5][7] | Not isotopically labeled; may not perfectly mimic the analyte's behavior. | GC-MS, GC-FID |
| 5α-Cholestane | Sterane | Used in sterol analysis; chemically stable.[5][6][7] | Lacks the hydroxyl group, which can affect extraction and chromatographic behavior. | GC-MS, GC-FID |
Experimental Workflow
The following diagram outlines a general workflow for the quantification of this compound using an internal standard.
Caption: Workflow for this compound quantification.
Detailed Experimental Protocol: A General Approach
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and sample type.
-
Preparation of Standards:
-
Prepare a stock solution of this compound and the selected internal standard in a suitable solvent (e.g., ethanol, hexane).
-
Create a series of calibration standards by spiking a matrix similar to your sample with varying concentrations of this compound and a fixed concentration of the internal standard.
-
-
Sample Preparation:
-
To 100 µL of sample (e.g., plasma), add 10 µL of the internal standard solution at a known concentration.
-
Perform a lipid extraction, for example, using the Folch method (chloroform:methanol, 2:1 v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
-
Derivatization (for GC-MS):
-
If using GC-MS, derivatize the dried extract to improve volatility and thermal stability. A common method is silylation using reagents like BSTFA with 1% TMCS.
-
Incubate the sample with the derivatization reagent at an elevated temperature (e.g., 60°C) for a specified time.
-
Evaporate the derivatization reagent and reconstitute the sample in a suitable solvent for injection (e.g., hexane).
-
-
LC-MS or GC-MS Analysis:
-
Inject the prepared sample into the LC-MS or GC-MS system.
-
Develop a chromatographic method that provides good separation of this compound from other sterols and matrix components.
-
For MS detection, operate the instrument in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity. Monitor specific precursor and product ions for both this compound and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Logical Relationship Diagram
This diagram illustrates the key considerations for selecting an appropriate internal standard.
Caption: Decision-making for internal standard selection.
References
- 1. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choosing an Internal Standard [restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. aocs.org [aocs.org]
- 6. scribd.com [scribd.com]
- 7. First international descriptive and interventional survey for cholesterol and non-cholesterol sterol determination by gas- and liquid-chromatography–Urgent need for harmonisation of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
addressing the chemical instability of 7-Dehydrodesmosterol derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the chemical instability of 7-dehydrodesmosterol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound derivative instability?
A1: The primary cause of instability for this compound and related compounds, such as 7-dehydrocholesterol (7-DHC), is their high susceptibility to oxidation.[1] The conjugated diene system in the B-ring of these molecules makes them particularly vulnerable to auto-oxidation and free radical-mediated oxidation when exposed to air.[1] This can lead to the formation of a variety of oxysterols, which may have biological activity and interfere with experimental results.[2]
Q2: How should I properly store my this compound derivatives to minimize degradation?
A2: Proper storage is critical to maintaining the integrity of this compound derivatives. For long-term storage, it is recommended to store the compound at -80°C.[3] As a powder, unsaturated lipids like this compound can be hygroscopic and unstable.[4] Therefore, it is best to dissolve the compound in a suitable organic solvent, such as ethanol, and store it in a glass container with a Teflon-lined cap under an inert atmosphere (e.g., argon or nitrogen).[4] Avoid using plastic containers for storage of organic solutions, as plasticizers may leach into the solution.[4]
Q3: What are the common degradation products of this compound, and are they a concern?
A3: Oxidation of this compound and its analogue 7-DHC leads to a variety of oxysterols.[2] For 7-DHC, identified oxidation products include 7-ketocholesterol and various hydroxylated derivatives.[5][6] These degradation products are a significant concern as they are not inert and can exhibit biological activities, such as modulating the activity of Liver X receptor (LXR).[6] In the context of diseases like Smith-Lemli-Opitz Syndrome (SLOS), these oxysterols are thought to play a role in the pathophysiology of the disorder.[2]
Q4: Can I use antioxidants to prevent the degradation of my this compound derivatives?
A4: Yes, using antioxidants is a recommended practice to prevent oxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose.[1] It can be added to solutions of this compound derivatives to inhibit free radical chain reactions.
Q5: How does the instability of this compound affect its role in cholesterol biosynthesis?
A5: this compound is an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, where it is converted to cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7).[7] The instability of this compound and the subsequent accumulation of its oxidized products can have downstream effects. Furthermore, the enzyme DHCR7 itself is labile and its degradation can be accelerated by cholesterol, creating a feedback loop that can influence the balance between cholesterol and vitamin D synthesis.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the this compound derivative during the experiment. | Prepare fresh solutions for each experiment from a properly stored stock. Incorporate an antioxidant like BHT into your experimental buffers where appropriate. Minimize exposure of the compound to light and air. |
| Appearance of unexpected peaks in HPLC or GC-MS analysis | Formation of oxidation products (oxysterols). | Confirm the identity of the unexpected peaks using mass spectrometry and by running a degraded sample as a reference. Review handling procedures to identify potential sources of oxidation. |
| Low recovery of the compound after extraction | Adsorption to plasticware or degradation during sample processing. | Use glass or Teflon-coated labware for all steps involving organic solvents.[4] If saponification is used, be aware that some oxidation products like 7-ketocholesterol are unstable at high temperatures and alkaline conditions.[9] |
| Loss of biological activity of the compound | Degradation of the parent compound to inactive or less active forms. | Perform a stability-indicating assay (e.g., HPLC) to determine the purity of the compound before use. If degradation is confirmed, resynthesize or purify the compound. |
Quantitative Data Summary
Table 1: Storage Recommendations and Stability of this compound Derivatives
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C (long-term)[3] | Minimizes auto-oxidation and enzymatic degradation. |
| Form | Dissolved in a suitable organic solvent (e.g., ethanol) | Powders of unsaturated lipids can be hygroscopic and unstable.[4] |
| Container | Glass vial with Teflon-lined cap[4] | Prevents leaching of impurities from plastic.[4] |
| Atmosphere | Inert gas (e.g., argon or nitrogen)[4] | Reduces exposure to oxygen, a key driver of degradation. |
| Antioxidant | Addition of BHT is recommended[1] | Inhibits free radical-mediated oxidation. |
| Stability | 1 Year at -80°C in a suitable solvent[3] | Based on supplier data for a similar compound. Stability should be periodically verified. |
Experimental Protocols
Protocol 1: Stability Testing of this compound Derivatives using HPLC-UV
Objective: To assess the stability of a this compound derivative under specific conditions (e.g., temperature, pH, light).
Materials:
-
This compound derivative
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of desired pH
-
Calibrated HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the this compound derivative in a suitable organic solvent (e.g., ethanol).
-
Forced Degradation:
-
Acid/Base Hydrolysis: Dilute the stock solution in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the stock solution to UV light in a photostability chamber.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Sample Preparation: Neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Inject the samples onto the C18 column.
-
Use an appropriate mobile phase gradient (e.g., acetonitrile:water) to separate the parent compound from its degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where the this compound derivative has maximum absorbance.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point. Identify and quantify the major degradation products.
Protocol 2: Analysis of this compound and its Metabolites by GC-MS
Objective: To quantify this compound and its metabolites in a biological matrix.
Materials:
-
Biological sample (e.g., cell lysate, plasma)
-
Internal standards (e.g., deuterated 7-dehydrocholesterol)
-
Solvents for extraction (e.g., methanol, hexane)
-
Derivatizing agent (e.g., Sylon BTZ)
-
GC-MS system
Methodology:
-
Sample Preparation:
-
Homogenize the biological sample.
-
Add internal standards.
-
Perform a lipid extraction using a suitable solvent system (e.g., Folch extraction).
-
-
Saponification (Optional): To analyze total sterol content (free and esterified), perform a mild saponification to hydrolyze sterol esters. Note that some oxysterols may be unstable under these conditions.[9]
-
Derivatization: Evaporate the extracted lipids to dryness under a stream of nitrogen. Reconstitute in an anhydrous solvent and add a derivatizing agent to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable temperature program to separate the different sterol-TMS ethers.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis: Identify the peaks corresponding to this compound and its metabolites based on their retention times and mass spectra. Quantify the compounds by comparing their peak areas to those of the internal standards.
Visualizations
Caption: Simplified Cholesterol Biosynthesis Pathways.
Caption: Experimental Workflow for Stability Testing.
Caption: Troubleshooting Logic for Experimental Issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolism of oxysterols derived from nonenzymatic oxidation of 7-dehydrocholesterol in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-Dehydrocholesterol metabolites produced by sterol 27-hydroxylase (CYP27A1) modulate liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Dehydrodesmosterol Resolution in Chromatography
Welcome to the technical support center for the chromatographic analysis of 7-Dehydrodesmosterol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving good resolution for this compound?
A1: Due to the structural similarity of sterols, the most frequent issue is the co-elution of this compound with other sterol isomers, such as desmosterol and 7-dehydrocholesterol.[1] This often necessitates careful method optimization to achieve baseline separation.
Q2: Is derivatization necessary for the analysis of this compound?
A2: For Gas Chromatography (GC) analysis, derivatization is essential to improve the volatility and thermal stability of sterols.[2][3] Silylation is a common technique used for this purpose.[1][3] For High-Performance Liquid Chromatography (HPLC), derivatization is not always mandatory but can be employed to enhance sensitivity and selectivity, especially when using mass spectrometry detection.[4][5]
Q3: What are the advantages of using a gradient elution in HPLC for sterol analysis?
A3: A gradient elution, where the mobile phase composition is changed during the run, is highly advantageous for separating complex mixtures of sterols.[1][6][7] A shallow and gradual gradient can significantly improve the resolution of closely related compounds like this compound and its isomers.[1]
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: The most reliable method for peak identification is to use a mass spectrometry (MS) detector. By comparing the mass spectrum of your peak with that of a certified this compound reference standard, you can confirm its identity.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the chromatographic analysis of this compound.
Issue 1: Poor Chromatographic Resolution and Co-eluting Peaks in HPLC
Q: My HPLC chromatogram shows poor separation between this compound and other sterols. How can I improve the resolution?
A: Co-elution is a common problem that can be addressed by systematically optimizing your chromatographic method. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Gradient Elution: Implement or adjust the solvent gradient. A shallower gradient often enhances the separation of structurally similar compounds.[1][7]
-
Solvent Composition: Modify the ratio of organic solvents (e.g., methanol, acetonitrile) in your mobile phase.[8][9] Different solvent compositions can alter the selectivity of the separation.[7]
-
-
Change the Stationary Phase:
-
Adjust the Column Temperature:
-
Consider Sample Derivatization:
Logical Workflow: Troubleshooting Poor HPLC Resolution
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. HPLC analysis of desmosterol, 7-dehydrocholesterol, and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Sterols: 7-Dehydrodesmosterol and Desmosterol in the Developing Brain
A Comparative Guide for Researchers
In the intricate symphony of neurodevelopment, the precise composition of the lipid landscape plays a pivotal role. Among the vast array of lipids, sterols, and particularly cholesterol, are fundamental for membrane structure, signaling, and myelination. However, the roles of cholesterol's immediate precursors are often overlooked. This guide provides a detailed, evidence-based comparison of two such precursors: 7-Dehydrodesmosterol (7-DHD) and desmosterol. Their accumulation, due to genetic defects in the cholesterol biosynthesis pathway, leads to the severe neurodevelopmental disorders Smith-Lemli-Opitz Syndrome (SLOS) and Desmosterolosis, respectively. Understanding the distinct and overlapping consequences of these two sterols is crucial for elucidating their specific roles in brain development and for the development of targeted therapeutic strategies.
At a Glance: Key Differences and Similarities
| Feature | This compound (inferred from 7-DHC in SLOS) | Desmosterol (in Desmosterolosis) |
| Metabolic Pathway | Kandutsch-Russell Pathway | Bloch Pathway |
| Accumulates in | Smith-Lemli-Opitz Syndrome (SLOS) due to DHCR7 deficiency | Desmosterolosis due to DHCR24 deficiency |
| Effect on Neuronal Arborization | Increased, largely attributed to 7-DHC-derived oxysterols | Increased |
| Impact on Myelination | Hypomyelination and myelination defects reported in SLOS models.[1] | Role in remyelination suggested via LXR activation; however, congenital deficiency is associated with white matter atrophy. |
| Primary Signaling Mediator | 7-DHC-derived oxysterols | Desmosterol itself |
| Key Signaling Pathways | Glucocorticoid Receptor (GR) and Tropomyosin receptor kinase B (TrkB) signaling | Liver X Receptor (LXR) signaling |
Quantitative Comparison of Neurodevelopmental Impacts
The following tables summarize quantitative data from mouse models of SLOS (Dhcr7 knockout) and Desmosterolosis (Dhcr24 knockout), providing a side-by-side comparison of the biochemical and cellular consequences of 7-DHD (as inferred from 7-DHC) and desmosterol accumulation.
Table 1: Brain Sterol Levels in Neonatal Knockout Mouse Models
| Sterol | Wild-Type (ng/mg) | Dhcr7Δ3-5/T93M (SLOS model) (ng/mg)[2] | Dhcr24-KO (Desmosterolosis model) (µg/mg protein)[3] |
| Cholesterol | ~15-20 (inferred) | Reduced | Greatly decreased |
| 7-Dehydrocholesterol (7-DHC) | Undetectable | 316 ± 75 | Significantly elevated |
| This compound (7-DHD) | Low levels | Increased | Not reported, but expected to be upstream of the block |
| Desmosterol | ~1-2 (inferred) | Reduced | Almost entirely replaced cholesterol by P0 |
Note: Direct quantification of 7-DHD is less common than 7-DHC. In SLOS models, both are elevated. In Desmosterolosis models, the primary accumulating sterol is desmosterol.
Table 2: Effects on Neuronal Morphology
| Parameter | Wild-Type | Dhcr7-KO (SLOS model) | Dhcr24-KO (Desmosterolosis model)[3] |
| Neuronal Arborization | Normal | Increased dendritic and axonal length.[3] | Significantly increased total neuronal outgrowth (p < 0.0001) |
Signaling Pathways in Neurodevelopment
The distinct molecular structures of 7-DHD (via its downstream metabolites) and desmosterol lead to the activation of different signaling cascades, profoundly impacting neurodevelopment.
7-Dehydrocholesterol-Derived Oxysterol Signaling in SLOS
In Smith-Lemli-Opitz Syndrome, the accumulation of 7-dehydrocholesterol (7-DHC), a close relative of 7-DHD, leads to the formation of bioactive oxysterols. These oxysterols, particularly 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), are key drivers of the neurodevelopmental pathology.[4][5] DHCEO initiates a signaling cascade by binding to the Glucocorticoid Receptor (GR), which then leads to the hyperactivation of Tropomyosin receptor kinase B (TrkB).[4][6] This aberrant signaling promotes premature neurogenesis and depletion of the neural precursor pool.[4]
Desmosterol and Liver X Receptor (LXR) Signaling
Desmosterol has been identified as a potent endogenous agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a critical role in lipid homeostasis and inflammation.[7] In the context of the nervous system, LXR activation is involved in cholesterol efflux, myelination, and remyelination.[8] The accumulation of desmosterol in Desmosterolosis leads to the constitutive activation of LXR and its target genes, which can have complex and context-dependent effects on neurodevelopment.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the neurodevelopmental effects of this compound and desmosterol.
Quantification of Brain Sterols by HPLC-MS/MS
Objective: To accurately measure the levels of 7-DHD, desmosterol, and other sterols in brain tissue.
Methodology:
-
Tissue Homogenization: Brain tissue is homogenized in a methanol:chloroform solution.
-
Lipid Extraction: A modified Bligh-Dyer extraction is performed to isolate the lipid fraction containing sterols.[9]
-
Saponification (Optional): To measure total sterols (both free and esterified), the lipid extract is saponified using potassium hydroxide.
-
Derivatization (Optional but common for improved sensitivity): Sterols can be derivatized to enhance ionization efficiency for mass spectrometry.
-
Chromatographic Separation: The extracted sterols are separated using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column.[2] A gradient elution with solvents like methanol and ammonium acetate is typically used.[9]
-
Mass Spectrometry Detection: The separated sterols are detected by a mass spectrometer, often a triple quadrupole or Orbitrap, using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[10]
-
Quantification: Sterol concentrations are determined by comparing the peak areas of the endogenous sterols to those of known amounts of deuterated internal standards.[2]
Analysis of Neuronal Arborization in Primary Neuronal Cultures
Objective: To quantify the complexity of neuronal dendritic and axonal branching.
Methodology:
-
Primary Neuron Culture: Cortical or hippocampal neurons are isolated from embryonic day 15 (E15) mouse pups (from wild-type, Dhcr7-KO, or Dhcr24-KO litters) and cultured on poly-D-lysine/laminin coated plates.[3]
-
Immunocytochemistry: After a set number of days in vitro (e.g., 6 days), neurons are fixed and stained with an antibody against a neuron-specific marker, such as Microtubule-Associated Protein 2 (MAP2), which primarily labels dendrites.[3][11] A fluorescently labeled secondary antibody is used for visualization.
-
Image Acquisition: Images of stained neurons are captured using a fluorescence or confocal microscope.
-
Morphometric Analysis: The acquired images are analyzed using software like ImageJ with plugins such as NeuronJ or Sholl analysis.[12]
-
Total Neuronal Outgrowth: The total length of all neurites is measured.
-
Sholl Analysis: A series of concentric circles are drawn around the neuron's soma, and the number of intersections between the neurites and the circles is counted to assess branching complexity.
-
Assessment of Myelination via Electron Microscopy and G-ratio Analysis
Objective: To evaluate the ultrastructure of myelin sheaths and quantify myelination.
Methodology:
-
Tissue Preparation: Mice are perfused, and brain or spinal cord tissue is dissected and fixed in a solution containing glutaraldehyde and paraformaldehyde. The tissue is then post-fixed with osmium tetroxide, dehydrated, and embedded in resin.
-
Ultrathin Sectioning: The embedded tissue is cut into ultrathin sections (around 70-90 nm) using an ultramicrotome.
-
Electron Microscopy: The sections are placed on a grid and imaged using a transmission electron microscope (TEM).
-
G-ratio Calculation: The g-ratio, a measure of myelin thickness, is calculated from the TEM images. It is the ratio of the inner axonal diameter to the outer diameter of the myelinated fiber.[13]
-
g-ratio = Axon Diameter / (Axon Diameter + 2 x Myelin Thickness)
-
A lower g-ratio indicates a thicker myelin sheath for a given axon diameter. This analysis is typically performed on a large number of myelinated axons to obtain a representative average.[14]
-
Conclusion
The accumulation of this compound and desmosterol, though both are cholesterol precursors, instigates distinct pathological cascades in the developing brain. While both lead to increased neuronal arborization, the underlying signaling mechanisms are different. The neurotoxicity in SLOS appears to be driven by 7-DHC-derived oxysterols that hijack the GR-TrkB signaling pathway, leading to premature neuronal differentiation. In contrast, desmosterol acts as a potent LXR agonist, altering lipid homeostasis and potentially impacting myelination through this pathway.
This comparative guide highlights the importance of dissecting the specific roles of individual sterol molecules in neurodevelopment. The provided data and protocols offer a framework for researchers to further investigate these pathways, with the ultimate goal of developing targeted therapies for devastating disorders like Smith-Lemli-Opitz Syndrome and Desmosterolosis. Future research should aim for more direct comparative studies to fully elucidate the nuanced roles of these critical lipid molecules.
References
- 1. DHCR7 links cholesterol synthesis with neuronal development and axonal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis by liquid chromatography–mass spectrometry of sterols and oxysterols in brain of the newborn Dhcr7Δ3-5/T93M mouse: A model of Smith–Lemli–Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desmosterolosis and desmosterol homeostasis in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]
- 12. Automated high content image analysis of dendritic arborization in primary mouse hippocampal and rat cortical neurons in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Demystifying The Myelin g Ratio: Its Origin, Derivation and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
differential roles of 7-Dehydrodesmosterol and 7-dehydrocholesterol
A Comprehensive Comparison of 7-Dehydrodesmosterol and 7-Dehydrocholesterol for Researchers and Drug Development Professionals
Introduction
This compound (7-DHD) and 7-dehydrocholesterol (7-DHC) are both crucial precursors in the biosynthesis of cholesterol and other essential molecules. While structurally similar, they exhibit distinct roles in various physiological and pathological processes. This guide provides an in-depth comparison of 7-DHD and 7-DHC, highlighting their differential functions, involvement in signaling pathways, and implications in disease. The information is supported by experimental data, detailed methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Biochemical Differences
7-DHD and 7-DHC are both intermediates in the Kandutsch-Russell pathway of cholesterol biosynthesis. The key structural difference lies in the side chain: 7-DHD possesses a double bond at position C24, which is absent in 7-DHC. This seemingly minor variation leads to significant differences in their downstream metabolic fates and biological activities. 7-DHC is the immediate precursor to cholesterol via the action of 7-dehydrocholesterol reductase (DHCR7) and also serves as the pro-vitamin D3, converting to vitamin D3 upon exposure to UVB radiation.[1][2][3] 7-DHD is also a precursor in a branch of the cholesterol synthesis pathway.
dot
Caption: Simplified overview of the late stages of cholesterol biosynthesis highlighting the positions of 7-DHD and 7-DHC.
Differential Roles in Cellular Signaling and Physiology
Transforming Growth Factor-β (TGF-β) Signaling
Emerging evidence indicates a significant difference in how 7-DHC and cholesterol affect TGF-β signaling. Studies have shown that 7-DHC, but not cholesterol, can suppress canonical TGF-β signaling.[4] This suppression is achieved by promoting the formation of lipid rafts and caveolae, leading to the recruitment of TGF-β receptors into these membrane microdomains where they become inactive.[4] This finding has implications for conditions like atherosclerosis, where impaired TGF-β signaling is a contributing factor.
dot
Caption: 7-DHC mediated suppression of canonical TGF-β signaling through lipid raft formation.
Neurological Development and Function
The concentrations of 7-DHD and 7-DHC vary significantly between the central nervous system (CNS) and the peripheral nervous system (PNS) during development and aging. In the rat sciatic nerve (PNS), the 7-DHC content decreases dramatically after birth, while the 7-DHD content peaks at 14 days and is nearly undetectable after 60 days.[5][6][7] In contrast, in the brain (CNS), both 7-DHD and desmosterol levels decrease significantly during development, while 7-DHC peaks at 21 days and remains constant during aging.[5][7] These distinct temporal and spatial expression patterns suggest differential roles for these sterols in the development and maintenance of the CNS and PNS. Furthermore, accumulation of 7-DHC and its derivatives due to mutations in the DHCR7 gene leads to Smith-Lemli-Opitz syndrome (SLOS), a severe developmental disorder characterized by neurological defects.[1][8]
Role in Disease
Smith-Lemli-Opitz Syndrome (SLOS)
SLOS is an autosomal recessive disorder caused by mutations in the DHCR7 gene, leading to a deficiency in the enzyme 7-dehydrocholesterol reductase. This results in elevated levels of 7-DHC and, to a lesser extent, 7-DHD, and reduced levels of cholesterol.[9][10] The accumulation of 7-DHC and its oxidized metabolites is highly toxic and is believed to be a major contributor to the severe neurodevelopmental phenotypes observed in SLOS patients.[8][11]
Viral Infections
Recent studies suggest a link between cholesterol metabolism and innate immunity, with inhibitors of DHCR7 showing potential as antiviral therapeutics.[12][13][14] Inhibition of DHCR7 leads to increased cellular levels of both 7-DHD and 7-DHC.[12][13][14] These sterols are significantly more susceptible to free radical oxidation than cholesterol.[12][13][14] This increased oxidative vulnerability may play a role in the cellular response to viral infections. For instance, some FDA-approved drugs that incidentally inhibit DHCR7 have been shown to inhibit the replication of vesicular stomatitis virus (VSV).[12][13]
Comparative Data
| Feature | This compound (7-DHD) | 7-Dehydrocholesterol (7-DHC) | References |
| Primary Metabolic Role | Precursor to desmosterol in the Kandutsch-Russell pathway of cholesterol synthesis. | Immediate precursor to cholesterol in the Kandutsch-Russell pathway and provitamin D3. | [3][10] |
| Key Enzyme in Conversion | DHCR7 (for conversion to desmosterol). | DHCR7 (for conversion to cholesterol). | [10] |
| Effect on TGF-β Signaling | Not well characterized. | Suppresses canonical signaling by promoting lipid raft formation. | [4] |
| Accumulation in SLOS | Accumulates, but to a lesser extent than 7-DHC. | Significantly accumulates, leading to toxic effects. | [8][9] |
| Role in Viral Infections | Increased levels upon DHCR7 inhibition may contribute to antiviral responses. | Increased levels upon DHCR7 inhibition may contribute to antiviral responses; highly susceptible to oxidation. | [12][13][14] |
| Developmental Expression in PNS | Peaks at 14 days and then rapidly declines. | High in the early postnatal period and then decreases. | [5][6][7] |
| Developmental Expression in CNS | Decreases dramatically during development. | Peaks at 21 days and remains relatively constant. | [5][7] |
Experimental Protocols
Quantification of 7-DHD and 7-DHC by HPLC-MS/MS
This method allows for the sensitive and specific quantification of sterols in biological samples.
1. Sample Preparation:
-
Biological tissues or cells are homogenized in a suitable buffer.
-
An internal standard (e.g., deuterium-labeled 7-DHC) is added.
-
Lipids are extracted using a solvent system such as chloroform:methanol.
-
The lipid extract is dried and reconstituted in the mobile phase.
2. Derivatization (Optional but enhances sensitivity for 7-DHC):
-
7-DHC can be derivatized with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to form a stable adduct.[15][16]
3. HPLC Separation:
-
A C18 reverse-phase column is typically used.[17]
-
A gradient of solvents such as methanol, acetonitrile, and water is employed to separate the different sterol species.[17]
4. MS/MS Detection:
-
The eluent from the HPLC is introduced into a mass spectrometer.
-
Specific precursor-to-product ion transitions are monitored for 7-DHD, 7-DHC, and the internal standard for accurate quantification.
dot
Caption: Experimental workflow for the quantification of 7-DHD and 7-DHC using HPLC-MS/MS.
Western Blot Analysis for TGF-β Receptor Expression
This protocol is used to assess the impact of 7-DHC on the protein levels of TGF-β receptors.
1. Cell Culture and Treatment:
-
Cells (e.g., Mv1Lu) are cultured to a desired confluency.
-
Cells are treated with varying concentrations of 7-DHC or a vehicle control for a specified time.[4]
2. Protein Extraction:
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
3. SDS-PAGE and Electrotransfer:
-
Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for TGF-β receptor I (TβR-I) and TGF-β receptor II (TβR-II).
-
A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software.
Conclusion
This compound and 7-dehydrocholesterol, while closely related biochemically, exhibit distinct and significant differential roles in cellular signaling, development, and disease. 7-DHC's unique function as the provitamin D3 and its ability to modulate TGF-β signaling set it apart from 7-DHD. The differential accumulation of these sterols in neurological tissues and in genetic disorders like SLOS underscores their specific importance in maintaining cellular and organismal homeostasis. A thorough understanding of their individual contributions is critical for developing targeted therapeutic strategies for a range of conditions, from developmental disorders to viral infections and atherosclerosis.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 4. 7-Dehydrocholesterol (7-DHC), But Not Cholesterol, Causes Suppression of Canonical TGF-β Signaling and Is Likely Involved in the Development of Atherosclerotic Cardiovascular Disease (ASCVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precursors for cholesterol synthesis (7-dehydrocholesterol, this compound, and desmosterol): cholesterol/7-dehydrocholesterol ratio as an index of development and aging in PNS but not in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bourre.fr [bourre.fr]
- 7. researchgate.net [researchgate.net]
- 8. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]
- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0003896) [hmdb.ca]
- 10. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Small Molecules on Sterol Homeostasis: Measuring 7-Dehydrocholesterol in Dhcr7-Deficient Neuro2a Cells and Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome[S] | Semantic Scholar [semanticscholar.org]
- 16. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC analysis of desmosterol, 7-dehydrocholesterol, and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for DHCR24 Deficiency: Validating Desmosterol as the Definitive Marker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers for the diagnosis of 24-dehydrocholesterol reductase (DHCR24) deficiency, a rare autosomal recessive disorder of cholesterol biosynthesis also known as Desmosterolosis. While the topic mentions 7-Dehydrodesmosterol, this document will clarify that desmosterol is the primary and specific biomarker for DHCR24 deficiency.[1][2][3][4][5][6][7][8] The guide will compare the diagnostic utility of desmosterol against other sterols in the context of differential diagnosis of related cholesterol biosynthesis disorders, supported by experimental data and detailed protocols.
Biochemical Context: The Role of DHCR24
The enzyme DHCR24, or 24-dehydrocholesterol reductase, catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis: the reduction of the C24 double bond of desmosterol to form cholesterol.[1][9][10] A deficiency in this enzyme, caused by mutations in the DHCR24 gene, leads to a specific metabolic block.[1][6][8] This blockage results in the pathognomonic accumulation of the substrate, desmosterol, in plasma, tissues, and cultured cells.[1][3]
It is crucial to distinguish this from other related disorders. A deficiency in 7-dehydrocholesterol reductase (DHCR7) causes Smith-Lemli-Opitz Syndrome (SLOS), characterized by the accumulation of 7-dehydrocholesterol (7-DHC).[1][11] The sterol this compound would only accumulate in a theoretical scenario involving a combined deficiency of both DHCR24 and DHCR7.[1]
Comparative Analysis of Sterol Biomarkers
The diagnosis of DHCR24 deficiency relies on sterol analysis in plasma or cultured cells. The key is to demonstrate a significant and specific elevation of desmosterol relative to cholesterol and other sterol precursors. The table below compares typical sterol levels in healthy individuals versus patients with Desmosterolosis.
Table 1: Plasma Sterol Concentrations in DHCR24 Deficiency vs. Controls
| Biomarker | Patient with DHCR24 Deficiency | Normal Control Range | Significance |
| Desmosterol | 738 µmol/L [5] | 2.1 ± 1.2 µmol/L[5] | Markedly Elevated (>350-fold increase) |
| Cholesterol | 2.41 mmol/L[5] | 1.68 ± 0.31 mmol/L (infant)[5] | Often within or slightly above normal range |
| 7-Dehydrocholesterol | 0.10 µmol/L[5] | 0.42 ± 0.23 µmol/L[5] | Normal or decreased |
| Lathosterol | 0.88 µmol/L[5] | 2.51 ± 1.24 µmol/L[5] | Normal or decreased |
Data derived from a case report of a patient on day five of life. Normal ranges represent mean ± SD.
As the data clearly indicates, the defining biochemical feature of DHCR24 deficiency is a massive, specific increase in plasma desmosterol. Other cholesterol precursors, such as 7-dehydrocholesterol (the marker for SLOS) and lathosterol (the marker for lathosterolosis), are typically in the normal or low-normal range, making desmosterol a highly specific and sensitive biomarker for the differential diagnosis of these conditions.[5][12]
Experimental Protocol: Sterol Quantification by GC-MS
The gold-standard method for quantifying plasma sterols is gas chromatography-mass spectrometry (GC-MS). This technique offers high sensitivity and specificity, allowing for the separation and precise measurement of different sterol isomers.
Detailed Methodology:
-
Sample Preparation:
-
Hydrolysis: Sterol esters in the plasma sample are hydrolyzed to their free form using an ethanolic potassium hydroxide (KOH) solution.[13]
-
Extraction: The non-saponifiable lipids, including free sterols, are extracted from the aqueous matrix using a non-polar solvent like n-hexane.[13]
-
Derivatization: To increase their volatility for gas chromatography, the hydroxyl group on the sterols is derivatized. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a pyridine solvent.[8][14] The mixture is typically heated (e.g., at 100°C for 1 hour) to ensure complete reaction.[14]
-
-
GC-MS Analysis:
-
Gas Chromatography: The derivatized sample is injected into a GC system equipped with a capillary column (e.g., Agilent HP-5MS). A temperature program is used to separate the different sterols based on their boiling points and interaction with the column's stationary phase. A typical program might start at 100°C, ramp to 250°C, and then ramp at a slower rate to 320°C to elute all compounds.[14]
-
Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI). The instrument then separates and detects the resulting ions based on their mass-to-charge ratio. For quantitative analysis, selected ion monitoring (SIM) mode is often used to increase sensitivity by only monitoring specific, characteristic ions for each target sterol.[15][16]
-
-
Data Quantification:
-
The area under the chromatographic peak for each sterol is integrated.
-
Concentrations are calculated by comparing the peak area of the target analyte to the peak area of a known amount of an internal standard (e.g., 5α-cholestane or isotopically labeled sterols) that was added at the beginning of the sample preparation.[8]
-
Conclusion
The validation of a specific biomarker is paramount for the accurate diagnosis of rare metabolic disorders. For DHCR24 deficiency, the biochemical evidence is unequivocal: desmosterol is the definitive and highly specific biomarker. Its concentration in affected individuals is dramatically elevated, while levels of other sterol precursors remain largely unchanged, allowing for clear differentiation from other disorders of cholesterol synthesis like Smith-Lemli-Opitz syndrome and lathosterolosis. The use of robust analytical methods like GC-MS provides the necessary precision for confident diagnosis, guiding clinical management and future therapeutic development.
References
- 1. Mutations in the 3β-Hydroxysterol Δ24-Reductase Gene Cause Desmosterolosis, an Autosomal Recessive Disorder of Cholesterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desmosterolosis and desmosterol homeostasis in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Desmosterolosis and desmosterol homeostasis in the developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desmosterolosis—Phenotypic and Molecular Characterization of a Third Case and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of DHCR24 in the pathogenesis of AD: re-cognition of the relationship between cholesterol and AD pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medlineplus.gov [medlineplus.gov]
- 8. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desmosterol and DHCR24: unexpected new directions for a terminal step in cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Pilot Study of the Association of Markers of Cholesterol Synthesis with Disturbed Sleep in Smith Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disorders of cholesterol biosynthesis: prototypic metabolic malformation syndromes. | Semantic Scholar [semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigma of 7-Dehydrodesmosterol: A Comparative Analysis in Health and Disease
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to 7-Dehydrodesmosterol Levels, Pathophysiological Significance, and Analytical Methodologies.
This guide provides a comprehensive comparative analysis of this compound (7-DHD), a critical intermediate in cholesterol biosynthesis. Altered levels of this sterol are implicated in various pathological conditions, most notably Smith-Lemli-Opitz Syndrome (SLOS). This document serves as a vital resource, offering quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to facilitate further research and therapeutic development.
Quantitative Landscape: this compound and 7-Dehydrocholesterol Levels in Health and Disease
Quantitative data for this compound (7-DHD) in human subjects is limited in published literature. The majority of studies focus on its more prominent precursor, 7-Dehydrocholesterol (7-DHC), which also accumulates in disorders of the cholesterol biosynthesis pathway. The following tables summarize available data for both sterols to provide a comprehensive overview.
Table 1: Comparative Levels of 7-Dehydrocholesterol (7-DHC) in Human Plasma
| Condition | Subject Population | 7-DHC Concentration (mg/L) | Fold Change vs. Healthy | Reference |
| Healthy | Adults & Children | ≤ 2.0 | - | [1] |
| Smith-Lemli-Opitz Syndrome (SLOS) | Patients | > 2.0 (often significantly higher) | > 100-fold | [2] |
| Drug-Induced Elevation | Patients on certain antipsychotics/antidepressants (e.g., haloperidol, aripiprazole, trazodone) | Mildly elevated | Not specified | [1] |
Table 2: Comparative Levels of this compound (7-DHD) and Related Sterols in Animal Models
| Condition | Animal Model | Tissue | Sterol | Concentration/Ratio | Key Finding | Reference |
| Healthy (Control) | Mouse (Dhcr7+/+) | Cortex | 7-DHD | Not specified (low) | Baseline levels | [3][4] |
| SLOS Model | Mouse (Dhcr7-/-) | Cortex | 7-DHD | Increased levels | Accumulation due to DHCR7 deficiency | [3][4] |
| Healthy (Control) | Mouse | Hair | 7-DHD/Desmosterol Ratio | Low | Baseline levels | [5] |
| SLOS Model | Mouse (DHCR7 deficient) | Hair | 7-DHD/Desmosterol Ratio | 100-fold higher than serum 7-DHC/Cholesterol ratio | Significant accumulation in hair | [5] |
| Dysmyelination | Shiverer and Quaking Mice | Brain | 7-DHD | Reduced | Altered cholesterol precursor levels in neurological mutants | [6] |
The Lynchpin of Disease: The Role of DHCR7 in 7-DHD Accumulation
This compound is a direct precursor to desmosterol in one of the final steps of the Bloch pathway of cholesterol biosynthesis. This conversion is catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7). The same enzyme is responsible for converting 7-dehydrocholesterol (7-DHC) to cholesterol in the Kandutsch-Russell pathway.
Mutations in the DHCR7 gene lead to the autosomal recessive disorder Smith-Lemli-Opitz syndrome (SLOS). The deficient activity of the DHCR7 enzyme results in a build-up of its substrates, primarily 7-DHC, but also 7-DHD, and a concurrent deficiency in cholesterol.[3][7] This accumulation of precursor sterols is believed to be a major contributor to the severe developmental and neurological abnormalities seen in SLOS patients.[3]
Signaling Pathways and Cellular Impact
The accumulation of 7-DHC, and by extension 7-DHD, has significant consequences for cellular signaling and function.
-
Neurodevelopment: In SLOS, the accumulation of 7-DHC and its oxidized derivatives (oxysterols) can lead to premature neurogenesis and depletion of the cortical precursor pool. This is thought to occur through crosstalk between the glucocorticoid receptor (GR) and neurotrophin receptor kinase TrkB, leading to hyperactivation of the downstream MEK-ERK-C/EBP signaling pathway.[4]
-
Cancer and Ferroptosis: Recent studies have uncovered a pro-survival role for 7-DHC in cancer cells.[8][9] Elevated levels of 7-DHC have been shown to protect cancer cells from a form of programmed cell death called ferroptosis.[8][9] 7-DHC's high reactivity against peroxyl radicals allows it to shield phospholipids from oxidation, a key event in ferroptosis. This can contribute to a more aggressive cancer phenotype in tumors such as neuroblastoma and Burkitt lymphoma.[8][9]
-
TGF-β Signaling: 7-DHC, but not cholesterol, has been shown to suppress canonical TGF-β signaling. This is hypothesized to occur through the incorporation of 7-DHC into the plasma membrane, promoting the formation of lipid rafts and caveolae.[10] This sequestration of TGF-β receptors can impact a wide range of cellular processes, including cell growth, differentiation, and apoptosis, and may be involved in the development of atherosclerotic cardiovascular disease.[10]
Caption: Cholesterol biosynthesis pathways and the impact of DHCR7 mutation.
Experimental Protocols for Sterol Analysis
Accurate quantification of 7-DHD and other sterols is crucial for research and diagnosis. The two primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Experimental Workflow
Caption: Generalized workflow for the analysis of sterols.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of sterols. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly enhance the ionization efficiency and detection of 7-DHC and related compounds.[11][12]
Sample Preparation:
-
Homogenization: Tissue samples are homogenized in a suitable buffer.
-
Internal Standard: A deuterated internal standard (e.g., d7-7-DHC) is added to the sample for accurate quantification.[11]
-
Extraction: Lipids are extracted using a solvent system such as ethyl acetate:methanol (1:1, v/v) or chloroform:methanol (2:1, v/v).[11][12]
-
Derivatization: The extracted lipids are derivatized with PTAD to improve ionization.[11][12]
-
Purification: Solid-phase extraction may be used to remove interfering substances.[12]
LC-MS/MS Parameters:
-
Column: A reversed-phase column, such as a C18 or pentafluorophenyl (PFP) column, is typically used for separation.[13][14]
-
Mobile Phase: A gradient of organic solvents like methanol, acetonitrile, and water with additives such as formic acid is commonly employed.[12]
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is used.[11][12]
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target analytes.[15]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for sterol analysis. Derivatization is typically required to increase the volatility of the sterols.
Sample Preparation:
-
Saponification: Samples are often saponified with ethanolic potassium hydroxide to hydrolyze sterol esters.[16]
-
Extraction: The non-saponifiable lipids (including sterols) are extracted with a non-polar solvent like hexane.[16]
-
Derivatization: The extracted sterols are derivatized to form trimethylsilyl (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[17]
GC-MS Parameters:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used.[18]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection: Splitless injection is often employed for trace analysis.[18]
-
Ionization: Electron ionization (EI) is the most common ionization technique.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[19]
Concluding Remarks
The study of this compound and its related precursors is a rapidly evolving field with significant implications for understanding and treating a range of human diseases. While much of the focus has been on 7-Dehydrocholesterol, the role of 7-DHD is increasingly being recognized. The methodologies and comparative data presented in this guide are intended to provide a solid foundation for researchers to further investigate the pathophysiological roles of these important sterols and to develop novel therapeutic strategies targeting the cholesterol biosynthesis pathway. The continued development of sensitive and specific analytical techniques will be paramount in uncovering the subtle yet critical roles of these molecules in health and disease.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 3. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]
- 4. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hair and skin sterols in normal mice and those with deficient dehydrosterol reductase (DHCR7), the enzyme associated with Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alterations of cholesterol synthesis precursors (7-dehydrocholesterol, this compound, desmosterol) in dysmyelinating neurological mutant mouse (quaking, shiverer and trembler) in the PNS and the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Scientists discover a mechanism that prevents cell death by ferroptosis and makes cancer cells more resistant [redoxoma.iq.usp.br]
- 10. 7-Dehydrocholesterol (7-DHC), But Not Cholesterol, Causes Suppression of Canonical TGF-β Signaling and Is Likely Involved in the Development of Atherosclerotic Cardiovascular Disease (ASCVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Lipid Extraction, Separation, and GC-MS Analyses of Sterols in Cells [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to 7-Dehydrodesmosterol Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of 7-Dehydrodesmosterol (7-DHD) is critical for understanding its role in cellular processes and its potential as a biomarker. This guide provides a comprehensive comparison of the primary analytical platforms used for 7-DHD quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data and detailed methodologies.
The selection of an appropriate analytical platform for this compound (7-DHD) analysis is a critical decision in research and clinical settings. The two predominant techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer distinct advantages and disadvantages in terms of sensitivity, specificity, and sample preparation complexity. This guide explores the nuances of these platforms to aid researchers in making informed decisions for their specific applications.
Performance Comparison of Analytical Platforms
The choice between GC-MS and LC-MS/MS for 7-DHD analysis often depends on the specific requirements of the study, including the sample matrix, required sensitivity, and desired throughput. Below is a summary of typical performance characteristics for each platform based on published literature.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | >0.99[1] | >0.997[2][3] |
| Intra-assay Precision (%CV) | Typically <10% | 4.32%[2][3] |
| Inter-assay Precision (%CV) | Typically <15% | 11.1%[2][3] |
| Lower Limit of Quantification (LLOQ) | ~10 ng/mg (in hair)[1] | 1.6 µg/g (in skin)[2][3] |
| Upper Limit of Quantification (ULOQ) | 4000 ng/mg (in hair)[1] | 100 µg/g (in skin)[2][3] |
| Recovery | Not explicitly stated in reviewed sources | ~91.4% - 96%[2][3] |
| Derivatization | Typically required[1][4] | Can be performed without, but may be used to improve ionization[2][5] |
| Sample Throughput | Lower, due to longer run times and derivatization steps | Higher, with run times as short as 12 minutes per sample[5] |
Experimental Methodologies: A Closer Look
The analytical workflow for 7-DHD measurement involves several critical steps, from sample preparation to data acquisition. Understanding these protocols is essential for reproducing results and troubleshooting potential issues.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
GC-MS has traditionally been a robust method for sterol analysis.[6][7] The process generally involves:
-
Sample Preparation: Tissues or fluids are homogenized and subjected to saponification to release esterified 7-DHD. This is followed by liquid-liquid extraction of the unsaponifiable fraction.[4]
-
Derivatization: A crucial step for GC-MS analysis of sterols, derivatization (e.g., silylation) is performed to increase the volatility and thermal stability of the 7-DHD molecule.[1][4]
-
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for ionization and detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow
LC-MS/MS has emerged as a highly sensitive and specific alternative for 7-DHD analysis, often with simpler sample preparation.[8]
-
Sample Preparation: Similar to GC-MS, the process begins with sample homogenization. However, saponification may not always be necessary, and extraction can be achieved using methods like solid-supported liquid extraction (SLE) or simple protein precipitation followed by liquid-liquid extraction.[2][3]
-
LC Separation: The extracted sample is injected into a liquid chromatograph. Separation is achieved based on the differential partitioning of 7-DHD between the mobile and stationary phases.
-
MS/MS Detection: The eluent from the LC column is directed to a tandem mass spectrometer. Here, 7-DHD is ionized (often by atmospheric pressure chemical ionization or electrospray ionization), selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole. This multiple reaction monitoring (MRM) approach provides high specificity.[5]
Key Considerations for Method Selection
-
Sensitivity: For applications requiring the detection of very low concentrations of 7-DHD, LC-MS/MS generally offers superior sensitivity compared to GC-MS.[8]
-
Specificity: Both techniques provide high specificity, particularly when using selected ion monitoring (SIM) in GC-MS and multiple reaction monitoring (MRM) in LC-MS/MS.
-
Throughput: LC-MS/MS methods typically have shorter run times and less laborious sample preparation, making them more suitable for high-throughput analysis.[5]
-
Matrix Effects: Both methods can be susceptible to matrix effects, which can suppress or enhance the analyte signal. Careful method development and the use of appropriate internal standards are crucial to mitigate these effects.
-
Cost and Expertise: The initial investment and operational costs for LC-MS/MS systems are generally higher than for GC-MS. Additionally, the operation and maintenance of LC-MS/MS instruments may require a higher level of technical expertise.
Conclusion
Both GC-MS and LC-MS/MS are powerful tools for the quantification of this compound. While GC-MS is a well-established and reliable technique, LC-MS/MS offers advantages in terms of sensitivity, throughput, and reduced sample preparation complexity. The optimal choice of platform will depend on the specific research question, available resources, and the nature of the samples being analyzed. As technology continues to advance, further improvements in both techniques are anticipated, promising even greater accuracy and precision in the measurement of this important sterol.
References
- 1. Measurement of 7-dehydrocholesterol and cholesterol in hair can be used in the diagnosis of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Validation of a method for the determination of sterols and triterpenes in the aerial part of Justicia anselliana (Nees) T. Anders by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Dehydrocholesterol and Cholesterol on Membrane Fluidity and Function
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the functional roles of 7-dehydrocholesterol (7DHC) and cholesterol in biological membranes has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of their effects on membrane fluidity, the formation of lipid rafts, and the subsequent impact on cellular signaling pathways, supported by experimental data and detailed methodologies.
The structural similarity between cholesterol and its immediate precursor, 7DHC, belies the subtle yet significant differences in their effects on the biophysical properties of cell membranes. While both sterols are capable of inducing an ordered state in lipid bilayers, their efficacy and the functional consequences of their presence can vary, with notable implications for cellular processes and the pathogenesis of conditions such as Smith-Lemli-Opitz syndrome (SLOS), which is characterized by elevated levels of 7DHC.
Executive Summary
This guide demonstrates that while 7-dehydrocholesterol can mimic cholesterol in ordering bulk membrane lipids to a large extent, critical differences emerge in their ability to support the function of specific membrane proteins and to modulate cellular signaling. Fluorescence anisotropy studies indicate that 7DHC can restore the overall membrane order in cholesterol-depleted membranes. However, this restoration of bulk fluidity does not always translate to functional reconstitution of membrane protein activity, such as that of the serotonin1A receptor. Furthermore, the substitution of cholesterol with 7DHC can lead to altered lipid raft composition and the dysregulation of signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway.
Quantitative Data Presentation
The following table summarizes quantitative data from fluorescence anisotropy studies on hippocampal membranes, illustrating the differential effects of cholesterol and 7-dehydrocholesterol on membrane order and the functional activity of the serotonin1A receptor.
| Membrane Condition | Sterol Content | DPH Fluorescence Anisotropy (r) | Specific Binding of [³H]8-OH-DPAT (%) |
| Native Membranes | Normal Cholesterol | 0.245 ± 0.003 | 100 |
| Cholesterol-Depleted | Reduced Cholesterol | 0.210 ± 0.004 | 45 |
| Cholesterol-Replenished | Restored Cholesterol | 0.242 ± 0.003 | 92 |
| 7-DHC-Replenished | Cholesterol replaced with 7DHC | 0.243 ± 0.004 | 50 |
Data adapted from Singh et al., 2007. DPH (1,6-diphenyl-1,3,5-hexatriene) is a fluorescent probe whose anisotropy is a measure of membrane order. [³H]8-OH-DPAT is a specific agonist for the serotonin1A receptor, and its binding is indicative of receptor functionality.
The data clearly shows that while both cholesterol and 7DHC replenishment restore the membrane order (fluorescence anisotropy) to near-native levels, only cholesterol effectively restores the ligand-binding activity of the serotonin1A receptor.[1][2]
Experimental Protocols
Steady-State Fluorescence Anisotropy Measurement
This protocol is designed to measure the ordering of lipid bilayers in model membranes (liposomes) or native membranes using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).
Materials:
-
Lipid mixture of choice (e.g., dimyristoylphosphatidylcholine, DMPC)
-
Cholesterol and 7-Dehydrocholesterol (7DHC)
-
DPH (stock solution in a suitable organic solvent like tetrahydrofuran)
-
Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Spectrofluorometer with polarization filters
Procedure:
-
Liposome Preparation:
-
Prepare lipid films by dissolving the desired lipid and sterol (cholesterol or 7DHC) composition in chloroform.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with buffer by vortexing, followed by sonication or extrusion to form unilamellar vesicles.
-
-
DPH Labeling:
-
Add the DPH stock solution to the liposome suspension to a final concentration that gives a lipid-to-probe molar ratio of approximately 200:1.
-
Incubate the mixture at a temperature above the phase transition of the lipid for at least 30 minutes to ensure probe incorporation.
-
-
Anisotropy Measurement:
-
Set the excitation wavelength to 357 nm and the emission wavelength to 430 nm on the spectrofluorometer.[3]
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).
-
Measure the corresponding intensities with the excitation polarizer oriented horizontally (IHV and IHH) to correct for instrument-specific biases (G-factor).
-
Calculate the G-factor: G = IHV / IHH.
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Laurdan Generalized Polarization (GP) Measurement
This protocol measures membrane fluidity by quantifying the spectral shift of the fluorescent probe Laurdan, which is sensitive to the polarity of its environment.
Materials:
-
Liposome or cell suspension
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., in dimethylformamide, DMF)
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
For liposomes, prepare as described in the fluorescence anisotropy protocol.
-
For cells, wash and resuspend in a suitable buffer.
-
-
Laurdan Labeling:
-
Add the Laurdan stock solution to the sample to a final concentration of approximately 5-10 µM.
-
Incubate at the desired temperature (e.g., 37°C) for 30-60 minutes in the dark.
-
-
GP Measurement:
-
Set the excitation wavelength to 350 nm.
-
Record the emission intensities at 440 nm (characteristic of ordered, gel-phase membranes) and 490 nm (characteristic of disordered, liquid-crystalline phase membranes).
-
Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490)
-
GP values range from +1 (highly ordered) to -1 (highly disordered).
-
Visualizations
Signaling Pathway Diagram
Caption: Differential regulation of TGF-β signaling by cholesterol and 7DHC.
In cholesterol-rich membranes, TGF-β receptors in non-raft regions activate the canonical SMAD pathway. In 7DHC-rich membranes, receptors are preferentially recruited into lipid rafts, leading to their degradation and suppression of SMAD signaling.
Experimental Workflow Diagrams
Caption: Workflow for Fluorescence Anisotropy Measurement.
Caption: Workflow for Laurdan Generalized Polarization (GP) Measurement.
Discussion and Conclusion
The accumulated evidence suggests that while 7-dehydrocholesterol and cholesterol share the ability to order phospholipid bilayers, they are not functionally interchangeable. The additional double bond in the B-ring of 7DHC, while a minor structural alteration, appears to have significant consequences for the fine-tuning of membrane properties and protein-lipid interactions.
Impact on Membrane Fluidity and Order: Both cholesterol and 7DHC decrease the fluidity of membranes in the liquid-disordered state and increase the fluidity of membranes in the gel state. Atomistic molecular dynamics simulations and experimental data from techniques like fluorescence anisotropy confirm that both sterols have a comparable ordering effect on bulk phospholipids.[1] However, some studies suggest that 7DHC is less effective than cholesterol in ordering saturated lipids, which are key components of lipid rafts.
Lipid Raft Formation and Composition: 7DHC is capable of partitioning into detergent-resistant membranes, a hallmark of lipid rafts. In some model systems, its ability to form these domains is indistinguishable from that of cholesterol. However, in more complex biological membranes, the presence of 7DHC can lead to the formation of lipid rafts with an altered protein composition. This suggests that while 7DHC can provide the necessary physical environment for raft formation, it may not support the specific protein-lipid interactions required for the correct sorting and retention of all raft-associated proteins.
Functional Consequences for Signaling: The alteration of lipid raft composition has profound implications for cellular signaling. As illustrated with the TGF-β pathway, the sequestration of receptors into 7DHC-rich rafts can lead to a downregulation of canonical signaling. This demonstrates that the specific sterol present in a lipid raft can act as a critical modulator of signal transduction. Similarly, the failure of 7DHC to restore the function of the serotonin1A receptor, despite restoring bulk membrane order, points to a specific requirement for the cholesterol structure in maintaining the conformational integrity and activity of certain membrane proteins.[1][2]
References
Establishing Reference Ranges for 7-Dehydrodesmosterol in Human Plasma: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate measurement of sterol intermediates like 7-Dehydrodesmosterol (7-DHD) is crucial for understanding metabolic pathways and identifying potential biomarkers. This guide provides a comparative overview of analytical methodologies for quantifying 7-DHD in human plasma and discusses the current state of establishing its reference ranges.
While specific reference ranges for this compound (7-DHD) in the plasma of a healthy human population are not firmly established in the existing scientific literature, this guide offers insights into the expected low concentrations and provides a framework for its analysis. The available data suggests that 7-DHD levels are generally low and may vary with age. For comparative context, the median plasma concentration of a related sterol, 7-dehydrocholesterol (7-DHC), in healthy individuals has been reported to be approximately 52 ng/mL[1].
Analytical Methodologies for Sterol Analysis
The quantification of 7-DHD and other cholesterol precursors in human plasma is primarily achieved through advanced chromatographic techniques coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the two most common and robust methods employed for this purpose[2][3][4][5][6].
Comparison of Analytical Methods
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Separation of compounds in a liquid mobile phase based on their affinity for a solid stationary phase, followed by tandem mass spectrometry for detection. |
| Sample Derivatization | Often required to increase the volatility and thermal stability of sterols. | Can often analyze sterols without derivatization, though it can be used to improve ionization. |
| Sensitivity & Specificity | High sensitivity and specificity, particularly with selected ion monitoring (SIM). | Generally offers higher sensitivity and specificity due to the use of multiple reaction monitoring (MRM). |
| Throughput | Can be lower due to longer run times and sample preparation steps. | Typically allows for higher throughput with faster analysis times. |
| Matrix Effects | Can be susceptible to matrix interference. | Can also be affected by matrix effects, but these can often be mitigated with appropriate sample preparation and internal standards. |
Experimental Protocols
Below are detailed methodologies for the analysis of 7-DHD and other sterols in human plasma using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general framework for the analysis of sterols, including 7-DHD, in human plasma.
1. Sample Preparation:
-
Hydrolysis: To 200 µL of plasma, add an internal standard (e.g., deuterated 7-DHD) and perform alkaline hydrolysis (saponification) with ethanolic potassium hydroxide to release esterified sterols.
-
Extraction: Extract the free sterols from the hydrolyzed sample using a non-polar solvent such as n-hexane.
-
Derivatization: Evaporate the solvent and derivatize the sterol extract using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl (TMS) ethers. This step increases the volatility of the sterols for GC analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for sterol analysis (e.g., a non-polar or medium-polarity column).
-
Oven Temperature Program: Implement a temperature gradient to ensure the separation of different sterols.
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) to monitor characteristic ions of the 7-DHD-TMS ether and the internal standard. A study on the effects of certain drugs on sterol profiles utilized GC-MS to quantify this compound by monitoring the ion at m/z 349 (M-105)[7].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers a highly sensitive and specific alternative for sterol quantification.
1. Sample Preparation:
-
Protein Precipitation and Extraction: To a plasma sample, add an internal standard and a protein precipitation solvent (e.g., acetonitrile or methanol). The sterols are simultaneously extracted into the organic solvent.
-
Solid-Phase Extraction (SPE) (Optional): For cleaner samples and to reduce matrix effects, an SPE step can be included after the initial extraction.
-
Derivatization (Optional): While not always necessary, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can enhance the ionization efficiency of certain sterols for electrospray ionization (ESI).
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Employ a reverse-phase C18 or a pentafluorophenyl (PFP) column for the separation of sterols.
-
Mobile Phase: Use a gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile or methanol).
-
Mass Spectrometer: Operate the triple quadrupole mass spectrometer in positive ion mode using either atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM): For quantification, monitor specific precursor-to-product ion transitions for 7-DHD and its internal standard to ensure high specificity and sensitivity.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in human plasma.
Caption: Workflow for 7-DHD Analysis.
This guide highlights the methodologies available for the determination of 7-DHD in human plasma. While a definitive reference range for healthy individuals remains to be established, the analytical protocols described here provide a solid foundation for researchers to pursue further investigations into the physiological and pathological roles of this and other cholesterol biosynthesis intermediates. The expectation of low plasma concentrations underscores the need for highly sensitive and specific analytical techniques like GC-MS and LC-MS/MS.
References
- 1. Occurrence of isomeric dehydrocholesterols in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. jsbms.jp [jsbms.jp]
- 6. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of prescription drugs that change levels of 7-dehydrocholesterol and desmosterol - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 7-Dehydrodesmosterol and its Oxidized Metabolites: A Guide for Researchers
A comprehensive review of the biological effects, experimental data, and signaling pathways associated with 7-Dehydrodesmosterol and its oxidized derivatives, with a primary focus on the extensively studied analogue, 7-Dehydrocholesterol.
This guide provides a comparative analysis of the biological effects of this compound (7-DHD) and its oxidized metabolites. Due to a greater abundance of research on the structurally similar precursor 7-Dehydrocholesterol (7-DHC), this document will primarily leverage data from studies on 7-DHC and its oxysterols to infer the likely properties and effects of 7-DHD and its corresponding oxidized forms. Both 7-DHD and 7-DHC are immediate precursors in cholesterol biosynthesis and share a conjugated diene system that renders them highly susceptible to oxidation.[1][2] This high reactivity leads to the formation of a complex mixture of oxidized sterols, or oxysterols, which have demonstrated significant biological activities, including cytotoxicity and modulation of cellular signaling pathways.[3][4][5]
Comparative Biological Effects: Parent Sterol vs. Oxidized Metabolites
The accumulation of 7-DHC, and by extension 7-DHD, is a hallmark of certain metabolic disorders, such as Smith-Lemli-Opitz syndrome (SLOS).[3][5] While the unoxidized sterols themselves can have biological effects, it is their oxidized metabolites that often exhibit more potent and frequently detrimental activities.[3][6]
Recent research has also highlighted a potential pro-survival role for 7-DHC in cancer cells by protecting them from a form of cell death called ferroptosis, owing to its ability to scavenge peroxyl radicals.[7] However, the cytotoxic effects of its oxidized metabolites are well-documented, particularly in neuronal cells.[3][5] These oxysterols can reduce cell viability, decrease cell proliferation, and induce cellular differentiation.[3][8]
The biological impact of these oxysterols is highly dependent on their specific chemical structure, the cell type being studied, and the concentration of the compounds.[9] For instance, certain endoperoxide derivatives of 7-DHC have been shown to be significantly more toxic than other oxidized forms.[3][9]
Quantitative Data Summary
The following tables summarize quantitative data from studies on 7-DHC and its oxidized metabolites, providing insights into their comparative cytotoxicity.
Table 1: Cytotoxicity of 7-DHC and its Oxidized Metabolites in Neuro2a Cells
| Compound | Concentration (µM) | Effect on Cell Viability | Reference |
| 7-DHC | - | Generally considered less toxic than its oxysterols | [3] |
| Primary Oxysterol Mixture | 50 | Significant reduction in cell viability | [3] |
| Reduced Oxysterol Mixture | 25 | More toxic than the primary mixture | [3] |
| Endoperoxides (2a, 2b, 3) | 5 | Affect cell viability | [3] |
| Epoxy alcohol (1) | 25 | No effect on cell viability | [3] |
| Compound 7 (endoperoxide) | 25 | Little to no cytotoxicity | [3] |
| Majority of other oxysterols | 25 | Reduce cell viability by ≥50% | [3] |
Table 2: Comparative Cytotoxicity of 7-DHC-derived Oxysterols in Retinal Cells
| Compound | Cell Type | Cytotoxicity (EC50 or significant effect concentration) | Reference |
| 7-ketocholesterol (7kCHOL) | 661W (photoreceptor-derived) | ~23 µM | [10] |
| rMC-1 (Müller glia-derived) | ~30 µM | [10] | |
| RPE (retinal pigment epithelium) | ~45 µM | [10] | |
| 5,9-endoperoxy-cholest-7-en-3β,6α-diol (EPCD) | 661W (photoreceptor-derived) | <3 µM | [10] |
| rMC-1 (Müller glia-derived) | ~10 µM | [10] | |
| RPE (retinal pigment epithelium) | ~20 µM | [10] | |
| 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) | 661W (photoreceptor-derived) | Cytotoxic at 30 and 45 µM | [9] |
| 4β-hydroxy-7-dehydrocholesterol (4HDHC) | 661W (photoreceptor-derived) | No significant cytotoxicity | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of 7-DHC and its oxysterols.
Free Radical Oxidation of 7-Dehydrocholesterol
This protocol describes the generation of a mixture of 7-DHC oxysterols through free radical-initiated oxidation.
-
Materials: 7-Dehydrocholesterol (7-DHC), benzene, 2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) (initiator).
-
Procedure:
-
Dissolve 7-DHC in benzene.
-
Add the radical initiator.
-
Incubate at 37°C under an oxygen atmosphere for 24-32 hours.
-
The resulting mixture contains a variety of oxysterols. For some applications, the mixture is reduced with triphenylphosphine to convert unstable hydroperoxides to more stable alcohols.[11]
-
Cell Viability Assays
These assays are used to quantify the cytotoxic effects of the parent sterols and their oxidized metabolites.
-
Cell Culture:
-
Plate cells (e.g., Neuro2a, 661W, rMC-1, RPE) in 96-well plates at a specified density (e.g., 5,000 cells/well for Neuro2a).[11]
-
Culture in appropriate media (e.g., DMEM) supplemented with serum.
-
-
Treatment:
-
On the following day, replace the medium with fresh medium containing the test compounds (7-DHC, oxysterol mixtures, or individual purified oxysterols) at various concentrations.
-
Incubate for a specified period (e.g., 24 or 48 hours).
-
-
Viability Assessment:
-
MTS Assay (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay): This colorimetric assay measures the metabolic activity of viable cells.[11]
-
Calcein AM Assay: Measures the intracellular esterase activity of live cells.
-
Sytox Orange Assay: Measures the compromised membrane integrity of dead cells.[10]
-
Gene Expression Analysis
This protocol is used to determine the effects of 7-DHC oxysterols on the expression of specific genes.
-
Cell Treatment: Treat cells with the oxysterol mixture or individual compounds for a specified time (e.g., 24 or 48 hours).
-
RNA Extraction: Isolate total RNA from the treated and control cells.
-
Quantitative Real-Time PCR (qPCR):
-
Reverse transcribe the RNA to cDNA.
-
Perform qPCR using primers for target genes (e.g., those involved in lipid biosynthesis like FASN, SREBP2, and cell cycle regulators).
-
Analyze the data to determine changes in gene expression levels.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes and relationships described in the literature.
Caption: Oxidation of this compound (7-DHD).
Caption: Cellular effects of oxidized metabolites.
Caption: Workflow for studying oxysterol effects.
References
- 1. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxysterols from free radical chain oxidation of 7-dehydrocholesterol: product and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of cytotoxic effects of 7-dehydrocholesterol on melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. The Effect of Small Molecules on Sterol Homeostasis: Measuring 7-Dehydrocholesterol in Dhcr7-Deficient Neuro2a Cells and Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Cytotoxic Effects of 7-Dehydrocholesterol-derived Oxysterols on Cultured Retina-derived Cells: Dependence on Sterol Structure, Cell Type, and Density - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Oxysterols from Free Radical Chain Oxidation of 7-Dehydrocholesterol: Product and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for 7-Dehydrodesmosterol Detection: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of cholesterol metabolism and related disorders, the accurate detection and quantification of specific sterol intermediates is paramount. 7-Dehydrodesmosterol, a key metabolite in the Bloch pathway of cholesterol biosynthesis, serves as a critical biomarker in various physiological and pathological processes. This guide provides an objective comparison of the available analytical methodologies for this compound detection, focusing on validated, high-specificity techniques and offering supporting experimental data where available.
Currently, the direct detection of this compound using highly specific antibodies is not feasible due to the lack of commercially available and validated antibodies for this small molecule. The development of antibodies with high specificity for small molecules like sterols is inherently challenging due to their low immunogenicity and the difficulty in generating antibodies that can distinguish between structurally similar sterols.
Therefore, the gold standard for the specific and quantitative analysis of this compound relies on mass spectrometry-based methods. This guide will compare the two primary approaches: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison of Analytical Methods
The choice between LC-MS and GC-MS for this compound analysis depends on several factors including required sensitivity, sample throughput, and the availability of instrumentation. Below is a summary of the performance characteristics of these methods based on published literature.
| Parameter | LC-MS/MS | GC-MS |
| Specificity | High to Very High | High |
| Sensitivity (LOD/LOQ) | Very Low (pg/mL to ng/mL range) | Low (ng/mL range) |
| Derivatization | Not always required, but can enhance sensitivity | Required (silylation) |
| Sample Throughput | High | Moderate |
| Instrumentation | LC system coupled to a tandem mass spectrometer | GC system coupled to a mass spectrometer |
| Primary Application | Quantitative analysis of complex biological matrices | Broad sterol profiling |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) without Derivatization
This method allows for the direct analysis of this compound and other sterols in a single chromatographic run.[1][2]
1. Sample Preparation (from cultured cells):
- Wash cells with phosphate-buffered saline (PBS).
- Lyse cells and extract lipids using a suitable organic solvent system (e.g., methanol/chloroform or ethyl acetate/methanol).
- Incorporate an internal standard (e.g., a deuterated analog) early in the extraction process for accurate quantification.
- Evaporate the solvent and reconstitute the lipid extract in the initial mobile phase.
2. LC Separation:
- Column: A pentafluorophenyl (PFP) stationary phase column is effective for separating structurally similar sterols.[1][2]
- Mobile Phase: A gradient of organic solvents, such as methanol and acetonitrile with a small percentage of formic acid, is typically used.
- Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.
3. MS/MS Detection:
- Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
- Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Precursor and product ion transitions specific to this compound are monitored.
Gas Chromatography-Mass Spectrometry (GC-MS)
This is a well-established method for sterol analysis that requires derivatization to increase the volatility of the analytes.[3][4]
1. Sample Preparation and Derivatization:
- Perform lipid extraction as described for the LC-MS method, including the use of an internal standard.
- Saponify the lipid extract using ethanolic potassium hydroxide to hydrolyze sterol esters.
- Extract the non-saponifiable lipids (containing the free sterols) with an organic solvent like n-hexane.
- Evaporate the solvent to dryness.
- Derivatize the sterols by adding a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heating to form trimethylsilyl (TMS) ethers.
2. GC Separation:
- Column: A non-polar capillary column (e.g., HP-5MS).
- Carrier Gas: Helium.
- Temperature Program: A temperature gradient is used to separate the different sterol-TMS ethers based on their boiling points.
3. MS Detection:
- Ionization: Electron Ionization (EI).
- Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS ether for quantification.[3]
Visualizing the Methodologies and Pathway
To aid in the understanding of the analytical workflows and the biological context of this compound, the following diagrams are provided.
References
- 1. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Extraction, Separation, and GC-MS Analyses of Sterols in Cells [bio-protocol.org]
- 4. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Dehydrodesmosterol: A Potential Biomarker for Neurological Disease Severity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 7-Dehydrodesmosterol as a Biomarker in Neurological Disorders.
The landscape of biomarkers for neurological diseases is constantly evolving, with a growing interest in metabolites that can reflect disease severity and underlying pathophysiology. One such molecule of interest is this compound (7-DHD), a sterol intermediate in the cholesterol biosynthesis pathway. While its precursor, 7-Dehydrocholesterol (7-DHC), is a well-established biomarker for the severity of Smith-Lemli-Opitz Syndrome (SLOS), emerging evidence suggests that 7-DHD may also play a significant role, particularly in the context of neurological manifestations. This guide provides a comprehensive comparison of 7-DHD levels in various disease states, details the experimental protocols for its measurement, and visualizes its place in relevant biochemical pathways.
Correlation of this compound and 7-Dehydrocholesterol with Disease Severity
The accumulation of 7-DHD and its precursor 7-DHC is a hallmark of SLOS, a genetic disorder caused by a deficiency of the enzyme 7-dehydrocholesterol reductase (DHCR7). While plasma levels of 7-DHC are strongly correlated with the clinical severity of SLOS, data specifically on 7-DHD is less extensive but points towards its involvement in neurological aspects of the disease.
| Disease Model/Patient Cohort | Analyte | Tissue/Fluid | Observation | Correlation with Severity |
| Smith-Lemli-Opitz Syndrome (SLOS) | ||||
| Dhcr7-/- Mouse Embryos (E12.5-E16.5) | This compound (7-DHD) | Cortex | Increased levels observed.[1] | Implied correlation with neurodevelopmental defects. |
| DHCR7 Deficient Mice | This compound (7-DHD) | Hair | Dominant hair Δ7 sterol.[2] | The ratio of 7-DHD to desmosterol was highly elevated compared to controls.[2] |
| SLOS Patients | 7-Dehydrocholesterol (7-DHC) | Plasma | Markedly elevated levels. | Strong positive correlation with clinical severity scores. |
| Dysmyelinating Neurological Mutant Mice | ||||
| Shiverer and Quaking Mice (60-day-old) | This compound (7-DHD) | Brain | Reduced levels.[3] | Associated with dysmyelination. |
| Shiverer and Quaking Mice | This compound (7-DHD) | Sciatic Nerve | Altered levels. | Associated with peripheral nervous system dysmyelination. |
Experimental Protocols
Accurate quantification of 7-DHD and related sterols is crucial for research and potential clinical applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical methods employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis
This method is a robust and widely used technique for the separation and quantification of sterols.
Sample Preparation:
-
Hydrolysis: Plasma or tissue homogenates are subjected to alkaline hydrolysis (e.g., with ethanolic potassium hydroxide) to release esterified sterols.
-
Extraction: Sterols are extracted from the aqueous matrix using an organic solvent such as n-hexane.
-
Derivatization: To improve volatility and chromatographic performance, the extracted sterols are derivatized to form trimethylsilyl (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column (e.g., SPB-5).
-
Temperature Program: A temperature gradient is used to separate the different sterol derivatives.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sterol Analysis
LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation.
Sample Preparation:
-
Extraction: Sterols are extracted from biological matrices using a protein precipitation step followed by liquid-liquid extraction (e.g., with a Folch reagent) or solid-phase extraction.[5]
-
Derivatization (Optional but common for improved ionization): Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly enhance the ionization efficiency of 7-DHC and related compounds for electrospray ionization (ESI).[6]
LC-MS/MS Analysis:
-
Liquid Chromatograph: A reversed-phase column (e.g., C18 or pentafluorophenyl) is typically used for separation.
-
Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile) with additives like formic acid is used for elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode provides high selectivity and quantitative accuracy.
Signaling Pathways and Experimental Workflows
The accumulation of 7-DHC and its derivatives, including potentially 7-DHD, disrupts critical signaling pathways, contributing to the pathophysiology of diseases like SLOS.
Caption: Simplified Cholesterol Biosynthesis Pathway showing the block at DHCR7 in SLOS.
The enzymatic block in SLOS leads to the accumulation of both 7-DHC and 7-DHD. 7-DHC is known to be highly susceptible to oxidation, forming various oxysterols. These oxysterols can interfere with essential signaling pathways, such as the Sonic hedgehog (Shh) and Liver X Receptor (LXR) pathways, which are crucial for embryonic development and lipid homeostasis.[7]
Caption: General experimental workflow for the analysis of 7-DHD.
The workflow for analyzing 7-DHD and other sterols involves several key steps, from sample collection to data analysis. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including sensitivity, throughput, and the range of sterols to be analyzed.
References
- 1. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]
- 2. Hair and skin sterols in normal mice and those with deficient dehydrosterol reductase (DHCR7), the enzyme associated with Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alterations of cholesterol synthesis precursors (7-dehydrocholesterol, this compound, desmosterol) in dysmyelinating neurological mutant mouse (quaking, shiverer and trembler) in the PNS and the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 7-Dehydrodesmosterol: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 7-Dehydrodesmosterol, targeting researchers, scientists, and professionals in drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Core Principle: this compound and its containers must be disposed of through an approved waste disposal plant or a licensed chemical destruction facility.[1][2] Under no circumstances should this chemical be allowed to enter drains or sewer systems due to its potential for long-lasting harmful effects on aquatic life.[1][2]
Hazard Summary
Before handling, it is crucial to be aware of the hazards associated with this compound.
| Hazard Classification | Description | GHS Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340, P312 |
| Aquatic Hazard | May cause long lasting harmful effects to aquatic life.[1] | P273 |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety:
- Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses, and a lab coat.[3]
- Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dusts.[3]
2. Waste Segregation and Collection:
- Collect waste this compound (solid) and any materials contaminated with it (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled, and tightly closed waste container.[2]
- For solutions containing this compound, use a designated, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste program.
3. Spill Management:
- In case of a spill, prevent the substance from entering drains by using absorbent materials to contain it.[2]
- For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[3]
- Clean the affected area thoroughly. Decontamination of the spill site with a 10% caustic solution may be appropriate, followed by ventilation.[3]
4. Container Management:
- Empty containers that held this compound must also be treated as hazardous waste.
- Containers can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous chemical waste.[2]
- After proper rinsing, the container can be offered for recycling or reconditioning. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill, in accordance with local regulations.[2]
5. Final Disposal:
- Arrange for the collection of the sealed waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[4]
- The material should ultimately be disposed of via controlled incineration with flue gas scrubbing or at a licensed chemical destruction plant.[2]
- Ensure all disposal activities comply with local, regional, and national regulations.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for this compound Waste Management.
References
Personal protective equipment for handling 7-Dehydrodesmosterol
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Dehydrodesmosterol. The following procedures are based on best practices for handling sterol compounds and information derived from the safety data sheet of the structurally similar compound, 7-dehydrocholesterol.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum PPE Requirements:
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin.[2][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[2][5] If prolonged contact or immersion is anticipated, consider double-gloving or using gloves with a higher level of chemical resistance.
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[5][6] For procedures with a risk of splashing, chemical splash goggles should be worn.
-
Respiratory Protection: Not generally required for handling small quantities in a well-ventilated area or a chemical fume hood.[1] If there is a potential for aerosolization of the solid compound, a respirator may be necessary based on a risk assessment.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for handling and storing this compound.
| Parameter | Value | Source |
| Storage Temperature | -20°C to -80°C | Avanti Polar Lipids |
| GHS Hazard Statement (for 7-dehydrocholesterol) | H413: May cause long lasting harmful effects to aquatic life | [1] |
| Signal Word (for 7-dehydrocholesterol) | None | [1] |
| Hazard Pictograms (for 7-dehydrocholesterol) | None | [1] |
Operational Plan: Step-by-Step Guidance
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number on the label match the order.
-
Store the container in a freezer at -20°C to -80°C, as recommended by suppliers.
-
Protect the compound from light and moisture to prevent degradation.
3.2. Weighing and Aliquoting:
-
All weighing and aliquoting of solid this compound should be performed in a chemical fume hood to minimize inhalation exposure and prevent contamination.
-
Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture onto the compound.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
Close the container tightly after use and return it to the freezer promptly.
3.3. Dissolving the Compound:
-
Consult the product datasheet or relevant literature for appropriate solvents. Common solvents for similar sterols include ethanol, chloroform, and ethyl acetate.
-
Add the solvent to the accurately weighed this compound in a suitable container (e.g., glass vial).
-
If necessary, use gentle agitation (e.g., vortexing) or sonication to aid dissolution. Avoid heating unless the stability of the compound under such conditions is known.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
3.4. Experimental Use:
-
Handle all solutions containing this compound within a chemical fume hood.
-
Ensure all labware that comes into contact with the compound is clean and compatible with the solvents used.
-
Avoid direct contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined below.
Disposal Plan
4.1. Contaminated Materials:
-
All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be collected in a designated, clearly labeled hazardous waste container.
4.2. Unused Compound and Solutions:
-
Unused solid this compound and solutions should be disposed of as chemical waste.
-
Do not pour solutions down the drain, as the related compound 7-dehydrocholesterol may cause long-lasting harm to aquatic life[1].
-
Follow your institution's specific guidelines for chemical waste disposal. This may involve collection by a certified hazardous waste management company.
Emergency Procedures
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound, from receiving the compound to its final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxysterols from Free Radical Chain Oxidation of 7-Dehydrocholesterol: Product and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polysciences.com [polysciences.com]
- 6. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
